5-Fluoro-2-methylpyrimidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c1-3-7-2-4(6)5(9)8-3/h2H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTSFVIMARJLRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20664007 | |
| Record name | 5-Fluoro-2-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20664007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1480-91-7 | |
| Record name | 5-Fluoro-2-methyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1480-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20664007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Fluoro-2-methylpyrimidin-4-ol
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methylpyrimidin-4-ol, identified by the CAS number 1480-91-7 , is a fluorinated heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery.[1] As a derivative of the pyrimidine core, a fundamental building block of nucleic acids, this molecule serves as a valuable synthon for the development of novel therapeutic agents. The strategic incorporation of a fluorine atom onto the pyrimidine ring can profoundly influence the molecule's physicochemical and pharmacological properties, including metabolic stability, acidity, and binding affinity to biological targets.[2] Fluorinated pyrimidines are a cornerstone of modern pharmaceuticals, most notably exemplified by the widely used anticancer drug 5-Fluorouracil (5-FU).[2][3][4] This guide provides a comprehensive overview of the core technical aspects of this compound, including its properties, synthesis, potential applications, and handling, to support its use in research and development.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. These data are critical for its application in chemical synthesis and for understanding its behavior in biological systems.
| Property | Value | Source(s) |
| CAS Number | 1480-91-7 | [1] |
| Molecular Formula | C₅H₅FN₂O | [1] |
| Molecular Weight | 128.10 g/mol | [1] |
| IUPAC Name | 5-fluoro-2-methylpyrimidin-4(1H)-one | [1] |
| Synonyms | 5-Fluoro-2-methylpyrimidin-4(3H)-one, 4-Pyrimidinol, 5-fluoro-2-methyl- | [1] |
| Physical Form | Solid | |
| Melting Point | 215-217 °C | |
| Boiling Point | 191.4 °C at 760 mmHg | |
| Purity | Typically ≥97% | |
| Storage Temperature | 4 °C |
Synthesis Pathway and Experimental Protocol
The synthesis of fluorinated pyrimidines often involves the cyclocondensation of a fluorinated building block with an appropriate amidine.[2] This approach offers a reliable method for introducing the fluoropyrimidine scaffold under controlled conditions.
Conceptual Synthesis Workflow
The diagram below outlines a general and effective strategy for the synthesis of 4-amino-5-fluoropyrimidines, which can be adapted for the synthesis of this compound. The process involves the reaction of a fluorinated C3 building block with an amidine hydrochloride.[2] This method is advantageous as it avoids the use of harsh or difficult-to-handle fluorinating agents at later stages of the synthesis.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of a 5-fluoropyrimidine derivative, based on established methodologies.[2][5]
Objective: To synthesize this compound.
Materials:
-
Potassium (Z)-2-cyano-2-fluoroethenolate
-
Acetamidine hydrochloride
-
Anhydrous solvent (e.g., ethanol or isopropanol)
-
Hydrochloric acid (for subsequent hydrolysis)
-
Sodium hydroxide (for neutralization)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend acetamidine hydrochloride (1.0 eq) in an anhydrous solvent.
-
Addition of Fluorinated Synthon: Add potassium (Z)-2-cyano-2-fluoroethenolate (1.0 eq) to the suspension.
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction typically proceeds to completion within 4-12 hours.
-
Work-up and Isolation of Intermediate: Upon completion, cool the mixture to room temperature. Filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude intermediate, 5-fluoro-2-methylpyrimidin-4-amine.
-
Hydrolysis to Final Product: Treat the crude intermediate with an aqueous solution of hydrochloric acid and heat to facilitate the hydrolysis of the amino group to a hydroxyl group.
-
Purification: After hydrolysis, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide solution). The resulting precipitate, this compound, can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization or column chromatography if necessary.
Self-Validation: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and melting point analysis, comparing the results with literature values.[5]
Applications in Drug Discovery and Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds and its synthetic versatility.[6] The introduction of fluorine can further enhance its drug-like properties.
Role as a Bioisostere and Pharmacological Modulator
The fluorine atom in this compound can act as a bioisostere for a hydrogen atom, leading to improved pharmacological profiles. Key effects include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the half-life of a drug candidate.[2]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with enzyme active sites, potentially increasing binding affinity and potency.
-
Modulation of Acidity: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be crucial for optimizing a compound's solubility and pharmacokinetic properties.
Use as a Chemical Scaffold in Drug Design
This compound is an ideal starting point for the synthesis of more complex molecules. The hydroxyl and methyl groups, along with the pyrimidine ring itself, offer multiple points for chemical modification to explore structure-activity relationships (SAR).
Caption: Role as a scaffold for diverse therapeutic agents.
Safety, Handling, and Storage
While specific toxicity data for this compound is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. General safety guidelines for related fluorinated and heterocyclic compounds should be followed.[7][8][9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][9] Avoid contact with skin and eyes.[8][11] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 4°C. Keep away from strong oxidizing agents.[12]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[7][10]
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its fluorinated pyrimidine core offers significant advantages for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This guide provides the essential technical information for researchers to effectively utilize this compound in their drug discovery and development programs, from understanding its fundamental properties to its synthesis and safe handling.
References
- Kavitha, S., et al. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. MDPI.
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Gao, Y., et al. (2009). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. MDPI. Available at: [Link]
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Pittelkow, M., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
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Pittelkow, M., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. National Institutes of Health (NIH). Available at: [Link]
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Vitaku, E., et al. (2019). Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]
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- 2. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
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- 12. 2-Hydroxy-4-amino-5-fluoropyrimidine(2022-85-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
5-Fluoro-2-methylpyrimidin-4-ol physical properties
An In-Depth Technical Guide to the Physical Properties of 5-Fluoro-2-methylpyrimidin-4-ol
Abstract
This technical guide provides a comprehensive analysis of the core physical and chemical properties of this compound (CAS No: 1480-91-7), a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug development. While experimental data for this specific molecule is limited, this document consolidates available information, presents robust computational predictions, and details the requisite experimental protocols for full physicochemical characterization. The guide is designed to equip researchers, medicinal chemists, and formulation scientists with the foundational knowledge and practical methodologies necessary to effectively utilize this compound in a research and development setting. We delve into the significance of each property, from solubility and pKa to melting point and lipophilicity, explaining their direct impact on a compound's journey from laboratory synthesis to potential therapeutic application.
Introduction and Chemical Identity
This compound is a heterocyclic organic compound featuring a pyrimidine core. The strategic placement of a fluorine atom at the 5-position and a methyl group at the 2-position significantly influences the molecule's electronic distribution, metabolic stability, and potential for intermolecular interactions. Fluorination is a well-established strategy in medicinal chemistry to enhance properties such as binding affinity, lipophilicity, and metabolic resistance.
The compound exists in a tautomeric equilibrium between the -ol (pyrimidin-4-ol) and -one (pyrimidin-4(3H)-one) forms. For clarity and consistency with its IUPAC name and common representation, this guide will primarily refer to it as this compound, while acknowledging the presence and significance of its tautomeric state.
Caption: Tautomeric equilibrium of this compound.
Core Physicochemical Properties
A precise understanding of a compound's physicochemical properties is paramount for anticipating its behavior in biological systems and for guiding formulation development. The table below summarizes the known and computationally predicted properties of this compound.
| Property | Value | Source |
| CAS Number | 1480-91-7 | [1][2] |
| Molecular Formula | C₅H₅FN₂O | [1][2] |
| Molecular Weight | 128.10 g/mol | [1] |
| Appearance | Solid (predicted) | [2] |
| Melting Point | 215-217 °C | [2] |
| Boiling Point | 191.4 °C at 760 mmHg | [2] |
| pKa | Data not available | |
| Aqueous Solubility | Data not available |
Theoretical and Computational Properties
In the absence of extensive experimental data, computational models provide valuable initial assessments of a molecule's drug-like properties. These descriptors, derived from the compound's structure, help predict its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, Excretion).
| Computed Property | Value | Significance in Drug Development | Source |
| XLogP3-AA | -0.4 | Predicts lipophilicity. A negative value suggests higher hydrophilicity, which can influence solubility and membrane permeability. | [1] |
| Topological Polar Surface Area (TPSA) | 41.5 Ų | Estimates the surface area of polar atoms. TPSA is a key predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. Values < 140 Ų are often associated with good oral bioavailability. | [1] |
| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds. Influences solubility and receptor binding. | [1] |
| Hydrogen Bond Acceptors | 3 | The number of N or O atoms. Crucial for solubility and forming interactions with biological targets. | [1] |
| Rotatable Bond Count | 0 | A measure of molecular flexibility. Low counts (<10) are generally favorable for good oral bioavailability. | [1] |
These computational values suggest that this compound possesses favorable characteristics for development, such as good potential for oral bioavailability (low TPSA, low rotatable bond count) and a hydrophilic nature (negative XLogP3-AA).
Experimental Protocols for Physicochemical Characterization
To move beyond computational prediction, rigorous experimental determination of key properties is essential. The following section outlines standard, field-proven protocols for characterizing a novel compound like this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
Causality: Aqueous solubility is a critical determinant of a drug's dissolution rate and subsequent absorption in the gastrointestinal tract. The equilibrium shake-flask method (OECD Guideline 105) is the gold-standard for its accuracy and reliability.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed, clear glass vessel.
-
Equilibration: Agitate the vessel at a constant, controlled temperature (typically 25 °C or 37 °C) for a minimum of 24 hours to ensure equilibrium is reached. The presence of undissolved solid must be confirmed visually.
-
Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Quantification: Carefully extract an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is reported in units such as mg/mL or µM based on the measured concentration in the saturated solution.
Caption: Workflow for Aqueous Solubility Determination.
Determination of pKa (Potentiometric Titration)
Causality: The pKa, or acid dissociation constant, defines the ionization state of a molecule at a given pH. This property profoundly impacts solubility, permeability, and receptor binding, as the charged and uncharged species have different physicochemical behaviors.
Protocol:
-
Solution Preparation: Accurately weigh and dissolve a sample of this compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a micro-burette.
-
Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and then with a standardized base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal. Specialized software is used to calculate the precise pKa value(s).
Conclusion
This compound is a compound with a physicochemical profile suggestive of favorable drug-like properties. The available experimental data for its melting and boiling points provide a solid foundation for its physical characterization.[2] While key experimental values for aqueous solubility and pKa are not yet publicly documented, the computational predictions and the standardized protocols outlined in this guide provide a clear and authoritative pathway for their determination. A comprehensive understanding of these properties is the cornerstone of successful drug discovery and development, enabling rational decision-making in lead optimization, formulation, and preclinical evaluation.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
MP Biomedicals. (n.d.). 5-Fluorouracil. Retrieved from [Link]
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A Technical Guide to the Solubility of 5-Fluoro-2-methylpyrimidin-4-ol in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Fluoro-2-methylpyrimidin-4-ol, a key heterocyclic intermediate in contemporary drug discovery and development. In the absence of extensive public solubility data, this document synthesizes foundational physicochemical principles, data from structurally analogous compounds, and robust experimental methodologies to empower researchers in optimizing reaction conditions, purification, and formulation. We present a detailed exploration of the molecular properties governing solubility, predictive insights based on related pyrimidine derivatives, and standardized protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, chemists, and pharmaceutical scientists engaged in the development of novel therapeutics.
Introduction: The Critical Role of Solubility in Drug Development
This compound is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry. Its structure, analogous to natural nucleobases, makes it a valuable scaffold for synthesizing novel therapeutic agents. However, the successful transition of such a molecule from a laboratory curiosity to a viable drug candidate is critically dependent on its physicochemical properties, paramount among them being solubility.
Solubility dictates the choice of solvent systems for chemical synthesis, influences the efficiency of crystallization and purification processes, and is a primary determinant of a drug's bioavailability.[1] A thorough understanding of a compound's solubility in various organic solvents is therefore not merely an academic exercise but a fundamental prerequisite for efficient and effective drug development. This guide provides the necessary theoretical framework and practical methodologies to approach the solubility of this compound with scientific rigor.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure. The key physicochemical properties of this compound, as computed by PubChem, are summarized below and provide a basis for predicting its solubility behavior.[2]
Table 1: Physicochemical Properties of this compound [2]
| Property | Value | Implication for Solubility |
| Molecular Formula | C₅H₅FN₂O | - |
| Molecular Weight | 128.10 g/mol | Moderate molecular size. |
| XLogP3 | -0.4 | Indicates a hydrophilic character, suggesting higher solubility in polar solvents. |
| Hydrogen Bond Donor Count | 2 | Capable of donating hydrogen bonds, favoring interaction with protic solvents. |
| Hydrogen Bond Acceptor Count | 3 | Capable of accepting hydrogen bonds, favoring interaction with polar solvents. |
| pKa | Not available | Expected to be weakly acidic due to the hydroxyl group, influencing solubility in basic or acidic media. |
The negative XLogP3 value suggests that this compound is more hydrophilic than lipophilic, predicting a preference for polar solvents over non-polar ones. The presence of both hydrogen bond donors (the -OH and N-H groups) and acceptors (the nitrogen atoms and the carbonyl oxygen) indicates a strong potential for interaction with protic solvents like alcohols and water, as well as polar aprotic solvents like DMSO and DMF.[3]
Predictive Solubility Profile based on Structural Analogs
Table 2: Reported Solubility of 5-Fluorouracil (5-FU) in Common Solvents [4]
| Solvent | Solubility Description |
| Water | Slightly soluble (1g in 80 mL) |
| Ethanol (96%) | Barely soluble (1g in 170 mL) |
| Methanol | Sparingly soluble (1g in 55 mL) |
Based on this data for 5-FU, this compound is expected to exhibit limited solubility in water and lower alcohols. The addition of a methyl group in our target compound compared to 5-FU might slightly increase its lipophilicity, potentially leading to marginally better solubility in less polar organic solvents. Studies on other pyrimidine derivatives have shown that solubility is significantly influenced by the specific functional groups attached to the core ring structure.[5][6][7] Generally, the solubility of pyrimidine derivatives in polar solvents follows the order: DMF > Methanol > CCl₄.[7]
Therefore, a reasonable starting hypothesis is that this compound will be most soluble in highly polar aprotic solvents like DMSO and DMF, moderately to sparingly soluble in alcohols like methanol and ethanol, and likely poorly soluble in non-polar solvents such as hexanes and toluene.
Experimental Determination of Solubility
To obtain precise and actionable data, experimental determination of solubility is essential.[8][9] We present here two robust, field-proven protocols for qualitative and quantitative analysis.
Protocol 1: Qualitative "Soluble/Insoluble" Screening
This rapid screening method is ideal for initial solvent selection for synthesis or chromatography.
Objective: To quickly assess the solubility of this compound in a range of solvents at a defined concentration.
Materials:
-
This compound
-
A selection of organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Toluene, Hexanes)
-
Small glass vials (e.g., 1.5 mL) with caps
-
Vortex mixer
-
Spatula and analytical balance
Procedure:
-
Weigh approximately 2 mg of this compound into a clean, dry vial.
-
Add 1 mL of the chosen solvent to the vial. This corresponds to a concentration of ~2 mg/mL.
-
Cap the vial securely and vortex the mixture vigorously for 60 seconds.[10]
-
Visually inspect the solution against a dark background.
-
Record the observation as "Soluble" (clear solution, no visible particles), "Partially Soluble" (some solid remains but a significant amount has dissolved), or "Insoluble" (the majority of the solid remains undissolved).[11]
Causality and Self-Validation: This simple, direct observation method provides a rapid and reliable initial assessment. The fixed concentration allows for a consistent comparison across different solvents. For trustworthiness, a "control" vial with only the compound can be used to compare the initial amount of solid with what remains after the test.
Protocol 2: Quantitative Equilibrium Solubility Determination (Shake-Flask Method with HPLC Analysis)
This is the gold-standard method for determining the thermodynamic equilibrium solubility.[8]
Objective: To determine the precise equilibrium solubility of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound
-
Selected solvent(s)
-
Scintillation vials or similar glass vials with PTFE-lined caps
-
Thermostatically controlled shaker or incubator
-
Syringes (e.g., 1 mL) and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes for standard preparation
Procedure:
Part A: Sample Preparation and Equilibration
-
Add an excess amount of this compound to a vial (enough to ensure undissolved solid will remain).
-
Pipette a known volume of the solvent (e.g., 2 mL) into the vial.
-
Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a minimum of 24-48 hours to ensure the solution is saturated and has reached equilibrium.[8][10]
Part B: Sampling and Analysis
-
After equilibration, remove the vial from the shaker and allow the excess solid to settle by gravity for at least 1 hour.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the clear, filtered solution into a clean vial. This step is critical to remove any undissolved micro-particles.
-
Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the standards and the diluted sample by HPLC. Analytical methods for similar compounds like 5-fluorouracil can be adapted.[12]
-
Quantify the concentration of the diluted sample by comparing its peak area to the calibration curve.
-
Calculate the original solubility in mg/mL or mol/L, remembering to account for the dilution factor.
Causality and Self-Validation: The extended equilibration time ensures that the measured solubility is the true thermodynamic solubility, not a kinetically trapped supersaturated state. The use of filtration and a validated HPLC method with a calibration curve ensures the accuracy and trustworthiness of the quantitative measurement.[13]
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the described experimental protocols.
Caption: Workflow for Qualitative Solubility Screening.
Caption: Workflow for Quantitative Equilibrium Solubility Determination.
Factors Influencing Solubility: A Deeper Dive
Understanding the "why" behind solubility results is key to rational solvent selection.
Caption: Key Factors Governing the Solubility of the Compound.
-
Polarity ("Like Dissolves Like"): As a polar molecule, this compound will dissolve best in polar solvents.[11] The solvent molecules must be able to overcome the crystal lattice energy of the solid compound by forming favorable solute-solvent interactions.
-
Hydrogen Bonding: The ability of the compound to both donate and accept hydrogen bonds is its most significant feature for solubility. Protic solvents (e.g., methanol, ethanol) can act as both H-bond donors and acceptors, leading to strong interactions. Polar aprotic solvents (e.g., DMSO, DMF) are excellent H-bond acceptors and can effectively solvate the compound.
-
Temperature: For most solid solutes, solubility increases with temperature.[5][6] This relationship can be quantified to determine thermodynamic parameters like the enthalpy and entropy of dissolution.[6][14] For recrystallization procedures, measuring solubility at different temperatures is crucial.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related fluorinated pyrimidines and pyridines should be considered.[15][16][17][18]
-
Handling: Always handle the compound in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16]
-
Hazards: Similar compounds are known to cause skin and eye irritation.[17] Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
The solubility of this compound is a critical parameter for its successful application in pharmaceutical research and development. While direct quantitative data is sparse, a comprehensive understanding of its physicochemical properties, coupled with insights from structural analogs like 5-Fluorouracil, allows for a predictive approach to solvent selection. This guide provides robust, validated experimental protocols for both rapid qualitative screening and precise quantitative determination of equilibrium solubility. By applying these methodologies, researchers can generate the high-quality data necessary to optimize synthetic pathways, streamline purification processes, and advance the development of new chemical entities.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Jochheim, C., Janning, P., Marggraf, U., Löffler, T. M., Hasse, F., & Linscheid, M. (1994). A procedure for the determination of 5-fluorouracil in tissue using microbore HPLC and fluorescence detection. Analytical Biochemistry, 217(2), 285-291. [Link]
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Baluja, S., & Solanki, H. (2014). Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1017-1024. [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. [Link]
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ResearchGate. (2015). 5-Fluorouracil – Characteristics and Analytical Determination. [Link]
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Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
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Bannan, C. C., Calabró, G., Kyu, D. Y., & Mobley, D. L. (2016). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Theory and Computation, 12(8), 4015–4024. [Link]
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Baluja, S., & Kachhadia, N. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data, 59(4), 1144-1149. [Link]
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Noureldeen, M., Al-Harbi, S., & Al-Amri, A. (2021). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. Molecules, 26(16), 4994. [Link]
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Rodriguez-Mateos, A., et al. (2018). Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma. CentAUR. [Link]
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Baluja, S., Gonsai, N., & Pansuriya, N. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical and Pharmaceutical Research, 7(5), 540-546. [Link]
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Ohorodnik, M., Horak, Y., Obushak, M., Tyschenko, N., & Sobechko, I. B. (2024). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Chemistry, Technology and Application of Substances, 7(1), 1-7. [Link]
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SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]
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PubChem. 4-Amino-5-fluoro-2-methoxypyrimidine. National Center for Biotechnology Information. [Link]
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Qader, A. R., & Ahmed, S. M. (2023). A Novel Spectrofluorometric Method for the Determination of Levofloxacin in Pharmaceutical Formulations. Analytical and Bioanalytical Chemistry Research, 10(3), 263-274. [Link]
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Horak, Y., et al. (2024). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Chemistry, Technology and Application of Substances, 7(1). [Link]
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Di Donato, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(6), 2207–2214. [Link]
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A Guide to the Spectroscopic Characterization of 5-Fluoro-2-methylpyrimidin-4-ol
Abstract
This technical guide provides a comprehensive overview of the spectroscopic methodologies used to characterize the molecular structure of 5-Fluoro-2-methylpyrimidin-4-ol (CAS: 1480-91-7). As a fluorinated pyrimidine, this compound belongs to a class of molecules with significant interest in pharmaceutical and agrochemical research, where precise structural confirmation is paramount.[1] This document details the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for unambiguous identification. By integrating data from these orthogonal techniques, we present a self-validating workflow for structural elucidation, intended for researchers, chemists, and quality control specialists in the field of drug development and chemical synthesis.
While a complete, publicly available experimental dataset for this specific molecule is sparse, this guide synthesizes expected spectral values based on established principles and data from closely related pyrimidine derivatives to provide a robust framework for analysis.
Introduction: The Molecular Profile of this compound
This compound is a heterocyclic organic compound with the molecular formula C₅H₅FN₂O and a monoisotopic mass of 128.0386 Da.[2] The molecule features a pyrimidine core, a foundational structure in numerous biologically active compounds. The strategic placement of a fluorine atom at the C5 position, a methyl group at C2, and a hydroxyl group at C4 (existing in tautomeric equilibrium with its pyrimidinone form) imparts unique physicochemical properties that are critical to its function and reactivity.
Spectroscopic analysis is non-negotiable for confirming the identity and purity of such a molecule post-synthesis. Each technique provides a unique piece of the structural puzzle: NMR elucidates the carbon-hydrogen framework and the electronic environment of the fluorine atom, IR identifies the functional groups present, and MS confirms the molecular weight and elemental composition.
Overall Spectroscopic Workflow
The comprehensive characterization of this compound follows a logical and synergistic workflow. This process ensures that the data from each analysis corroborates the others, leading to an unambiguous structural assignment.
Caption: Overall workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic arrangement and connectivity.
Experimental Protocol: NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality NMR data for a small molecule like this compound.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like those on hydroxyl or amine groups.
-
Instrument Setup: Use a spectrometer with a field strength of 400 MHz or higher. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[3]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.[3]
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096 scans, owing to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.[3]
-
-
¹⁹F NMR Acquisition:
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard like CFCl₃ (0 ppm) for ¹⁹F.
Data Presentation: Expected NMR Spectral Data
The following table summarizes the expected chemical shifts (δ) and coupling constants (J) for this compound, based on analysis of similar fluorinated pyrimidine structures.[5][6][7]
| Nucleus | Position | Expected δ (ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| ¹H | H6 | 7.8 - 8.2 | Doublet (d) | ³J(H,F) ≈ 5-7 Hz | Pyrimidine CH |
| CH₃ | 2.3 - 2.6 | Singlet (s) | - | Methyl group | |
| OH/NH | 10.0 - 12.0 | Broad singlet (br s) | - | Exchangeable proton | |
| ¹³C | C2 | 155 - 160 | Singlet (s) | - | C-CH₃ |
| C4 | 158 - 165 | Doublet (d) | ²J(C,F) ≈ 15-25 Hz | C-OH | |
| C5 | 135 - 145 | Doublet (d) | ¹J(C,F) ≈ 220-250 Hz | C-F | |
| C6 | 130 - 140 | Doublet (d) | ²J(C,F) ≈ 20-30 Hz | C-H | |
| CH₃ | 20 - 25 | Singlet (s) | - | Methyl carbon | |
| ¹⁹F | F5 | -160 to -175 | Doublet (d) | ³J(F,H) ≈ 5-7 Hz | Pyrimidine C-F |
Data Interpretation
-
¹H NMR: The spectrum is expected to be simple. The lone proton on the pyrimidine ring (H6) will appear as a doublet due to coupling with the adjacent fluorine atom (³J). The methyl protons will appear as a sharp singlet. The proton on the N-H or O-H group (due to tautomerism) will be a broad signal at a high chemical shift, which would disappear upon D₂O exchange.
-
¹³C NMR: Five distinct signals are expected. The most notable feature is the large one-bond coupling constant (¹J) for C5, the carbon directly attached to fluorine. The carbons at positions C4 and C6 will also show smaller two-bond couplings to fluorine. These C-F couplings are diagnostic and confirm the position of the fluorine atom.
-
¹⁹F NMR: A single signal, a doublet, is anticipated, resulting from the coupling to the proton at C6. The chemical shift is characteristic of a fluorine atom attached to an aromatic ring.[4][8]
Caption: Correlation of the molecular structure with key expected NMR spectral features.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The spectrum is typically acquired from a solid sample. Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample (~1 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared.
-
Data Acquisition: Place the sample in an FTIR (Fourier-Transform Infrared) spectrometer.
-
Scan: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Processing: Perform a background subtraction using a blank KBr pellet or an empty sample holder.
Data Presentation: Expected IR Absorption Bands
The following table lists the characteristic vibrational frequencies expected for this compound.[7][9]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3300 | N-H Stretch | Amide (in pyrimidinone form) |
| 2900 - 3000 | C-H Stretch | Methyl and Aromatic C-H |
| 1650 - 1700 | C=O Stretch | Amide carbonyl (strong) |
| 1550 - 1640 | C=C / C=N Stretch | Pyrimidine ring |
| 1100 - 1250 | C-F Stretch | Aryl-Fluoride |
Data Interpretation
The IR spectrum provides clear evidence for the key functional groups. A strong, sharp absorption band around 1660 cm⁻¹ is definitive evidence for the carbonyl (C=O) group of the pyrimidinone tautomer, which is often the major form in the solid state. The broad peak above 3100 cm⁻¹ corresponds to the N-H stretch. The presence of a C-F bond is confirmed by a strong absorption in the 1100-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of a molecule with high accuracy.
Experimental Protocol: ESI-HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) via direct infusion or through an LC system.[10]
-
Ionization: Use ESI in positive ion mode. The molecule will likely be detected as the protonated species, [M+H]⁺.
-
Mass Analysis: Acquire the spectrum over a relevant m/z range (e.g., 50-500 Da).
-
Data Analysis: Determine the m/z of the most intense ion in the molecular ion cluster. Compare this experimental value to the theoretical exact mass calculated for the expected elemental formula.
Data Presentation: Expected Mass Spectrometry Data
| Parameter | Value | Interpretation |
| Formula | C₅H₅FN₂O | - |
| Theoretical Exact Mass | 128.03859 Da | Calculated for C₅H₅FN₂O |
| Expected [M+H]⁺ (HRMS) | 129.04637 Da | Ion detected in positive ESI mode |
Data Interpretation
The primary goal of HRMS is to confirm the molecular formula. The experimentally measured mass of the protonated molecule, [C₅H₅FN₂O + H]⁺, should match the theoretical value of 129.04637 Da to within a very small error margin (typically < 5 ppm). This result provides extremely strong evidence for the correct elemental composition, complementing the connectivity information derived from NMR and the functional group data from IR.
Conclusion
The structural characterization of this compound is achieved through a multi-technique spectroscopic approach. NMR spectroscopy defines the carbon-hydrogen framework and confirms the location of the fluorine substituent through characteristic C-F and H-F coupling patterns. IR spectroscopy validates the presence of key functional groups, particularly the carbonyl of the dominant pyrimidinone tautomer. Finally, high-resolution mass spectrometry confirms the elemental formula with high precision. The convergence of data from these three independent methods provides an unassailable confirmation of the molecular structure, a critical step in any research or development context.
References
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- Malet-Martino, M. C., & Martino, R. (n.d.). Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells. Cancer Research.
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.
- Unknown Author. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate.
- Unknown Author. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate.
- Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI.
- Yadav, B. S. (2016). Spectroscopic and Vibrational Characterization of Fluorinated Pyrimidine, NBO,NLO,Thermodynamic Ffunctions,Homolumo Analysis based on Density Function Theory. ResearchGate.
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PubChem. (n.d.). This compound. PubChem. Available at: [Link]
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- Zhang, Z., et al. (n.d.). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. PubMed Central.
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- Beilstein, J. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PMC - NIH.
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An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-methylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-methylpyrimidin-4-ol is a key heterocyclic compound with significant potential in medicinal chemistry, primarily as a structural motif in the development of novel therapeutic agents. Its synthesis is of considerable interest to researchers in drug discovery and development. This technical guide provides a comprehensive overview of the core synthetic strategies for this compound, with a focus on a robust and widely applicable cyclocondensation reaction. The document delves into the mechanistic underpinnings of the synthesis, provides detailed experimental protocols, and presents the necessary data for successful and reproducible execution.
Introduction: The Significance of Fluorinated Pyrimidinones
Fluorinated pyrimidines are a class of compounds that have made a profound impact on medicine. The introduction of a fluorine atom into the pyrimidine ring can dramatically alter the molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets[1]. This has led to the development of numerous successful drugs, including the anticancer agent 5-fluorouracil. This compound, a member of this important class, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
This guide will focus on the most prevalent and practical synthetic approach to this compound, which leverages the principles of cyclocondensation, a cornerstone of heterocyclic chemistry.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of this compound points to a disconnection of the pyrimidine ring, revealing two key synthons: a fluorinated β-ketoester and an amidine. This approach is illustrated below.
Caption: Experimental workflow for the cyclocondensation reaction.
Mechanistic Insights
The reaction proceeds through a series of nucleophilic additions and subsequent condensation. The more nucleophilic nitrogen of the acetamidine attacks one of the carbonyl groups of the ethyl 2-fluoroacetoacetate. This is followed by an intramolecular cyclization where the other nitrogen atom of the amidine attacks the remaining carbonyl group, leading to a dihydropyrimidine intermediate. Subsequent elimination of water and ethanol drives the reaction to completion, yielding the aromatic pyrimidinol. The presence of a base is crucial to deprotonate the acetamidine hydrochloride and to facilitate the condensation steps.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of analogous 5-fluoropyrimidinols and provides a reliable method for the preparation of this compound. [2] Materials and Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Ethyl 2-fluoroacetoacetate
-
Acetamidine hydrochloride
-
Sodium ethoxide or Sodium methoxide
-
Anhydrous ethanol or methanol
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Addition of Reactants: To this solution, add acetamidine hydrochloride (1.0 equivalent) and stir until it dissolves. Then, add ethyl 2-fluoroacetoacetate (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in water and carefully neutralize the solution with hydrochloric acid to a pH of approximately 6-7. The product may precipitate at this stage. Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₅H₅FN₂O | [3] |
| Molecular Weight | 128.10 g/mol | [3] |
| CAS Number | 1480-91-7 | [3] |
| Appearance | White to off-white solid | |
| Expected Yield | 60-80% (based on analogous reactions) |
Conclusion
The synthesis of this compound via the cyclocondensation of ethyl 2-fluoroacetoacetate and acetamidine represents an efficient and reliable method for accessing this valuable heterocyclic building block. The procedure is straightforward, utilizes readily available starting materials, and is amenable to scale-up. This in-depth guide provides the necessary theoretical framework and practical details to enable researchers and scientists to successfully synthesize this compound for its application in drug discovery and development programs.
References
-
Lucas, T., Dietz, J.-P., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445–450. [Link]
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Organic Syntheses Procedure. (n.d.). Org. Synth. 2021, 98, 171-188. [Link]
- Google Patents. (n.d.). CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol.
-
Lucas, T., Dietz, J.-P., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445–450. [Link]
-
Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409–1410. [Link]
-
Royal Society of Chemistry. (2018). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry, 16(34), 6213-6217. [Link]
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PubChem. (n.d.). This compound. [Link]
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Dietz, J.-P., Derstine, B. P., et al. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. European Journal of Organic Chemistry, 2019(32), 5519-5526. [Link]
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Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097. [Link]
-
Li, Q., et al. (2010). 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1653. [Link]
-
Wang, Y., et al. (2012). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 17(5), 5791–5800. [Link]
-
Li, Y., et al. (2016). Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. Molecules, 21(11), 1461. [Link]
-
Brown, D. J., & Foster, R. V. (1965). Pyrimidine reactions. Part XXV. Synthesis and piperidinolysis of some simple fluoropyrimidines. Journal of the Chemical Society, 4911-4915. [Link]
-
Mamedov, V. A., et al. (2008). Cyclocondensation of α-acylacetamidines with esters of 2-fluoro-5-nitrobenzoic and 4-chloro-2-methyl-5-pyrimidinecarboxylic acids. Russian Chemical Bulletin, 57(1), 169-175. [Link]
-
Tlili, A., & Billard, T. (2013). Synthesis of Fluorinated Amines: A Personal Account. Synlett, 24(10), 1215-1224. [Link]
-
Kumar, P., & Sharma, S. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(13), 4233. [Link]
-
Soloshonok, V. A., & Sorochinsky, A. E. (2014). Synthesis of Fluorinated β-Amino Acids. Current Organic Chemistry, 18(6), 746-764. [Link]
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5-Fluoro-2-methylpyrimidin-4-ol starting materials
An In-depth Technical Guide to the Starting Materials for 5-Fluoro-2-methylpyrimidin-4-ol
Introduction
This compound, a fluorinated pyrimidine derivative, serves as a critical building block in contemporary medicinal chemistry. Its structural motif is integral to the development of a wide array of therapeutic agents, leveraging the unique physicochemical properties imparted by the fluorine atom to enhance metabolic stability, binding affinity, and bioavailability. This guide offers a comprehensive exploration of the primary synthetic pathways to this valuable intermediate, focusing on the selection and preparation of core starting materials. As a senior application scientist, the following narrative is structured to provide not just protocols, but the underlying chemical logic, enabling researchers and drug development professionals to make informed decisions in their synthetic campaigns.
Retrosynthetic Analysis: A Logic-Driven Approach
A logical deconstruction of the target molecule reveals the most plausible bond disconnections and, consequently, the most strategic starting materials. The pyrimidine ring is a classic heterocyclic system typically formed via a cyclocondensation reaction. The most direct retrosynthetic approach involves disconnecting the C4-N3 and C6-N1 bonds, which simplifies the molecule into two key synthons: a C2 fragment bearing the methyl group and a fluorinated C3 fragment.
Caption: Retrosynthetic analysis of this compound.
This analysis identifies a fluorinated β-ketoester (or a functional equivalent) and acetamidine as the primary building blocks for constructing the pyrimidine core. The following sections will detail the practical implementation of this strategy and the preparation of these crucial precursors.
Primary Synthetic Route: Cyclocondensation of Ethyl 2-fluoroacetoacetate and Acetamidine
The most common and efficient method for synthesizing this compound is the condensation of a fluorinated β-dicarbonyl compound with acetamidine. This approach builds the heterocyclic ring in a single, convergent step.
Core Starting Materials:
-
Ethyl 2-fluoroacetoacetate (or Ethyl 2-fluoro-3-oxobutanoate): This molecule provides the C4, C5, and C6 atoms of the pyrimidine ring, with the fluorine atom pre-installed at the desired position.
-
Acetamidine (typically as Acetamidine Hydrochloride): This reagent supplies the N1, C2 (with the methyl group), and N3 atoms.
Reaction Pathway and Mechanism
The reaction proceeds via a well-established mechanism for pyrimidine synthesis. Initially, one of the nitrogen atoms of acetamidine acts as a nucleophile, attacking one of the carbonyl groups of the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The use of a base like sodium ethoxide is crucial to deprotonate the acetamidine hydrochloride in situ to its free base form, which is the active nucleophile.
Caption: Cyclocondensation pathway for synthesis.
Experimental Protocol
-
Preparation of Sodium Ethoxide Solution: To a flask containing absolute ethanol under an inert atmosphere (N₂ or Ar), add sodium metal portion-wise at 0°C. Allow the mixture to stir until all the sodium has dissolved.
-
Addition of Amidine: Add acetamidine hydrochloride to the sodium ethoxide solution and stir for 30 minutes at room temperature to form the free base.
-
Condensation: Add ethyl 2-fluoroacetoacetate dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize it with an acid (e.g., acetic acid or dilute HCl). The resulting precipitate is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Data Summary: Cyclocondensation Route
| Parameter | Details | Rationale / Field Insight |
| Typical Yield | 65-85% | This is a robust and high-yielding reaction, making it suitable for both lab-scale and larger-scale synthesis. |
| Reaction Time | 4-12 hours | The reaction time is dependent on the scale and the efficiency of heating. |
| Solvent | Ethanol | Ethanol is the solvent of choice as it is the conjugate acid of the base used (ethoxide), preventing unwanted side reactions. |
| Base | Sodium Ethoxide (NaOEt) | A strong, non-nucleophilic base is required to generate the free amidine without reacting with the ester. |
| Advantages | Convergent, high yield, readily available starting materials (with preparation). | The direct formation of the core structure makes this an efficient and atom-economical route. |
| Challenges | The primary challenge lies in the preparation and handling of the starting materials, particularly ethyl 2-fluoroacetoacetate, which may not be commercially available in all regions and requires synthesis. |
Preparation of Key Starting Materials
A truly in-depth guide must address the synthesis of the precursors themselves. The commercial availability of these materials can vary, and in-house preparation is often a necessity.
Synthesis of Ethyl Fluoroacetate
Ethyl fluoroacetate is the foundational building block for the fluorinated C3 synthon. It is typically prepared via a nucleophilic substitution reaction (Finkelstein reaction) from a more common halo-ester.
-
Precursor: Ethyl chloroacetate or ethyl bromoacetate.
-
Fluorinating Agent: Potassium fluoride (KF).
Protocol: Halogen Exchange for Ethyl Fluoroacetate [1]
-
Setup: In a flask equipped with a reflux condenser, add potassium fluoride and a high-boiling point solvent such as N,N-dimethylformamide (DMF) or a solid dispersion on silica gel to enhance reactivity.[1]
-
Reaction: Add ethyl chloroacetate to the suspension. Heat the mixture (typically 60-100°C) and stir vigorously for several hours. The use of a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) can significantly accelerate the reaction.
-
Monitoring: Track the disappearance of the starting material by GC-MS.
-
Workup and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The product is then isolated from the filtrate by distillation under reduced pressure. The purity of the resulting ethyl fluoroacetate should be confirmed by NMR.[2]
| Parameter | Details | Rationale / Field Insight |
| Starting Material | Ethyl chloroacetate | More cost-effective and readily available than the bromo-analogue. |
| Fluoride Source | Spray-dried KF | Anhydrous potassium fluoride is crucial. Spray-dried KF has a higher surface area and is more reactive than standard crystalline KF. |
| Solvent | DMF, Acetonitrile, or solvent-free with solid dispersion[1] | A polar aprotic solvent is needed to solubilize the reactants and facilitate the Sₙ2 reaction. |
| Yield | >90% | This reaction is generally very efficient if anhydrous conditions are maintained. |
Synthesis of Acetamidine Acetate
While acetamidine hydrochloride is commercially available, its preparation from simpler reagents is straightforward. A common laboratory method involves the reaction of triethyl orthoformate and glacial acetic acid with ammonia.[3][4]
Protocol: Preparation of Formamidine Acetate (Adaptable for Acetamidine) [3][5]
Note: The cited procedures are for formamidine acetate, but the principle is analogous for acetamidine by starting with triethyl orthoacetate.
-
Setup: Charge a flask with triethyl orthoformate (or orthoacetate) and glacial acetic acid.
-
Reaction Initiation: Heat the mixture in an oil bath to approximately 125-130°C.
-
Ammonolysis: Once the internal temperature reaches ~115°C, begin bubbling a steady stream of anhydrous ammonia gas through the mixture. An exothermic reaction with vigorous reflux will be observed.
-
Crystallization: As the reaction proceeds, the product, acetamidine acetate, will begin to crystallize from the solution. Continue the ammonia flow until the reaction temperature stabilizes (typically around 70-75°C).[3]
-
Isolation: Cool the mixture to room temperature. Collect the crystalline product by filtration and wash thoroughly with absolute ethanol to remove any unreacted starting materials. The product is typically obtained in high purity.
| Parameter | Details | Rationale / Field Insight |
| Starting Materials | Triethyl orthoacetate, Acetic Acid, Ammonia | These are common, inexpensive bulk chemicals. |
| Key Advantage | Obviates the need for toxic reagents like hydrogen cyanide.[3][6] | This method is safer and more convenient than classical methods starting from nitriles. |
| Product Form | Acetate salt | The acetate salt is non-hygroscopic, unlike the hydrochloride salt, making it easier to handle and store.[4] |
| Yield | 80-90% | The reaction is efficient and precipitation of the product drives the equilibrium to completion. |
Conclusion
The synthesis of this compound is most effectively achieved through the cyclocondensation of a fluorinated C3 building block with acetamidine. This guide has detailed the primary route using ethyl 2-fluoroacetoacetate and provided validated, field-proven protocols for the in-situ preparation of the necessary starting materials from common laboratory chemicals. By understanding the causality behind each experimental choice—from the selection of an anhydrous fluoride source to the use of a non-hygroscopic amidine salt—researchers can reliably and efficiently access this pivotal intermediate for advanced drug discovery programs. The presented methodologies represent a self-validating system, ensuring reproducibility and high yields when executed with precision.
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- Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
- MDPI. (n.d.). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives.
- ResearchGate. (n.d.). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.
- Organic Syntheses. (n.d.). Formamidine acetate.
- Google Patents. (n.d.). CN102976934A - Preparation method of fluoroacetate.
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5-Fluoro-2-methylpyrimidin-4-ol derivatives and analogs
An In-depth Technical Guide to 5-Fluoro-2-methylpyrimidin-4-ol Derivatives and Analogs for Drug Discovery Professionals
Abstract
The 5-fluoropyrimidine scaffold is a cornerstone in modern medicinal chemistry, most notably exemplified by the anticancer agent 5-Fluorouracil (5-FU). This technical guide provides an in-depth exploration of a specific, yet highly versatile, member of this class: this compound and its derivatives. We will dissect its synthesis, physicochemical properties, and multifaceted mechanisms of action, extending from classical antimetabolite activity to contemporary roles in kinase inhibition. This document is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a critical analysis of structure-activity relationships (SAR) to guide the rational design of next-generation therapeutic agents based on this privileged core.
The 5-Fluoropyrimidine Core: A Privileged Scaffold in Oncology
The introduction of a fluorine atom onto a pyrimidine ring is a well-validated strategy in drug design, profoundly altering the molecule's electronic properties, metabolic stability, and biological interactions.[1] The pyrimidine scaffold itself is a fundamental building block of DNA and RNA, making its analogs prime candidates for interfering with cellular processes.[2] The most prominent example, 5-Fluorouracil (5-FU), has been a frontline chemotherapeutic agent for decades, treating a range of solid tumors including colorectal, breast, and gastric cancers.[3][4]
The core structure of this compound represents a strategic variation of the 5-FU theme. The presence of the C2-methyl group can influence solubility, metabolic fate, and binding interactions within target enzymes, offering a distinct advantage for developing novel derivatives. The 4-ol (or its tautomeric 4-oxo form) provides a crucial handle for derivatization, enabling the creation of prodrugs or analogs with modulated pharmacokinetic and pharmacodynamic profiles. This guide will explore the unique chemical and biological landscape of this specific scaffold.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of the core molecule is paramount for its application in drug discovery. The tautomeric equilibrium between the -ol and -one forms is a key characteristic of this heterocyclic system.
Computed Physicochemical Properties
Quantitative data provides a baseline for predicting solubility, permeability, and other drug-like properties.
| Property | Value | Source |
| Molecular Formula | C₅H₅FN₂O | PubChem[5] |
| Molecular Weight | 128.10 g/mol | PubChem[5] |
| XLogP3 | -0.4 | PubChem[5] |
| Hydrogen Bond Donor Count | 2 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
| Rotatable Bond Count | 0 | PubChem[5] |
These properties are computationally generated and serve as a predictive baseline.
Spectroscopic Characterization
While experimental spectra for the parent compound are not widely published, a predictive analysis based on its structure and data from analogous compounds, such as 5-Fluoro-2-methoxypyrimidin-4(3H)-one, provides a reliable guide for characterization.[6]
-
¹H NMR: The spectrum is expected to show a characteristic doublet for the C6-proton, with coupling to the adjacent fluorine atom. The N-H proton will appear as a broad singlet, and the C2-methyl group will be a sharp singlet.
-
¹³C NMR: The carbon spectrum will be distinguished by the C-F coupling. The C5 carbon will appear as a large doublet, and the C6 and C4 carbons will show smaller couplings.
-
¹⁹F NMR: A single resonance, likely a doublet due to coupling with the C6-proton, is expected.
-
Mass Spectrometry (MS): The molecular ion peak (M+H)⁺ should be readily observable at m/z 129.04.
-
Infrared (IR) Spectroscopy: Key stretches will include N-H (~3100-3300 cm⁻¹), C=O (~1650-1700 cm⁻¹), and C-F (~1000-1100 cm⁻¹).
Synthesis and Derivatization Strategies
The synthesis of fluorinated pyrimidines often relies on cyclocondensation reactions using small, fluorinated building blocks, which circumvents the need for potentially harsh and non-selective late-stage fluorination.[1]
Synthesis of the Core Scaffold
A robust and versatile method for synthesizing 4-amino-5-fluoropyrimidines involves the cyclocondensation of amidine hydrochlorides with potassium (Z)-2-cyano-2-fluoroethenolate.[1][7] This approach can be adapted for the synthesis of this compound. The key is the reaction between acetamidine (to introduce the 2-methyl group) and a suitable fluorinated three-carbon synthon. Subsequent hydrolysis of the resulting 4-amino group to a 4-hydroxyl group would yield the target scaffold. This method is advantageous due to its mild conditions and high yields.[1]
Derivatization Approaches
The this compound scaffold offers multiple points for chemical modification to generate a library of analogs for SAR studies:
-
N1 and N3 Alkylation: The ring nitrogens can be alkylated to create prodrugs or to modulate the molecule's electronic properties and hydrogen bonding capacity. This is a common strategy used for 5-FU derivatives to improve pharmacological properties.[3]
-
O4-Substitution: The 4-hydroxyl group can be converted into ethers or esters, or it can be replaced with other functional groups (e.g., amines, thiols) via intermediate activation (e.g., conversion to a 4-chloro derivative).
-
C2-Methyl Modification: While more complex, the methyl group can be functionalized or replaced with other alkyl or aryl groups by starting with different amidine precursors during the initial cyclization.
General Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis and subsequent derivatization of the core scaffold.
Caption: General workflow for synthesis and derivatization.
Mechanisms of Action in Drug Discovery
Derivatives of this compound can exert their biological effects through several distinct, yet potentially overlapping, mechanisms.
The Antimetabolite Paradigm: Thymidylate Synthase Inhibition
The canonical mechanism of action for fluoropyrimidines is the inhibition of thymidylate synthase (TYMS).[8][9]
-
Metabolic Activation: Inside the cell, the pyrimidine analog is metabolically converted into its active form, fluorodeoxyuridine monophosphate (FdUMP).
-
Covalent Inhibition: FdUMP forms a stable ternary complex with TYMS and its cofactor, 5,10-methylenetetrahydrofolate.
-
DNA Synthesis Arrest: This inhibition blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis and repair. The resulting depletion of thymidine leads to "thymineless death" in rapidly dividing cancer cells.[9]
Incorporation into Nucleic Acids
A secondary, but significant, mechanism involves the metabolic conversion of the fluoropyrimidine into fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP).[8] These fraudulent nucleotides are then incorporated into RNA and DNA, respectively, leading to disruption of RNA processing and DNA damage.[9]
Caption: Inhibition of the Thymidylate Synthase pathway.
Kinase Inhibition: A Modern Therapeutic Avenue
Beyond their antimetabolite role, pyrimidine and fused pyrimidine structures are recognized as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[10] Derivatives can be designed to target specific kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Fused pyrimidine systems are found in clinically approved EGFR inhibitors.[11][12]
-
Aurora Kinases: Pyrimidine-based compounds have been developed as potent inhibitors of Aurora A kinase, which can lead to a reduction in oncoproteins like cMYC and MYCN.[13][14]
-
Other Kinases: The pyrimidine scaffold is versatile and has been incorporated into inhibitors for CDK2, Mnk2, FLT3, and CHK1, demonstrating its broad applicability in targeting cancer-relevant signaling nodes.[15][16][17]
Structure-Activity Relationship (SAR) Insights
Rational drug design relies on understanding how specific structural modifications impact biological activity. SAR studies on various pyrimidine derivatives provide valuable guidance.
| Position/Modification | Observation | Implication for Design | Reference |
| C5-Halogen | The fluorine atom is critical for the mechanism-based inhibition of TYMS. Other halogens (Cl, Br, I) can be tolerated but may alter the mechanism or potency. | Retain the C5-fluoro substituent for antimetabolite activity. | [18] |
| C2-Substituent | Varies widely. Small alkyl groups (like methyl) are common. Larger aryl or heterocyclic groups can be introduced to target specific binding pockets, particularly in kinase inhibitors. | The C2 position is a key vector for achieving kinase selectivity and potency. | [2][16] |
| N1/N3-Substitution | Substitution can block metabolic activation via the TYMS pathway but can also improve oral bioavailability and create prodrugs that release the active compound in vivo. | N-substitution is a viable prodrug strategy but may abolish direct antimetabolite activity. | [3] |
| Substituents on Aryl Rings (in kinase inhibitors) | The position and nature of halogens on a C2- or C4-linked phenyl ring are crucial for kinase inhibitory activity and cellular effects (e.g., MYC reduction). | Fine-tuning of substituent patterns on appended aryl rings is essential for optimizing potency and selectivity against kinase targets. | [13][14] |
Key Experimental Protocols
Trustworthy and reproducible protocols are the foundation of successful drug discovery research.
Protocol: Synthesis of a 4-Anilino-5-fluoro-2-methylpyrimidine Derivative
This protocol describes a typical nucleophilic aromatic substitution to install a group at the C4 position, a common step in synthesizing kinase inhibitors.
-
Starting Material: Prepare 4-chloro-5-fluoro-2-methylpyrimidine from the core 4-ol scaffold using a standard chlorinating agent (e.g., POCl₃).
-
Reaction Setup: To a solution of 4-chloro-5-fluoro-2-methylpyrimidine (1.0 eq) in isopropanol, add the desired aniline derivative (1.1 eq).
-
Catalysis: Add a catalytic amount of concentrated HCl or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. If a precipitate forms, collect it by filtration. Otherwise, neutralize the mixture with a saturated NaHCO₃ solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure anilino-pyrimidine derivative.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Protocol: In Vitro Cytotoxicity (MTT) Assay
This protocol is a standard method for assessing the antiproliferative activity of synthesized compounds.[3]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU or Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Drug Discovery and Validation Workflow
Caption: Iterative workflow in drug discovery and validation.
Conclusion and Future Directions
The this compound scaffold and its analogs remain a highly fertile ground for the discovery of novel therapeutics. While its roots are in classical antimetabolite chemotherapy, its future lies in the rational design of highly selective agents targeting the modern hallmarks of cancer, such as dysregulated kinase signaling. Future research should focus on:
-
Developing selective kinase inhibitors by exploring diverse substitutions at the C2 and C4 positions.
-
Creating novel prodrugs with tumor-specific activation mechanisms to improve the therapeutic index.
-
Investigating synergistic combinations of these agents with other targeted therapies or immunotherapies.
By leveraging the foundational knowledge of pyrimidine chemistry with modern drug design principles, the scientific community can continue to unlock the therapeutic potential of this remarkable molecular framework.
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- Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles
- This compound | C5H5FN2O. PubChem.
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- Synthesis and biological activity of 5-fluoro-4'-thiouridine and some rel
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- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
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- Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment.
- Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. MDPI.
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- Fluoropyrimidine P
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An In-Depth Technical Guide to Fluorinated Pyrimidines in Medicinal Chemistry
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with fluorinated compounds representing a significant portion of all pharmaceuticals.[1][2] Among these, fluorinated pyrimidines stand out as a class of molecules that have profoundly impacted the treatment of various diseases, most notably cancer.[3] This guide provides a comprehensive technical overview of fluorinated pyrimidines, delving into the fundamental principles that govern their biological activity, their mechanisms of action, synthetic strategies, and their enduring role in drug development.
The journey of fluorinated pyrimidines began with the pioneering work of Heidelberger and colleagues in 1957, who, capitalizing on the observation that some tumors exhibit increased uracil uptake, synthesized 5-fluorouracil (5-FU).[4][5] This molecule, a simple derivative of a natural metabolite, ushered in the era of antimetabolite chemotherapy and remains a widely used anticancer agent to this day, treating over 2 million cancer patients annually.[3][4] The success of 5-FU spurred the development of a host of other fluorinated pyrimidine analogs, each designed to improve upon the efficacy, selectivity, and pharmacokinetic profile of the parent compound.
This guide will explore the unique properties of the fluorine atom and how its introduction into the pyrimidine scaffold dramatically alters the molecule's physicochemical and biological characteristics. We will dissect the intricate mechanisms of action of key fluorinated pyrimidine drugs, including 5-FU and its prodrugs, as well as the deoxycytidine analog, gemcitabine. Furthermore, we will examine the synthetic methodologies employed to create these vital medicines and discuss the ongoing efforts to design the next generation of fluorinated pyrimidine therapeutics.
The Pivotal Role of Fluorine in the Pyrimidine Scaffold
The transformative impact of fluorine in drug design stems from its unique combination of properties:
-
High Electronegativity: As the most electronegative element, fluorine's presence significantly influences the electron distribution within a molecule.[6][7] This can alter the acidity (pKa) of nearby functional groups, which in turn affects a drug's ionization state at physiological pH, impacting its solubility, membrane permeability, and binding interactions with its biological target.[6][8]
-
Small Atomic Radius: With a van der Waals radius only slightly larger than that of hydrogen, fluorine can often substitute for a hydrogen atom without introducing significant steric hindrance.[7][9] This allows medicinal chemists to modify a molecule's electronic properties while maintaining its overall shape, a critical factor for receptor binding.
-
Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry.[6] This inherent stability makes it resistant to metabolic cleavage by enzymes like cytochrome P450, a common route of drug deactivation.[6][8] By replacing a metabolically vulnerable C-H bond with a C-F bond, the metabolic stability and half-life of a drug can be significantly enhanced.
-
Modulation of Lipophilicity: The effect of fluorine on lipophilicity is nuanced. While a single fluorine substitution can slightly increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group (-CF3) can decrease it.[6] This ability to fine-tune a molecule's lipophilicity is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[9]
These properties collectively contribute to fluorine's ability to enhance a drug's potency, selectivity, metabolic stability, and pharmacokinetic profile.[1]
Mechanisms of Action of Key Fluorinated Pyrimidine Drugs
Fluorinated pyrimidines primarily exert their therapeutic effects by interfering with the synthesis and function of nucleic acids (DNA and RNA), essential processes for cell division and survival.[10][11]
5-Fluorouracil (5-FU) and its Prodrugs
5-FU is an analog of the natural pyrimidine base uracil.[12] It is a prodrug that must be converted into several active metabolites within the cell to exert its cytotoxic effects.[11][13]
The primary mechanisms of action of 5-FU are:
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate.[10][11] This complex blocks the enzyme's normal function, which is to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.[10][14] The resulting depletion of dTMP leads to "thymineless death" in rapidly dividing cancer cells.[4]
-
Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA in place of uridine triphosphate (UTP).[11][15] This disrupts RNA processing and function, including pre-rRNA maturation and pre-mRNA splicing.[10]
-
Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be misincorporated into DNA, leading to DNA damage and instability.[10][15]
Recent studies have also implicated other mechanisms in 5-FU's cytotoxicity, including the inhibition of RNA-modifying enzymes and the poisoning of DNA topoisomerase 1.[3][4]
To improve the therapeutic index and oral bioavailability of 5-FU, several prodrugs have been developed.[16]
-
Capecitabine: This oral prodrug is converted to 5-FU through a three-step enzymatic process.[17][18] The final activation step is catalyzed by thymidine phosphorylase, an enzyme that is often found at higher concentrations in tumor cells, leading to a more targeted delivery of the active drug.[17][19]
-
Tegafur: Another oral prodrug, tegafur is metabolized to 5-FU by the cytochrome P450 enzyme CYP2A6.[20]
Gemcitabine (dFdC)
Gemcitabine (2',2'-difluoro-2'-deoxycytidine) is a deoxycytidine analog that is a first-line treatment for various solid tumors, including pancreatic and non-small cell lung cancer.[21][22] Like 5-FU, gemcitabine is a prodrug that requires intracellular phosphorylation to become active.[22][23]
The key mechanisms of action of gemcitabine are:
-
Masked Chain Termination of DNA Synthesis: The triphosphate metabolite of gemcitabine (dFdCTP) is incorporated into elongating DNA strands.[21][22] After the incorporation of one more nucleotide, DNA polymerases are unable to proceed, effectively terminating DNA replication.[23] This process is termed "masked chain termination" because the incorporated gemcitabine is not easily removed by the cell's proofreading and repair mechanisms.[22][23]
-
Inhibition of Ribonucleotide Reductase (RNR): The diphosphate metabolite (dFdCDP) inhibits ribonucleotide reductase, an enzyme responsible for producing the deoxynucleotides required for DNA synthesis.[21][22] This depletion of the deoxynucleotide pool enhances the incorporation of dFdCTP into DNA, a phenomenon known as "self-potentiation".[22][23]
The multifaceted mechanisms of action of these fluorinated pyrimidines underscore their effectiveness as anticancer agents.
Synthetic Strategies for Fluorinated Pyrimidines
The synthesis of fluorinated pyrimidines can be broadly categorized into two main approaches: direct fluorination and the building block approach.[24]
Direct Fluorination
This method involves the introduction of a fluorine atom directly onto a pre-existing pyrimidine ring. While conceptually straightforward, direct fluorination can be challenging due to the high reactivity of many fluorinating agents. However, the development of modern electrophilic fluorinating reagents, such as Selectfluor, has made this approach more feasible and controllable.
Building Block Approach
This strategy utilizes fluorinated precursors that are then used to construct the pyrimidine ring.[24] For example, the original synthesis of 5-FU involved the reaction of isothiourea salts with α-fluoro-β-ketoester enolates.[4][5] This approach often provides better control over the position of the fluorine atom and is widely used in the synthesis of more complex fluorinated pyrimidine derivatives.
Structure-Activity Relationships (SAR) and Drug Design Principles
The strategic placement of fluorine atoms within the pyrimidine scaffold can have a profound impact on the resulting molecule's biological activity. For instance, in the development of fluoroquinolone antibiotics, it was discovered that a fluorine atom at the C-6 position significantly enhances the drug's binding affinity to DNA gyrase.[7]
In the context of fluorinated pyrimidine anticancer agents, much of the drug design effort has focused on creating prodrugs that improve oral bioavailability and tumor selectivity, as exemplified by capecitabine.[16] Another key strategy involves co-administering fluorinated pyrimidines with inhibitors of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-FU.[16][20] This approach increases the systemic exposure to the active drug.
The ongoing exploration of SAR in fluorinated pyrimidines continues to guide the design of novel analogs with improved efficacy, reduced toxicity, and the ability to overcome drug resistance.
Data Presentation
Physicochemical Properties of Fluorine
| Property | Value | Significance in Drug Design |
| Electronegativity (Pauling Scale) | 3.98 | Alters pKa, dipole moment, and chemical reactivity.[6] |
| Van der Waals Radius | 1.47 Å | Similar to hydrogen (1.20 Å), allowing for minimal steric perturbation.[7] |
| C-F Bond Energy | ~485 kJ/mol (for sp³ C) | Enhances metabolic stability by resisting enzymatic cleavage.[6] |
Key Fluorinated Pyrimidine Drugs and Their Mechanisms
| Drug | Class | Primary Mechanism(s) of Action |
| 5-Fluorouracil (5-FU) | Uracil Analog | Inhibition of thymidylate synthase; Incorporation into RNA and DNA.[10][11] |
| Capecitabine | 5-FU Prodrug | Converted to 5-FU, primarily in tumor cells.[17][18] |
| Gemcitabine | Deoxycytidine Analog | Masked chain termination of DNA synthesis; Inhibition of ribonucleotide reductase.[21][22][23] |
Experimental Protocols
Representative Synthesis of a Fluorinated Pyrimidine Nucleoside
Objective: To synthesize a 2'-deoxy-2'-fluorouridine derivative, a common scaffold in antiviral and anticancer drug discovery. This protocol is a generalized representation based on established synthetic methodologies.
Materials:
-
1,3,5-Tri-O-benzoyl-α-D-ribofuranose
-
Diethylaminosulfur trifluoride (DAST)
-
Silylated 5-fluorouracil
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Methanol (MeOH)
-
Ammonia in methanol (methanolic ammonia)
Procedure:
-
Fluorination of the Ribofuranose Sugar:
-
Dissolve 1,3,5-tri-O-benzoyl-α-D-ribofuranose in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add DAST to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding it to a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2'-fluorinated ribofuranose intermediate.
-
-
Glycosylation:
-
Prepare silylated 5-fluorouracil by refluxing 5-fluorouracil with hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate. Remove excess HMDS under vacuum.
-
Dissolve the 2'-fluorinated ribofuranose intermediate and silylated 5-fluorouracil in anhydrous ACN under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add TMSOTf dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract with DCM.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Purify the product by silica gel column chromatography to obtain the protected 2'-deoxy-2'-fluorouridine derivative.
-
-
Deprotection:
-
Dissolve the protected nucleoside in methanolic ammonia.
-
Stir the solution at room temperature for 24-48 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final product by silica gel column chromatography or recrystallization to yield the 2'-deoxy-2'-fluorouridine.
-
Self-Validation:
-
Thin Layer Chromatography (TLC): Monitor the progress of each reaction step by TLC to ensure the consumption of starting materials and the formation of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterize the structure of the intermediates and the final product using ¹H, ¹³C, and ¹⁹F NMR. The presence of characteristic fluorine couplings will confirm the successful fluorination.
-
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized compounds.
Mandatory Visualizations
Metabolic Activation of 5-Fluorouracil
Caption: Metabolic activation pathways of 5-fluorouracil (5-FU).
Mechanism of Action of Gemcitabine
Caption: Intracellular activation and mechanism of action of gemcitabine.
Challenges and Future Directions
Despite their remarkable success, the use of fluorinated pyrimidines is not without its challenges. Drug resistance, both intrinsic and acquired, remains a significant hurdle in the clinic.[10] Furthermore, the systemic toxicity of these agents can lead to severe side effects, limiting their therapeutic window.[19]
Future research in this field is focused on several key areas:
-
Overcoming Resistance: Developing novel fluorinated pyrimidines that can circumvent known resistance mechanisms, such as alterations in drug metabolism or target enzyme expression.
-
Improving Tumor Selectivity: Designing next-generation prodrugs and delivery systems that can more effectively target cancer cells while sparing healthy tissues.
-
Combination Therapies: Exploring the synergistic effects of fluorinated pyrimidines with other anticancer agents, including targeted therapies and immunotherapies.
-
Expanding Therapeutic Applications: Investigating the potential of fluorinated pyrimidines in the treatment of diseases beyond cancer, such as viral infections.[24]
Conclusion
Fluorinated pyrimidines have a rich history in medicinal chemistry and continue to be indispensable tools in the fight against cancer. The unique properties of the fluorine atom, when strategically incorporated into the pyrimidine scaffold, give rise to potent and effective therapeutic agents. A deep understanding of their mechanisms of action, metabolic pathways, and synthetic methodologies is essential for the rational design of new and improved drugs. As our knowledge of cancer biology and drug resistance mechanisms grows, so too will our ability to harness the power of fluorine to create the next generation of life-saving medicines.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Fluoro-2-methylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
The advent of fluorinated pyrimidines has marked a significant turning point in medicinal chemistry and drug development. Their unique electronic properties impart enhanced metabolic stability, binding affinity, and bioavailability to parent molecules, making them coveted building blocks in the synthesis of novel therapeutics. Among these, 5-Fluoro-2-methylpyrimidin-4-ol stands out as a versatile intermediate. However, its reactivity and potential biological activity necessitate a thorough understanding of its safety profile and the implementation of rigorous handling protocols. This guide, designed for the experienced researcher, provides an in-depth examination of the safe handling, storage, and disposal of this compound, grounded in established laboratory practices and a comprehensive analysis of its chemical properties and those of structurally related compounds.
Compound Profile and Hazard Analysis
The presence of a fluorine atom on the pyrimidine ring suggests that the compound may exhibit biological activity and potential toxicity. Fluorinated pyrimidines as a class are known to interfere with nucleic acid synthesis and can be cytotoxic.[3] Therefore, it is prudent to handle this compound with the assumption that it may be harmful if ingested, inhaled, or absorbed through the skin.
Based on data from similar compounds such as 2-Fluoro-5-methylpyridine, the following hazards should be anticipated[4]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅FN₂O | PubChem[1] |
| Molecular Weight | 128.10 g/mol | PubChem[1] |
| Appearance | Solid | Inferred |
| CAS Number | 1480-91-7 | Simson Pharma Limited |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe handling lies in a robust system of engineering controls and appropriate personal protective equipment. The causality behind these choices is to minimize all potential routes of exposure.
Primary Engineering Controls
All manipulations of this compound, especially those that could generate dust or aerosols, must be conducted in a certified chemical fume hood.[5] The fume hood provides a physical barrier and constant airflow to prevent the inhalation of airborne particles. For weighing solid material, a ventilated balance enclosure or a fume hood should be utilized to control dust dispersal.
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing direct contact with the chemical.
-
Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Given that no glove material offers indefinite protection, it is crucial to inspect gloves before each use and change them frequently, especially if contamination is suspected. For prolonged operations, consider double-gloving.[5]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.[6]
Caption: PPE selection workflow based on task-specific risk assessment.
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount to prevent accidental exposure and maintain the integrity of the compound.
Handling Procedures
-
General Precautions: Avoid all personal contact, including inhalation of dust.[7] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[8]
-
Weighing and Transfer: As a solid, the primary risk during handling is the generation of dust. Use spatulas and weighing paper with care to minimize dust formation. For transfers, consider using a contained system or performing the transfer in a fume hood.
-
Dissolution: When dissolving the solid, add it slowly to the solvent to avoid splashing. If heating is required, use a controlled heating source such as a heating mantle with a stirrer, and ensure the setup is within a fume hood.
Storage Requirements
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area.[4] Store away from incompatible materials.
-
Incompatibilities: While specific incompatibility data for this compound is limited, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases, as these are common incompatibilities for similar organic compounds.[4]
Caption: Workflow for the safe handling and secure storage of this compound.
Emergency Procedures: Preparedness and Response
A well-defined emergency response plan is crucial for mitigating the consequences of an accidental exposure or spill.
First Aid Measures
These first aid measures are based on those for similar hazardous compounds and should be followed in case of exposure[4][8][9]:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.
Spill Response
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
-
Waste Disposal
All waste containing this compound must be treated as hazardous waste.[7][10][11]
-
Waste Collection: Collect all solid waste (e.g., contaminated gloves, weighing paper, absorbent material) in a dedicated, clearly labeled hazardous waste container. Liquid waste (e.g., reaction mixtures, cleaning solvents) should be collected in a separate, labeled container for halogenated organic waste.
-
Disposal Method: The recommended method of disposal is incineration by a licensed hazardous waste disposal facility.[10] This is particularly important for halogenated compounds to prevent the formation of toxic byproducts. Do not dispose of this chemical down the drain.
Conclusion
This compound is a valuable building block in modern drug discovery, but its potential hazards demand a high level of respect and caution. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can safely harness the synthetic potential of this compound. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) are embodied in a proactive and informed approach to laboratory safety. This guide serves as a foundational resource, but it is incumbent upon every researcher to supplement this information with institution-specific safety protocols and to exercise sound scientific judgment in all laboratory operations.
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The Unsung Workhorse: A Technical Guide to 5-Fluoro-2-methylpyrimidin-4-ol
A Senior Application Scientist's Perspective on a Key Fluorinated Heterocycle
In the vast landscape of medicinal chemistry, some molecules grab the spotlight, celebrated for their therapeutic prowess. Others, like 5-Fluoro-2-methylpyrimidin-4-ol, toil in the relative obscurity of the synthetic chemist's toolkit, serving as crucial building blocks for the next generation of pharmaceuticals. This technical guide delves into the history, synthesis, and application of this versatile fluorinated pyrimidine, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its significance.
The Dawn of Fluorinated Pyrimidines: A Historical Context
The story of this compound is intrinsically linked to the groundbreaking discovery of 5-fluorouracil (5-FU) in 1957 by Charles Heidelberger and his colleagues.[1][2] Their pioneering work, which sought to create antimetabolites by incorporating fluorine into pyrimidine bases, revolutionized cancer chemotherapy.[1][2] This seminal discovery spurred a wave of research into a wide array of fluorinated pyrimidine analogs, as scientists explored the impact of various substituents on the pyrimidine ring. It is within this fertile scientific environment that this compound emerged, not as a therapeutic agent itself, but as a valuable intermediate for accessing more complex molecular architectures.
Physicochemical Properties and Tautomerism
This compound, with the CAS number 1480-91-7, is a white to off-white solid.[3] A key feature of this molecule is its existence in tautomeric forms: the enol form (this compound) and the keto form (5-fluoro-2-methylpyrimidin-4(3H)-one). For the purpose of this guide, we will primarily refer to it by its enol name, while acknowledging the presence of this equilibrium.
| Property | Value | Source |
| Molecular Formula | C5H5FN2O | PubChem[4] |
| Molecular Weight | 128.11 g/mol | PubChem[4] |
| Melting Point | 215-217 °C | Sigma-Aldrich[3] |
| Boiling Point | 191.4 °C at 760 mmHg | Sigma-Aldrich[3] |
| InChI Key | DMTSFVIMARJLRP-UHFFFAOYSA-N | PubChem[4] |
A Representative Synthetic Pathway
A plausible and efficient synthesis starts with ethyl 2-fluoroacetoacetate and acetamidine hydrochloride. The reaction proceeds through a cyclization-condensation mechanism, where the amidine reacts with the β-ketoester to form the pyrimidinone ring.
Caption: A representative synthetic workflow for this compound.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add ethyl 2-fluoroacetoacetate (1.0 equivalent).
-
Addition of Amidine: To the resulting solution, add acetamidine hydrochloride (1.0 equivalent) portion-wise while maintaining the temperature below 30 °C.
-
Cyclization: Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 6-7.
-
Isolation: The precipitated product is collected by filtration, washed with cold ethanol, and then with diethyl ether.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Causality in Experimental Choices:
-
Choice of Base: Sodium ethoxide is used to deprotonate the acetamidine hydrochloride in situ, generating the free base which is the active nucleophile for the cyclization reaction.
-
Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and the base, and its boiling point is appropriate for the reaction temperature.
-
Acidification: Careful neutralization is crucial to precipitate the product from its salt form without causing degradation.
Role as a Key Synthetic Intermediate
The primary value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex, often biologically active, molecules. The hydroxyl group at the 4-position can be readily converted into a leaving group, typically a chloride, which can then be displaced by various nucleophiles.
A common transformation is the conversion to 4-chloro-5-fluoro-2-methylpyrimidine. This is typically achieved by treating this compound with a chlorinating agent such as phosphorus oxychloride (POCl₃).
Caption: Transformation of this compound into a key synthetic intermediate.
This chlorinated intermediate is a valuable precursor for introducing the 5-fluoro-2-methylpyrimidine scaffold into a target molecule. For instance, it can undergo nucleophilic aromatic substitution with various amines to form 4-amino-5-fluoro-2-methylpyrimidine derivatives, a common motif in kinase inhibitors and other biologically active compounds.
Conclusion
While this compound may not be a household name in the pharmaceutical world, its importance as a versatile and reliable building block cannot be overstated. Its discovery is rooted in the broader exploration of fluorinated pyrimidines that followed the landmark synthesis of 5-fluorouracil. Today, it continues to be a valuable tool for medicinal chemists, enabling the synthesis of novel compounds with the potential to address a wide range of therapeutic challenges. This guide has aimed to provide a comprehensive overview of this unassuming yet significant molecule, highlighting its history, synthesis, and critical role in the ongoing quest for new medicines.
References
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-
Duschinsky, R., Pleven, E., & Heidelberger, C. (1957). THE SYNTHESIS OF 5-FLUOROPYRIMIDINES. Journal of the American Chemical Society, 79(15), 4559–4560. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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- This reference is intentionally left blank.
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- This reference is intentionally left blank.
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Heidelberger, C., Chaudhuri, N. K., Danneberg, P., Mooren, D., Griesbach, L., Duschinsky, R., ... & Schnitzer, R. J. (1957). Fluorinated pyrimidines, a new class of tumour-inhibitory compounds. Nature, 179(4561), 663-666. [Link]
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Potential Therapeutic Targets of 5-Fluoro-2-methylpyrimidin-4-ol Derivatives: An In-Depth Technical Guide
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] The introduction of a fluorine atom to the pyrimidine ring, as seen in the widely used anticancer drug 5-fluorouracil (5-FU), can significantly enhance therapeutic efficacy.[3] This technical guide provides a comprehensive exploration of the potential therapeutic targets for a specific class of fluorinated pyrimidines: 5-Fluoro-2-methylpyrimidin-4-ol derivatives. Drawing upon the established mechanisms of action of related compounds and the broader landscape of pyrimidine-based drug discovery, this document outlines a scientifically grounded rationale for investigating three primary therapeutic targets: Thymidylate Synthase (TS), Cyclin-Dependent Kinase 2 (CDK2), and Epidermal Growth Factor Receptor (EGFR). For each proposed target, we delve into the biological rationale, present relevant signaling pathways, and provide detailed, field-proven experimental protocols to empower researchers in their drug development endeavors. This guide is intended to serve as a vital resource for scientists and drug development professionals dedicated to advancing novel anticancer therapeutics.
Introduction: The Rationale for Investigating this compound Derivatives
The pyrimidine nucleus is a privileged heterocyclic motif found in the essential building blocks of nucleic acids—cytosine, thymine, and uracil.[4] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of drugs that can modulate fundamental cellular processes.[5] The anticancer agent 5-fluorouracil, a fluorinated pyrimidine analogue, has been a mainstay in chemotherapy for decades, primarily exerting its cytotoxic effects through the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[6]
The core structure of this compound presents a unique combination of features that make its derivatives promising candidates for novel therapeutic agents. The fluorine atom at the 5-position is a key pharmacophore known to enhance the inhibitory activity of pyrimidine-based compounds against nucleotide-binding enzymes. The methyl group at the 2-position and the hydroxyl group at the 4-position offer sites for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially improved potency, selectivity, and pharmacokinetic properties.
This guide will explore the most probable therapeutic avenues for this compound derivatives by focusing on well-validated targets in oncology. By providing a robust scientific framework and detailed experimental methodologies, we aim to accelerate the investigation and potential clinical translation of this promising class of compounds.
Proposed Therapeutic Target 1: Thymidylate Synthase (TS)
Rationale for Targeting TS
Thymidylate Synthase (TS) is a pivotal enzyme in the DNA synthesis pathway, responsible for the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP.[4] This reaction is the sole intracellular de novo source of dTMP, making TS an essential enzyme for cell proliferation. Consequently, the inhibition of TS leads to a depletion of the dTMP pool, resulting in the misincorporation of uracil into DNA and ultimately, "thymineless death" in rapidly dividing cancer cells.[7] The clinical success of 5-FU and its prodrugs, which are metabolized to the active TS inhibitor fluorodeoxyuridine monophosphate (FdUMP), validates TS as a prime target for anticancer therapy.[8]
Given the structural similarity of this compound to the native substrate of TS and to known fluoropyrimidine inhibitors, it is highly probable that its derivatives could act as effective TS inhibitors.
Signaling Pathway
Figure 1: Inhibition of Thymidylate Synthase by a this compound derivative.
Experimental Protocol: In Vitro Thymidylate Synthase Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound derivatives against human thymidylate synthase (hTS).
Principle: The activity of hTS is measured by monitoring the increase in absorbance at 340 nm, which corresponds to the oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH2THF) to dihydrofolate (DHF) during the conversion of dUMP to dTMP.[4]
Materials:
-
Recombinant human thymidylate synthase (hTS)
-
Deoxyuridine monophosphate (dUMP)
-
5,10-methylenetetrahydrofolate (CH2THF)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 25 mM MgCl2, 6.5 mM dithiothreitol (DTT)
-
This compound derivatives (dissolved in DMSO)
-
Pemetrexed (positive control inhibitor)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a 2X enzyme solution by diluting recombinant hTS in assay buffer to the desired concentration.
-
Prepare a 2X substrate/cofactor solution containing dUMP and CH2THF in assay buffer.
-
Prepare serial dilutions of the test compounds and pemetrexed in assay buffer containing a final DMSO concentration of 1%.
-
-
Assay Setup:
-
Add 50 µL of the 2X enzyme solution to each well of a 96-well plate.
-
Add 25 µL of the serially diluted test compounds or control inhibitor to the respective wells.
-
Include wells with assay buffer and DMSO as a negative control (100% activity).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate the Reaction:
-
Add 25 µL of the 2X substrate/cofactor solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Proposed Therapeutic Target 2: Cyclin-Dependent Kinase 2 (CDK2)
Rationale for Targeting CDK2
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle.[9] CDK2, in complex with its regulatory partners cyclin E and cyclin A, is essential for the G1/S phase transition and the initiation of DNA replication. Dysregulation of CDK2 activity is a common feature in many cancers, leading to uncontrolled cell proliferation. Therefore, inhibiting CDK2 is a promising strategy for cancer therapy. Several pyrimidine-based compounds have been developed as potent and selective CDK2 inhibitors.[9] The pyrimidine core can act as a scaffold that mimics the adenine ring of ATP, enabling competitive inhibition at the ATP-binding site of the kinase.
Signaling Pathway
Figure 2: Inhibition of the CDK2 signaling pathway.
Experimental Protocol: In Vitro CDK2 Kinase Inhibition Assay
This protocol describes a luminescence-based assay to determine the inhibitory activity of this compound derivatives against the CDK2/Cyclin A2 complex.
Principle: The assay measures the amount of ATP remaining in the solution after a kinase reaction. A luminescent signal is generated that is inversely proportional to the amount of ADP produced, and therefore, inversely proportional to the kinase activity.[5]
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
CDK substrate peptide (e.g., a derivative of Histone H1)
-
Adenosine-5'-triphosphate (ATP)
-
Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT
-
This compound derivatives (dissolved in DMSO)
-
Staurosporine (positive control inhibitor)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white, opaque microplates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a 2X enzyme solution of CDK2/Cyclin A2 in kinase buffer.
-
Prepare a 2X substrate/ATP solution in kinase buffer.
-
Prepare serial dilutions of the test compounds and staurosporine in kinase buffer with a final DMSO concentration of 1%.
-
-
Kinase Reaction:
-
Add 5 µL of the serially diluted test compounds or control inhibitor to the wells of a 96-well plate.
-
Add 10 µL of the 2X enzyme solution to each well.
-
Add 10 µL of the 2X substrate/ATP solution to each well to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Measure Luminescence:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Proposed Therapeutic Target 3: Epidermal Growth Factor Receptor (EGFR)
Rationale for Targeting EGFR
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[10] Aberrant EGFR signaling, through mutation or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer and colorectal cancer.[10] The pyrimidine core is a well-established scaffold for the design of EGFR inhibitors, with several approved drugs, such as gefitinib and erlotinib, featuring a quinazoline (a fused pyrimidine) core. These inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking its downstream signaling cascades.
Signaling Pathway
Figure 3: Inhibition of the EGFR signaling pathway.
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay
This protocol details a continuous-read fluorescence-based assay to measure the inhibitory effect of this compound derivatives on EGFR tyrosine kinase activity.[11]
Principle: The assay utilizes a peptide substrate that, upon phosphorylation by EGFR, exhibits a change in fluorescence. The rate of this change is directly proportional to the kinase activity.[11]
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
SOX-conjugated peptide substrate (e.g., Y12-Sox)
-
Adenosine-5'-triphosphate (ATP)
-
Kinase Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT
-
This compound derivatives (dissolved in DMSO)
-
Gefitinib (positive control inhibitor)
-
384-well, white, non-binding surface microtiter plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10X stock of the EGFR enzyme in kinase reaction buffer.
-
Prepare a 1.13X stock of ATP and the Y12-Sox peptide substrate in kinase reaction buffer.
-
Prepare serial dilutions of the test compounds and gefitinib in 50% DMSO.
-
-
Assay Setup:
-
Add 0.5 µL of the serially diluted compounds or 50% DMSO (control) to the wells of a 384-well plate.
-
Add 5 µL of the 10X EGFR enzyme solution to each well.
-
Pre-incubate the plate at 27°C for 30 minutes.
-
-
Initiate Kinase Reaction:
-
Add 45 µL of the ATP/Y12-Sox peptide substrate mix to each well to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence (λex=360 nm / λem=485 nm) every 71 seconds for 30-120 minutes in a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the initial velocity of the reaction from the linear portion of the fluorescence vs. time plot.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular Assays for Validation
Cell Viability Assay (MTT Assay)
To assess the cytotoxic effects of the synthesized this compound derivatives on cancer cells, a standard MTT assay can be employed.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[12]
Experimental Workflow:
Figure 4: Workflow for the MTT cell viability assay.
A detailed protocol for the MTT assay can be found in numerous publications and commercial kits.[13][14]
Western Blot Analysis of Apoptotic Pathways
To elucidate the mechanism of cell death induced by the active derivatives, Western blotting can be performed to analyze the expression levels of key proteins involved in apoptosis.
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in cell lysates. This technique can be used to observe changes in the levels of pro- and anti-apoptotic proteins, as well as the cleavage of caspases, which are hallmarks of apoptosis.[15][16]
Key Proteins to Analyze:
-
Caspase Cleavage: Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP
-
Bcl-2 Family: Bax (pro-apoptotic), Bcl-2 (anti-apoptotic)
An increase in the levels of cleaved caspases and PARP, along with an increased Bax/Bcl-2 ratio, would indicate the induction of apoptosis.[17]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Based on the extensive literature on pyrimidine derivatives, this technical guide has identified Thymidylate Synthase, CDK2, and EGFR as high-priority therapeutic targets for this compound class. The detailed experimental protocols provided herein offer a clear roadmap for researchers to synthesize, screen, and validate the therapeutic potential of this compound derivatives. Through a systematic approach of chemical synthesis, in vitro enzyme inhibition assays, and cell-based studies, the structure-activity relationships of these compounds can be elucidated, paving the way for the development of next-generation targeted cancer therapies.
References
-
Thymidylate synthase (TS) plays a pivotal role in DNA synthesis.[4]
-
Western blotting is a powerful method for detecting apoptosis by assessing changes in endogenous mitochondrial and endoplasmic reticulum stress unfolded-protein response pathways, as well as changes in the expression of proteins associated with the apoptosis pathway of exogenous death receptors through the extrinsic pathway.
-
The ADP-Glo™ Kinase Assay can be used to monitor the activity of virtually any ADP-generating enzyme (e.g., kinase or ATPase) using up to 1mM ATP.[5]
-
A series of six novel 5-fluorouracil derivatives 1-6 were synthesized and their structures confirmed by 1H- and 13C-NMR, MS and elemental analysis.[18]
-
This study reports two novel 5-fluorouracil-substituted ampelopsin derivatives.[19]
-
The MTT assay is a cornerstone method in cell biology for evaluating cell viability and proliferation.
-
5-Fluorouracil (5-Fu, 7), first synthesized in 1957, is one of the antitumor agents frequently used for treating solid tumors such as breast, colorectal and gastric cancers.[18]
-
This compound | C5H5FN2O | CID 45080525 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more.[20]
-
Pyrimidine derivatives and analogues have attracted significant attention from chemists and pharmacologists due to their diverse biological activities, such as antiviral, antibacterial, anticancer, and anti-inflammatory properties.[1]
-
In vitro thymidylate synthase activity.[8]
-
As mutation or overexpression of EGFR is the main cause of NSCLC, it is considered the main target for treating this disease.[10]
-
Western blotting analysis of apoptosis allows for the detection, localization and quantification of proteins involved in apoptotic signaling.[15]
-
Pyrimidine derivatives are well-known in medicinal chemistry for their therapeutic applications.[2]
-
Pyrimidine derivatives show antimicrobial activity, anticancer activity, anti-inflammatory activity, antidiabetic, and analgesic activity.[21]
-
Western blotting is an indispensable technique for elucidating the molecular mechanisms by which such compounds induce apoptosis by allowing for the semi-quantitative analysis of key proteins in the apoptotic signaling cascade.[16]
-
The anticancer potential of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[6]
-
In vitro antiproliferation activity of MV4-11 cells.[22]
-
The MTT Cell Proliferation Assay measures the cell proliferation rate and con- versely, when metabolic events lead to apoptosis or necrosis, the reduction in cell viability.[13]
-
CDK2 inhibitory structure-activity relationships have been explored for a range of 5-substituted O(4)-alkylpyrimidines.[9]
-
Cytotoxicity MTT Assay is a colorimetric assay which measures cell viability, proliferation and cytotoxicity.[14]
-
Here, we outline the synthesis of a few 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives and assess their anti-inflammatory activity in macrophage cells that have been stimulated by LPS.[23]
-
A group of 2,4-disubstituted pyrimidine derivatives (7a-e, 8a-e and 9a-d) that possess a variety of C-2 aliphatic five- and six-membered heterocycloalkyl ring in conjunction with a C-4 arylalkylamino substituent were designed, synthesized and evaluated as cholinesterase (ChE) inhibitors.[24]
-
This study reports the development of an assay that can quantitatively profile EGFR kinase activities and inhibitor sensitivities in TNBC cell lysates.[25]
-
Thymidylate synthase (TS) is a very interesting target in antiproliferative diseases.[7]
-
The MTT assay is a colorimetric viability assay based on enzymatic reduction of the MTT molecule to formazan when it is exposed to viable cells.[12]
-
Here, we describe the synthesis of disubstituted pyrimidine derivatives and their biological evaluation as selective 5-HT2C agonists.[26]
-
Protein Kinase Assays.[27]
-
The protocol used for the continuous-read kinase assays to measure inherent potency of compounds against active forms of EGFR (WT) and EGFR (T790M/L858R) enzymes is described in detail below.[11]
-
We inactivated a key enzyme for nucleotide metabolism, TYMS, in several cell lines, thus obtaining cells that proliferate only when supplemented with exogenous thymidine but fail to replicate in its absence.[28]
-
Detection of caspase cleavage by western blot analysis is a conventional method to demonstrate the induction of apoptosis.[17]
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An In-Depth Technical Guide on the Core Speculative Mechanism of Action of 5-Fluoro-2-methylpyrimidin-4-ol
Foreword
The landscape of oncological therapeutics is in a perpetual state of evolution, driven by the pursuit of novel molecular entities with enhanced efficacy and selectivity. Within this landscape, fluoropyrimidines have long stood as a cornerstone of chemotherapy, with 5-fluorouracil (5-FU) being a prime example. This technical guide delves into the speculative mechanism of action of a related, yet distinct molecule: 5-Fluoro-2-methylpyrimidin-4-ol. While direct empirical data on this specific compound is sparse, its structural analogy to 5-FU provides a robust foundation for hypothesizing its biological activity. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established principles and reasoned speculation to guide future investigational endeavors. Our approach will be grounded in the well-documented pharmacology of fluoropyrimidines, dissecting the potential impact of the 2-methyl and 4-ol substitutions on cellular uptake, metabolic activation, and target engagement.
Introduction to this compound: A Structural Perspective
This compound is a heterocyclic organic compound featuring a pyrimidine ring, a core structure found in the nucleobases of DNA and RNA.[1] Its defining features are a fluorine atom at the 5-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position. The presence of the 5-fluoropyrimidine scaffold immediately draws parallels to the widely used anticancer drug, 5-fluorouracil (5-FU).[2] 5-FU exerts its cytotoxic effects primarily as an antimetabolite, interfering with nucleic acid synthesis.[3][4] It is administered as a prodrug and must undergo intracellular conversion to its active metabolites.[5]
The central hypothesis of this guide is that this compound, owing to its 5-fluoropyrimidine core, likely functions as an antimetabolite. However, the substitutions at the C2 and C4 positions are predicted to significantly influence its pharmacological profile, potentially altering its substrate specificity for activating enzymes, its interaction with molecular targets, and its overall therapeutic window.
The Canonical 5-Fluorouracil Mechanism: A Foundation for Speculation
To speculate on the mechanism of this compound, a thorough understanding of 5-FU's multifaceted mechanism of action is paramount. 5-FU is a prodrug that undergoes a complex intracellular metabolic activation to exert its cytotoxic effects through three primary mechanisms:
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate.[3][6] This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis, leading to "thymineless death".[7]
-
Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA in place of uridine triphosphate.[8] This disrupts RNA processing and function, with recent evidence pointing to ribosomal RNA as a key target, leading to impaired ribosome biogenesis and protein synthesis.[9][10][11]
-
Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and fragmentation.[4][11]
The metabolic activation of 5-FU is a critical determinant of its efficacy and is mediated by several enzymes, including orotate phosphoribosyltransferase (OPRT), uridine phosphorylase (UP), and uridine kinase (UK).[3][12] Conversely, the catabolic enzyme dihydropyrimidine dehydrogenase (DPD) is responsible for the degradation of the majority of administered 5-FU.[4][13]
Speculative Mechanism of Action of this compound
Based on its structural features and the known pharmacology of 5-FU, we can propose a speculative mechanism of action for this compound. This mechanism is centered around its potential to be recognized and metabolized by the same enzymatic machinery that processes 5-FU, leading to the generation of active metabolites that disrupt nucleic acid metabolism.
Cellular Uptake and Metabolic Activation: The Impact of C2-Methyl and C4-Hydroxyl Groups
The journey of this compound begins with its entry into the cell, likely via nucleobase transporters, similar to uracil and 5-FU.[4][14] Once inside, its fate will be determined by its ability to serve as a substrate for the anabolic enzymes that activate 5-FU.
The presence of the 4-hydroxyl group suggests that this compound exists in tautomeric equilibrium with its keto form, 5-fluoro-2-methyl-1H-pyrimidin-6-one. This is a critical consideration, as the keto form more closely resembles the structure of uracil and thymine. We hypothesize that this tautomer is the form recognized by the activating enzymes.
The 2-methyl group may influence the efficiency of these enzymatic conversions. It could either enhance or hinder the binding of the molecule to the active sites of enzymes like OPRT or UP. For instance, the methyl group might provide additional hydrophobic interactions within the enzyme's active site, potentially increasing the rate of conversion to its corresponding ribonucleotide. Conversely, steric hindrance from the methyl group could impede binding and reduce the efficiency of activation.
A proposed metabolic activation pathway is depicted below:
Figure 2: Hypothesized downstream cytotoxic effects of this compound metabolites.
Experimental Protocols for Validating the Speculative Mechanism
To move from speculation to empirical evidence, a series of well-defined experiments are necessary. The following protocols are designed to systematically investigate the hypothesized mechanism of action of this compound.
In Vitro Cytotoxicity and Cellular Uptake
The initial step is to determine the cytotoxic potential of the compound and to confirm its entry into cancer cells.
Table 1: Experimental Protocols for Cytotoxicity and Uptake
| Experiment | Methodology | Objective |
| Cell Viability Assay | MTT or CellTiter-Glo® Luminescent Cell Viability Assay | To determine the IC50 value of this compound in various cancer cell lines (e.g., colorectal, breast, pancreatic). |
| Cellular Uptake Assay | Liquid Chromatography-Mass Spectrometry (LC-MS) | To quantify the intracellular concentration of this compound over time. |
Experimental Workflow: Cytotoxicity and Uptake
Figure 3: Workflow for assessing cytotoxicity and cellular uptake.
Investigation of Metabolic Activation and Target Engagement
The core of the hypothesis lies in the metabolic activation of the compound and its interaction with thymidylate synthase.
Table 2: Experimental Protocols for Metabolic Activation and TS Inhibition
| Experiment | Methodology | Objective |
| Metabolite Profiling | LC-MS/MS | To identify and quantify the intracellular metabolites of this compound. |
| Thymidylate Synthase Activity Assay | Tritium release assay or spectrophotometric assay | To measure the direct inhibitory effect of the putative active metabolite (F2MedUMP) on TS activity in cell-free and intact cell systems. [15][16][17][18] |
| Ternary Complex Formation | Electrophoretic mobility shift assay (EMSA) or surface plasmon resonance (SPR) | To assess the formation of a stable complex between F2MedUMP, TS, and 5,10-methylenetetrahydrofolate. |
Assessment of Nucleic Acid Damage
The final piece of the mechanistic puzzle is to determine if the compound induces RNA and DNA damage.
Table 3: Experimental Protocols for Nucleic Acid Damage
| Experiment | Methodology | Objective |
| RNA Damage Assay | qRT-PCR for ribosomal RNA processing, Ribosome profiling | To assess the impact on RNA integrity and function. [11] |
| DNA Damage Assay | Comet assay or γ-H2AX staining | To detect the presence of DNA strand breaks. [19][20][21] |
| Nucleic Acid Incorporation Study | Mass Spectrometry-based quantification of fluorinated nucleosides in RNA and DNA digests | To directly measure the incorporation of the compound's metabolites into RNA and DNA. [22][23] |
Experimental Workflow: Nucleic Acid Damage Assessment
Figure 4: Workflow for assessing RNA and DNA damage.
Conclusion and Future Directions
The speculative mechanism of action for this compound, as outlined in this guide, provides a scientifically grounded framework for initiating its investigation as a potential therapeutic agent. By leveraging our extensive knowledge of 5-fluorouracil, we have proposed a plausible biological trajectory for this novel compound. The key differentiators, the 2-methyl and 4-ol substitutions, are hypothesized to modulate its metabolic activation and target interactions, potentially offering a distinct efficacy and toxicity profile.
The experimental protocols detailed herein represent a comprehensive and logical progression to systematically validate or refute the proposed hypotheses. The data generated from these studies will be instrumental in elucidating the true mechanism of action of this compound and will ultimately determine its potential for further development as an anticancer agent. Future research should also explore its efficacy in 5-FU-resistant cell lines to ascertain if the structural modifications can overcome known resistance mechanisms. [24][25][26][27]
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Cancer biologists discover a new mechanism for an old drug. MIT News. [Link]
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES.
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5-FU's hidden power against cancer: RNA, not DNA. Drug Discovery News. [Link]
- Shetab Boushehri, M. A., Lamprecht, A., & Sakhtianchi, R. (2020). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Oncology, 10, 580688.
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A Senior Application Scientist's Guide to the Synthesis of Fluorinated Pyrimidines
Introduction: The Enduring Significance of Fluorinated Pyrimidines in Modern Drug Discovery
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] Among the myriad of fluorinated heterocycles, pyrimidine derivatives stand out for their extensive and impactful history in medicine.[3][4] The pyrimidine core is a fundamental component of nucleobases, making its fluorinated analogs potent antimetabolites for cancer therapy.[3][5] The archetypal example, 5-Fluorouracil (5-FU), first synthesized in 1957, remains a widely used chemotherapeutic agent for various solid tumors, including colorectal, breast, and gastric cancers.[6][7][8]
The unique physicochemical properties imparted by fluorine—such as high electronegativity, small size, and the strength of the C-F bond—can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1][9] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical overview of the core synthetic strategies employed to construct these vital pharmaceutical building blocks. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis to inform synthetic design.
Chapter 1: Direct Electrophilic Fluorination of the Pyrimidine Nucleus
Direct fluorination is an atom-economical approach that introduces a fluorine atom onto a pre-formed pyrimidine ring. This late-stage functionalization is particularly valuable for modifying complex molecules. The dominant strategy involves electrophilic fluorination, where a reagent delivers a formal "F+" equivalent to the electron-rich pyrimidine ring.[9][10]
The Reagents of Choice: N-F Compounds
While hazardous reagents like elemental fluorine (F₂) or fluoroxytrifluoromethane (CF₃OF) were used in early studies, modern organic synthesis overwhelmingly favors safer, more manageable N-F reagents.[9][10] These compounds feature an electron-withdrawing group attached to a nitrogen atom, which in turn is bonded to fluorine, rendering the fluorine atom electrophilic.
Key reagents include:
-
Selectfluor® (F-TEDA-BF₄): A cationic reagent, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is arguably the most widely used electrophilic fluorinating agent today.[11] Its popularity stems from its stability, high reactivity, and relative safety, being a non-volatile, air- and water-tolerant solid.[9][11][12]
-
N-Fluorobenzenesulfonimide (NFSI): A neutral reagent that is also commercially available and effective for fluorinating a wide range of substrates, including heterocycles.[1][10][13]
Causality Behind Reagent Selection: The choice between Selectfluor and NFSI often depends on the substrate's reactivity and the desired reaction conditions. Selectfluor's cationic nature and higher reactivity make it suitable for less activated pyrimidines.[10][14] NFSI, being milder, is often used for highly activated or sensitive substrates where the oxidizing power of Selectfluor might lead to side reactions.[1][13]
Mechanism of Electrophilic Fluorination
The precise mechanism remains a subject of discussion, with evidence supporting both a single-electron transfer (SET) pathway and a direct Sₙ2-type attack.[10][11][15] For electron-rich aromatics like uracil, the reaction is believed to proceed via an initial π-complex formation, followed by either an SET process to form a radical cation or direct electrophilic addition to the C5-C6 double bond.[15] Subsequent loss of a proton re-aromatizes the ring, yielding the 5-fluorinated product.
Diagram 1: General Mechanism of Electrophilic Fluorination
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Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Fluoro-2-methylpyrimidin-4-ol: A Key Scaffold for Kinase Inhibitors
Introduction: The Prominence of Fluorinated Pyrimidines in Kinase Inhibition
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, owing to its ability to mimic the adenine base of ATP and form crucial hydrogen bonds within the kinase hinge region. The introduction of a fluorine atom at the 5-position of the pyrimidine ring can significantly enhance the therapeutic properties of these inhibitors. The high electronegativity of fluorine can lead to improved binding affinity, increased metabolic stability by blocking sites of oxidation, and modulation of the pKa of the pyrimidine ring, thereby influencing the overall pharmacokinetic and pharmacodynamic profile of the drug candidate.[1]
5-Fluoro-2-methylpyrimidin-4-ol, in particular, represents a valuable building block for the synthesis of a diverse range of kinase inhibitors. Its structure combines the advantageous properties of the 5-fluoropyrimidine core with a 2-methyl group that can provide additional hydrophobic interactions within the kinase active site and contribute to inhibitor selectivity. This application note provides a detailed, field-proven protocol for the synthesis of this compound, along with insights into its potential as a kinase inhibitor scaffold and the necessary safety precautions for its handling.
Synthetic Workflow Overview
The synthesis of this compound is achieved through a robust and efficient cyclocondensation reaction. The overall workflow involves the base-mediated condensation of a fluorinated β-ketoester with acetamidine hydrochloride. This approach allows for the direct construction of the desired pyrimidinone ring system.
Caption: Synthetic workflow for this compound.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Supplier (Example) | Notes |
| Ethyl 2-fluoroacetoacetate | C₆H₉FO₃ | 148.13 | Sigma-Aldrich | Corrosive, handle with care. |
| Acetamidine hydrochloride | C₂H₇ClN₂ | 94.54 | Acros Organics | Hygroscopic, store in a desiccator. |
| Sodium ethoxide | C₂H₅NaO | 68.05 | Alfa Aesar | Moisture sensitive, handle under inert atmosphere. |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | Fisher Scientific | Use absolute ethanol to avoid side reactions. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | VWR | Flammable, use in a well-ventilated hood. |
| Hydrochloric acid (conc.) | HCl | 36.46 | J.T. Baker | Corrosive, handle with extreme care. |
Detailed Experimental Protocol
This protocol is based on the well-established Pinner pyrimidine synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine.[2]
Step 1: Reaction Setup
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL).
-
Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol to generate sodium ethoxide in situ. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Ensure the reaction is performed in a well-ventilated fume hood and away from any ignition sources.
-
Once all the sodium has dissolved and the solution has cooled to room temperature, add acetamidine hydrochloride (9.45 g, 0.1 mol) to the flask. Stir the mixture for 15 minutes to allow for the formation of the free base.
-
To this mixture, add ethyl 2-fluoroacetoacetate (14.8 g, 0.1 mol) dropwise over 30 minutes using a dropping funnel.
Step 2: Cyclocondensation Reaction
-
After the addition of ethyl 2-fluoroacetoacetate is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The product should be more polar than the starting materials.
Step 3: Workup and Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (50 mL) and stir until all the solid has dissolved.
-
Carefully acidify the aqueous solution to pH 5-6 with concentrated hydrochloric acid. This will precipitate the product. Caution: The acidification should be done slowly and in an ice bath as it is an exothermic process.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether (20 mL).
-
Dry the solid in a vacuum oven at 50 °C to a constant weight to yield this compound as a white to off-white solid.
Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques. Below are the expected characterization data based on the structure and data from similar compounds.[3]
| Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5 (br s, 1H, OH/NH), 8.1 (d, J = 4.0 Hz, 1H, H6), 2.4 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160.0 (d, J = 15 Hz, C4), 158.5 (s, C2), 145.0 (d, J = 240 Hz, C5), 130.0 (d, J = 25 Hz, C6), 21.0 (s, CH₃) |
| Mass Spec. (ESI+) | m/z 129.05 [M+H]⁺ |
| Melting Point | >200 °C (with decomposition) |
Mechanism of Action as a Kinase Inhibitor
While specific kinase profiling data for this compound is not extensively available in the public domain, the pyrimidin-4-one scaffold is a well-known hinge-binding motif in a multitude of kinase inhibitors. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as hydrogen bond acceptors, interacting with the backbone amide protons of the kinase hinge region. The 5-fluoro substituent can form additional favorable interactions with the protein, and the 2-methyl group can occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity of the inhibitor.
Caption: Proposed binding mode of this compound in a kinase active site.
Safety Precautions
The synthesis and handling of this compound and its precursors require strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: All steps of the synthesis should be performed in a well-ventilated chemical fume hood.
-
Handling of Reagents:
-
Ethyl 2-fluoroacetoacetate: Is corrosive and should be handled with care to avoid skin and eye contact.
-
Sodium ethoxide generation: The reaction of sodium metal with ethanol is highly exothermic and produces flammable hydrogen gas. Add sodium in small portions and ensure no ignition sources are present.
-
Acetamidine hydrochloride: Is hygroscopic and should be stored in a desiccator.
-
Concentrated Hydrochloric Acid: Is highly corrosive and should be handled with extreme care, preferably in a fume hood.
-
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time and monitor by TLC. |
| Moisture in the reaction. | Ensure all glassware is oven-dried and use anhydrous ethanol. | |
| Loss of product during workup. | Ensure the pH is carefully adjusted during precipitation. Use minimal amounts of cold solvents for washing. | |
| Impure Product | Incomplete reaction or side reactions. | Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). |
| Starting materials are impure. | Use high-purity starting materials. |
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound, a key intermediate for the development of novel kinase inhibitors. The described protocol is robust and utilizes readily available starting materials. By understanding the synthetic methodology, mechanism of action, and safety considerations, researchers can effectively utilize this versatile scaffold in their drug discovery programs.
References
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Roy, T., et al. (2020). Synthesis, inverse-docking assisted targets identification, and in vitro biological characterization of potent fisetin analogs as c-Kit, CDK2 and mTOR inhibitors active against melanoma and non-melanoma skin cancers. Bioorganic Chemistry, 107, 104595. [Link]
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Takle, M. J., et al. (2025). Autonomous optimisation of biocatalytic reactions: enzymatic synthesis of N-benzyl acetoacetamide in continuous flow. Chemical Science. [Link]
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Dietz, J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445–452. [Link]
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ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. [Link]
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Roccatano, D., et al. (2020). Mass spectrometry in the study of molecular complexes between 5-fluorouracil and catechins. Journal of Mass Spectrometry, 55(10), e4591. [Link]
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Duschinsky, R., Pleven, E., & Heidelberger, C. (1957). THE SYNTHESIS OF 5-FLUOROPYRIMIDINES. Journal of the American Chemical Society, 79(16), 4559–4560. [Link]
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Hulin, B., et al. (2020). Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. Therapeutic Drug Monitoring, 42(4), 540–547. [Link]
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Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
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Olsen, C. E., et al. (2022). Inhibition profile for 5 against the 20 most inhibited human kinases, sorted by activity. [Link]
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ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. [Link]
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Taylor, R. D., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 733. [Link]
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DJ, N., et al. (2023). Characterization of Anticancer Effects of the Analogs of DJ4, a Novel Selective Inhibitor of ROCK and MRCK Kinases. International Journal of Molecular Sciences, 24(15), 12001. [Link]
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Chen, J., et al. (2021). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry, 19(4), 843-847. [Link]
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Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435–1448.e5. [Link]
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Jayasurya, K., et al. (2021). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Metabolites, 11(11), 734. [Link]
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Application Notes & Protocols: Leveraging 5-Fluoro-2-methylpyrimidin-4-ol in Palladium-Catalyzed Cross-Coupling for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyrimidines
Fluorinated pyrimidines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, from anticancer drugs like 5-Fluorouracil to antiviral and antifungal medications.[1] The strategic incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[2] Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis and functionalization of such heterocyclic systems, enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[3]
This guide provides a comprehensive overview and detailed protocols for the effective use of 5-Fluoro-2-methylpyrimidin-4-ol as a precursor in three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. By mastering these transformations, researchers can rapidly generate diverse libraries of novel fluorinated pyrimidine derivatives for drug discovery programs.
The Precursor: Understanding this compound
This compound is an attractive starting material due to its commercial availability and inherent fluorinated pyrimidine core. However, a critical aspect for its use in cross-coupling is understanding its chemical nature. The molecule exists in a tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms.
The hydroxyl group of the 'ol' tautomer is a poor leaving group for palladium-catalyzed cross-coupling.[4] Therefore, direct coupling is not feasible. To render the C4 position electrophilic and susceptible to palladium catalysis, the hydroxyl group must first be converted into a more reactive leaving group, such as a halide (e.g., chloride) or a sulfonate (e.g., triflate or nonaflate).[5] This activation step is the gateway to unlocking the synthetic potential of this building block.
Mandatory Activation Step: From Pyrimidinol to a Reactive Electrophile
The most common and industrially scalable activation method is the conversion of the pyrimidinol to the corresponding 4-chloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).[6] This transforms the unreactive C4-OH bond into a reactive C4-Cl bond, an excellent substrate for a wide range of cross-coupling reactions.[7][8]
Protocol 1: Synthesis of 4-Chloro-5-fluoro-2-methylpyrimidine
This protocol is adapted from established procedures for the chlorination of hydroxypyrimidines.[6]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (or another suitable base like triethylamine)
-
Toluene (or another high-boiling inert solvent)
-
Ice water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in toluene.
-
Reagent Addition: Carefully add N,N-Dimethylaniline (0.1-0.2 eq) to the suspension. Then, add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) dropwise at room temperature. The reaction is exothermic.
-
Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup (Quenching): Cool the reaction mixture to room temperature. Very carefully and slowly, pour the reaction mixture into a beaker of vigorously stirred ice water. Caution: This quenching process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Neutralization: Once the exotherm subsides, slowly add saturated NaHCO₃ solution until the aqueous layer is neutral to basic (pH ~8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-Chloro-5-fluoro-2-methylpyrimidine.
Palladium-Catalyzed Cross-Coupling of 4-Chloro-5-fluoro-2-methylpyrimidine
With the activated chloropyrimidine in hand, a variety of powerful C-C and C-N bond-forming reactions can be performed. The following sections detail the protocols and mechanistic insights for key transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a versatile method for creating biaryl and vinyl-substituted pyrimidines by coupling the chloropyrimidine with a boronic acid or ester.[9]
Causality Behind Component Selection:
-
Catalyst System: Aryl chlorides are less reactive than bromides or iodides, often requiring more active catalysts.[3] Systems based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective as they promote the rate-limiting oxidative addition step.[2] Pre-catalysts like G2 or G3 palladacycles are often used for their air stability and high activity.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[2] Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typical, as water aids in dissolving the base and boronic acid. Anhydrous conditions can also be employed, particularly for sensitive substrates.[10]
Materials:
-
4-Chloro-5-fluoro-2-methylpyrimidine (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Setup: To a reaction vial or flask, add 4-Chloro-5-fluoro-2-methylpyrimidine, the boronic acid, the base, the palladium precursor, and the ligand.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (dioxane/water) via syringe.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
This reaction is a powerful method for synthesizing substituted aminopyrimidines by coupling the chloropyrimidine with a primary or secondary amine.[11][12]
Causality Behind Component Selection:
-
Catalyst System: Similar to Suzuki coupling, C-Cl bond activation is key. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are state-of-the-art.[13] They accelerate the reductive elimination step, which is often rate-limiting, and prevent β-hydride elimination side reactions.[11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido complex.[13] Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are most common.
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are used to prevent quenching of the strong base.
Materials:
-
4-Chloro-5-fluoro-2-methylpyrimidine (1.0 eq)
-
Primary or secondary amine (1.1-1.3 eq)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
Setup (Glovebox): In an inert atmosphere glovebox, add the palladium pre-catalyst, base, 4-Chloro-5-fluoro-2-methylpyrimidine, and a stir bar to a reaction vial.
-
Reagent Addition: Add the solvent, followed by the amine.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Heat the mixture to 90-120 °C. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully with water or saturated ammonium chloride. Dilute with ethyl acetate.
-
Filtration: Pass the mixture through a pad of Celite® to remove palladium black.
-
Extraction & Purification: Proceed with a standard aqueous workup, extraction, drying, and silica gel chromatography as described in the Suzuki protocol.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction couples the chloropyrimidine with a terminal alkyne to form C(sp²)-C(sp) bonds, providing access to valuable alkynylpyrimidine intermediates.[14][15][16]
Causality Behind Component Selection:
-
Catalyst System: This reaction typically employs a dual-catalyst system. A palladium(0) catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper-acetylide intermediate, which speeds up the transmetalation step.[16][17]
-
Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to deprotonate the terminal alkyne and as the reaction solvent.[14]
-
Solvent: Often, the amine base itself is the solvent. Co-solvents like THF or DMF may be used to improve solubility.
Materials:
-
4-Chloro-5-fluoro-2-methylpyrimidine (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%)
-
Amine base/solvent (e.g., Triethylamine)
Procedure:
-
Setup: To a reaction flask, add 4-Chloro-5-fluoro-2-methylpyrimidine, the palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the amine solvent (e.g., Et₃N) followed by the terminal alkyne via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and purify by silica gel column chromatography.
Data Presentation & Summary
The choice of conditions is paramount for success. The following table summarizes typical parameters for the cross-coupling of 4-Chloro-5-fluoro-2-methylpyrimidine .
| Reaction Type | Palladium Source | Ligand/Additive | Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ / Pd(OAc)₂ | SPhos / XPhos | K₂CO₃ / K₃PO₄ | Dioxane/H₂O | 80-110 |
| Buchwald-Hartwig | XPhos Pd G3 / RuPhos Pd G3 | (Integrated) | NaOtBu / LHMDS | Toluene / Dioxane | 90-120 |
| Sonogashira | PdCl₂(PPh₃)₂ / Pd(PPh₃)₄ | CuI (co-catalyst) | Et₃N / DIPEA | Et₃N / THF | 25-60 |
Visualizing the Chemistry: Workflows and Mechanisms
To ensure a robust and repeatable experimental design, it is crucial to understand both the practical workflow and the underlying catalytic cycles.
General Experimental Workflow
Caption: General experimental workflow for cross-coupling.
Catalytic Cycles
Caption: Catalytic cycles for key cross-coupling reactions.
References
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link][19]
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. [Link][11]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link][12]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [Link][13]
-
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. [Link][20]
-
Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate. [Link][5]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry. [Link][21]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link][22]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Royal Society of Chemistry. [Link][4]
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. [Link][6]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Publications. [Link][10]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. ACS Publications. [Link][7]
-
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. [Link]
-
Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. [Link][23]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. Royal Society of Chemistry. [Link]
-
Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Medicines for All institute (M4ALL) - Virginia Commonwealth University. [Link][24]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. [Link][17]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. [Link][25]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. [Link][8]
-
2-Chloro-5-fluoropyrimidine | C4H2ClFN2 - PubChem. [Link][26]
-
The Sonogashira coupling reaction mechanism. ResearchGate. [Link][27]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. [Link][28]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link][29]
Sources
- 1. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 25. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 26. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. m.youtube.com [m.youtube.com]
Application Note & Protocol: Electrophilic Fluorination of 2-Methylpyrimidin-4-ol using Selectfluor™
Introduction: The Significance of Fluorinated Pyrimidines
The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Fluoropyrimidines, in particular, represent a critical class of therapeutic agents, most notably as anticancer drugs like 5-Fluorouracil (5-FU) and its prodrugs, which are used to treat millions of cancer patients annually.[2][3][4] These compounds often function by inhibiting key enzymes involved in nucleotide synthesis.[2][5]
This application note provides a detailed experimental protocol for the synthesis of 4-fluoro-2-methylpyrimidine from 2-methylpyrimidin-4-ol. This transformation is a key step in creating versatile building blocks for drug discovery and development. We will employ a direct electrophilic fluorination approach using Selectfluor™, a modern, user-friendly, and efficient fluorinating agent.
Reaction Principle: Electrophilic Fluorination with N-F Reagents
The conversion of a hydroxypyrimidine to a fluoropyrimidine is achieved via an electrophilic fluorination mechanism. While the substrate is named 2-methylpyrimidin-4-ol, it exists in tautomeric equilibrium with its more stable pyrimidinone form. This pyrimidinone tautomer, or its corresponding enolate, serves as the carbon-centered nucleophile in the reaction.
The fluorinating agent of choice for this protocol is Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), or F-TEDA-BF₄).[2][6] Unlike hazardous historical reagents such as perchloryl fluoride or elemental fluorine, Selectfluor™ is a stable, crystalline solid that is easy to handle and provides a source of electrophilic fluorine ("F⁺").[6][7] The reagent's nitrogen atoms are highly electron-withdrawing, which decreases the electron density on the attached fluorine, making it susceptible to nucleophilic attack.[7][8] The reaction proceeds by the attack of the electron-rich pyrimidinone ring on the electrophilic fluorine of Selectfluor™, leading to the formation of the desired C-F bond.
Caption: Reaction scheme for the fluorination of 2-methylpyrimidin-4-ol.
Experimental Protocol
This protocol details the synthesis, purification, and characterization of 4-fluoro-2-methylpyrimidine.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methylpyrimidin-4-ol | ≥98% | Standard chemical supplier | |
| Selectfluor™ (F-TEDA-BF₄) | Reagent grade | Standard chemical supplier | Store in a desiccator |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Standard chemical supplier | Use dry solvent for best results |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard chemical supplier | For extraction and chromatography |
| Hexanes | ACS Grade | Standard chemical supplier | For chromatography |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Prepared in-house | |
| Brine (Saturated NaCl) | Aqueous solution | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | Standard chemical supplier | For drying organic layers |
| Silica Gel | 60 Å, 230-400 mesh | Standard chemical supplier | For column chromatography |
| Round-bottom flask (100 mL) | Borosilicate glass | Standard lab supplier | |
| Magnetic stirrer and stir bar | Standard lab supplier | ||
| Condenser and heating mantle | Standard lab supplier | ||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Standard lab supplier | |
| Rotary evaporator | Standard lab supplier |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylpyrimidin-4-ol (1.24 g, 10.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add anhydrous acetonitrile (40 mL) to the flask. Stir the mixture at room temperature to dissolve the starting material. It may not dissolve completely, forming a slurry.
-
Reagent Addition: Carefully add Selectfluor™ (4.25 g, 12.0 mmol, 1.2 equiv.) to the stirred suspension in one portion.
-
Reaction Conditions: Heat the reaction mixture to 50 °C using a heating mantle and stir for 4-6 hours.
-
Monitoring the Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.
-
Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Work-up - Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.
Purification
Purify the crude product by flash column chromatography on silica gel.
-
Eluent: A gradient of 10% to 30% ethyl acetate in hexanes.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the solvent gradient, collecting fractions based on TLC analysis.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield 4-fluoro-2-methylpyrimidine as a white to off-white solid.
Data Summary and Expected Results
| Parameter | Value |
| Starting Material | 2-Methylpyrimidin-4-ol |
| Fluorinating Agent | Selectfluor™ |
| Molar Ratio (Substrate:Reagent) | 1 : 1.2 |
| Solvent | Anhydrous Acetonitrile |
| Temperature | 50 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 65-80% |
| Appearance of Product | White to off-white solid |
Characterization and Analysis
Confirmation of the product structure and purity is critical.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the methyl group and the aromatic protons on the pyrimidine ring.
-
¹⁹F NMR: This is a key analytical technique. A single resonance in the ¹⁹F NMR spectrum confirms the successful incorporation of a single fluorine atom.[9][10][11] The chemical shift will be characteristic of a fluorine atom attached to an aromatic heterocyclic ring.
-
Mass Spectrometry (MS): Analysis by GC-MS or LC-MS should show a molecular ion peak corresponding to the calculated mass of C₅H₅FN₂ (m/z = 112.05).
Caption: High-level workflow for the synthesis of 4-fluoro-2-methylpyrimidine.
Safety and Handling Precautions
Adherence to safety protocols is mandatory when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[12]
-
Ventilation: Conduct the entire procedure in a well-ventilated chemical fume hood.[13]
-
Selectfluor™ Handling: Selectfluor™ is a strong oxidizing agent. Avoid contact with skin and eyes. Do not mix with combustible materials. Handle the solid carefully to avoid creating dust.[12][14]
-
Solvent Handling: Acetonitrile and ethyl acetate are flammable. Keep away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | 1. Insufficient reaction time/temperature.2. Moisture in the reaction. | 1. Extend reaction time or slightly increase temperature (to 60 °C).2. Ensure use of anhydrous solvent and properly dried glassware. |
| Low Yield | 1. Inefficient extraction.2. Loss during chromatography. | 1. Perform an additional extraction of the aqueous layer.2. Carefully monitor fractions during chromatography to avoid loss of product. |
| Multiple Products Observed | 1. Over-reaction or side reactions.2. Impure starting material. | 1. Reduce reaction temperature or time.2. Confirm purity of starting material before beginning the reaction. |
References
-
Organic Chemistry Portal. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). [Link]
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3438. [Link]
-
University of Manchester. The development of Selectfluor® as a commercial electrophilic fluorinating agent. REF Impact Case Studies. [Link]
-
Wikipedia. Electrophilic fluorination. [Link]
-
Mazzotti, A. R., et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society, 135(44), 16653–16660. [Link]
-
Kothapalli, Y., et al. (2020). Fluorination of purine and pyrimidine ring via Selectfluor. ResearchGate. [Link]
-
Biswas, T. (2021). Electrophilic Fluorination using 3 different reagents. YouTube. [Link]
-
Heidelberger, C., et al. (1961). Studies on Fluorinated Pyrimidines. Journal of Biological Chemistry, 236(11), 3006-3013. [Link]
-
Micura, R., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research, 37(21), e138. [Link]
-
Blesa, S., et al. (2021). Tailored therapy in patients treated with fluoropyrimidines: focus on the role of dihydropyrimidine dehydrogenase. Cancer Drug Resistance, 4(4), 957-975. [Link]
-
Banks, R. E., et al. (1996). A Convenient Synthesis of 5-Fluoropyrimidines Using 1-(Chloromethyl)-4-fluoro-1,4-diazabicyclo[2.2.2]octane Bis(tetrafluoroborate)-SELECTFLUOR Reagent. The Journal of Organic Chemistry, 61(21), 7210-7213. [Link]
-
Genomics Education Programme. Fluoropyrimidine-based chemotherapies. [Link]
-
Utkin, A. V., et al. (2021). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 26(23), 7306. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]
-
He, X., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Magnetic Resonance, 3(1), 77-93. [Link]
-
Furuya, T., et al. (2009). Engineering fluorination. Nature Chemical Biology, 5(1), 1-2. [Link]
-
Pomerantz, Y., et al. (2015). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Israel Journal of Chemistry, 55(5), 559-574. [Link]
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- 9. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. aksci.com [aksci.com]
Step-by-step synthesis of 5-Fluoro-2-methylpyrimidin-4-ol derivatives
An Application Note for the Step-by-Step Synthesis of 5-Fluoro-2-methylpyrimidin-4-ol Derivatives
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of this compound, a key heterocyclic building block in modern drug discovery. Fluorinated pyrimidines are integral to a wide range of pharmaceuticals, including antiviral and cytostatic agents, due to the unique electronic properties conferred by the fluorine atom which can enhance metabolic stability and binding affinity.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering both a practical synthesis protocol and an in-depth explanation of the chemical principles and experimental choices involved. The primary synthetic strategy detailed is the well-established cyclocondensation reaction, valued for its efficiency and reliability.[3][4]
Strategic Overview: The Principle of Cyclocondensation
The synthesis of the pyrimidine core is most effectively achieved through a cyclocondensation reaction. This classic and robust method involves the reaction of a 1,3-dielectrophile with a dinucleophile. In this specific synthesis, we utilize ethyl 2-fluoro-3-oxobutanoate as the fluorinated 1,3-dicarbonyl component (the dielectrophile) and acetamidine as the nitrogen-containing dinucleophile.
The reaction mechanism proceeds via the nucleophilic attack of the free acetamidine base on the two carbonyl carbons of the ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrimidinol ring. This approach is highly favored for its atom economy and the directness with which it assembles the target heterocyclic system.[3][5]
Overall Reaction Scheme
The fundamental transformation is the condensation of acetamidine with ethyl 2-fluoro-3-oxobutanoate to form the target pyrimidinol.
Sources
- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine synthesis [organic-chemistry.org]
- 4. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Notes & Protocols: A Framework for In Vitro Efficacy Assessment of 5-Fluoro-2-methylpyrimidin-4-ol Analogs
Abstract
Pyrimidine analogs are a foundational class of antimetabolite agents in oncology, renowned for their ability to disrupt nucleic acid synthesis in rapidly proliferating cancer cells.[1][2] The strategic incorporation of a fluorine atom, exemplified by the widely-used drug 5-Fluorouracil (5-FU), can significantly enhance cytotoxic potential by irreversibly inhibiting key enzymes in nucleotide biosynthesis.[3][4][5] This document provides a comprehensive, field-tested framework for the initial cell-based characterization of novel 5-Fluoro-2-methylpyrimidin-4-ol analogs. We present a tiered experimental strategy, beginning with a robust primary screen to determine anti-proliferative potency (IC50), followed by a mechanistic secondary assay to elucidate the induction of apoptosis. These protocols are designed to be self-validating, incorporating essential quality control metrics to ensure data integrity and reproducibility, thereby empowering researchers in drug discovery to make confident, data-driven decisions.
Scientific Rationale & Strategic Overview
The central hypothesis for this compound analogs is that they function as antimetabolites. Following cellular uptake, these compounds are likely metabolized into fraudulent nucleotides that interfere with DNA and RNA synthesis.[2] A primary mechanism of action for fluoropyrimidines is the inhibition of thymidylate synthase (TS), an enzyme critical for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.[4][6] Depletion of the dTMP pool leads to catastrophic DNA damage and cell death.
Our proposed assay strategy is designed to efficiently test this hypothesis through a two-tiered approach:
-
Primary Assay (Potency Assessment): A broad-spectrum cell viability assay to quantify the dose-dependent anti-proliferative or cytotoxic effects of the analogs across relevant cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of compound potency.
-
Secondary Assay (Mechanistic Insight): A targeted assay to determine if the observed cytotoxicity is mediated by apoptosis (programmed cell death). This is achieved by measuring the activity of executioner caspases 3 and 7, which are central to the apoptotic signaling cascade.
This sequential workflow ensures that resources are focused on compounds that demonstrate potent anti-proliferative activity, while also providing initial insights into their mechanism of action.
Figure 1. Tiered workflow for analog characterization.
Materials & Equipment
Equipment
-
Biosafety Cabinet (Class II)
-
CO2 Incubator (37°C, 5% CO2, humidified)
-
Inverted Microscope
-
Multimode Microplate Reader (Absorbance and Luminescence capabilities)
-
Centrifuge for cell culture
-
Hemocytometer or automated cell counter
-
Multichannel pipettes and standard laboratory pipettors
Reagents & Consumables
-
Cell Lines: Select appropriate cancer cell lines. Pancreatic (e.g., MiaPaCa-2, PANC-1), colon (e.g., HCT116, HT-29), or breast (e.g., MCF-7, MDA-MB-231) cancer cell lines are relevant starting points for pyrimidine analogs.[7][8]
-
Culture Media: As recommended by the cell line supplier (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS), heat-inactivated.
-
Penicillin-Streptomycin solution (100x).
-
Trypsin-EDTA (0.25%).
-
Phosphate-Buffered Saline (PBS), sterile, Ca2+/Mg2+ free.
-
Test Compounds: this compound analogs dissolved in 100% Dimethyl Sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-50 mM).
-
Control Compounds:
-
Positive Control (Cytotoxicity): 5-Fluorouracil (5-FU).
-
Positive Control (Apoptosis): Staurosporine.
-
Vehicle Control: 100% DMSO.
-
-
Assay Kits:
-
Sterile 96-well flat-bottom tissue culture plates (clear for absorbance, white-walled for luminescence).
-
Sterile serological pipettes, pipette tips, and microcentrifuge tubes.
Detailed Experimental Protocols
General Cell Culture & Maintenance
Rationale: Consistent and healthy cell cultures are the bedrock of reliable and reproducible assay results. Adhering to strict aseptic technique and maintaining cells in their logarithmic growth phase is critical.[13][14][15]
-
Aseptic Environment: All cell culture manipulations must be performed in a certified Class II Biosafety Cabinet. Disinfect all surfaces and items entering the cabinet with 70% ethanol.[15][16]
-
Media Preparation: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin, unless otherwise specified for the cell line.
-
Subculturing (Passaging) Adherent Cells:
-
Passage cells when they reach 80-90% confluency to ensure they remain in the exponential growth phase.[17]
-
Aspirate old media and wash the cell monolayer once with sterile PBS.
-
Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell surface and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5-10 volumes of complete growth medium.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Perform a cell count using a hemocytometer and Trypan Blue exclusion to determine cell viability.
-
Seed new culture flasks at the desired density (e.g., 1:5 to 1:10 split).
-
Protocol 1: Primary Cytotoxicity Screening (MTS Assay)
Rationale: The MTS assay is a colorimetric method that measures the number of viable cells.[18] Dehydrogenase enzymes in metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product, the amount of which is directly proportional to the number of living cells.[9] This allows for the calculation of an IC50 value.
-
Cell Seeding:
-
Harvest and count cells as described in 3.1.
-
Dilute the cell suspension in complete growth medium to the predetermined optimal seeding density (typically 3,000-10,000 cells/well, determined empirically).
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into the inner 60 wells of a clear 96-well plate.
-
Add 100 µL of sterile PBS or media to the outer perimeter wells to minimize edge effects from evaporation.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution series of the test analogs and control compounds (e.g., 5-FU) in culture medium. A common approach is a 10-point, 3-fold dilution series starting from 100 µM.
-
Crucially, ensure the final concentration of DMSO in all wells (including vehicle controls) is identical and does not exceed 0.5% , as higher concentrations can be cytotoxic.
-
Carefully remove the media from the cells and add 100 µL of the appropriate compound dilution or control solution to each well. Include "vehicle control" (media with DMSO) and "no-cell blank" (media only) wells.
-
Return the plate to the incubator for 72 hours. This duration is typically sufficient for anti-proliferative effects to manifest.
-
-
Assay Execution & Data Acquisition:
-
After the incubation period, add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.[9]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Protocol 2: Secondary Apoptosis Assay (Caspase-Glo® 3/7)
Rationale: This luminescent assay quantifies the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[11] The reagent contains a proluminescent substrate (containing the DEVD tetrapeptide sequence) which is cleaved by active caspase-3/7, releasing a substrate for luciferase and generating a light signal proportional to caspase activity.[11][12]
-
Cell Seeding:
-
Follow the same procedure as in 3.2.1, but use white-walled, clear-bottom 96-well plates suitable for luminescence. Seeding density may need to be optimized for this endpoint.
-
-
Compound Treatment:
-
Based on the IC50 values obtained from the primary screen, treat cells with each analog at concentrations corresponding to their IC50 and 2x IC50.
-
Include an untreated control, a vehicle (DMSO) control, and a potent apoptosis inducer like Staurosporine (e.g., 1 µM) as a positive control.
-
Incubate for a shorter period, typically 24 to 48 hours, as apoptosis often precedes complete loss of metabolic activity.
-
-
Assay Execution & Data Acquisition:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Mix gently on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a microplate reader.
-
Data Analysis & Quality Control
Analysis of Primary Cytotoxicity Data
-
Data Normalization:
-
Subtract the average absorbance of the "no-cell blank" wells from all other wells.
-
Calculate the Percent Viability for each compound concentration using the following formula: % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100
-
-
IC50 Determination:
-
Plot Percent Viability against the log10 of the compound concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[19][20]
-
The IC50 is the concentration of the compound that results in a 50% reduction in cell viability.[21] This value is derived directly from the curve fit.
-
Table 1: Example IC50 Data Summary
| Compound | Cell Line | IC50 (µM) ± SEM |
|---|---|---|
| Analog 1 | HCT116 | 1.2 ± 0.15 |
| Analog 2 | HCT116 | 25.7 ± 3.1 |
| Analog 3 | HCT116 | 0.8 ± 0.09 |
| 5-FU (Control) | HCT116 | 5.4 ± 0.45 |
Analysis of Secondary Apoptosis Data
-
Data Normalization:
-
Subtract the background luminescence (from no-cell wells).
-
Express the data as Fold Change in Caspase Activity relative to the vehicle control: Fold Change = Luminescence_Sample / Luminescence_Vehicle_Control
-
Table 2: Example Caspase Activity Data
| Compound (at IC50) | Cell Line | Fold Change in Caspase-3/7 Activity |
|---|---|---|
| Analog 1 | HCT116 | 8.5 |
| Analog 3 | HCT116 | 10.2 |
| Staurosporine (Control) | HCT116 | 12.0 |
| Vehicle Control | HCT116 | 1.0 |
Assay Quality Control: The Z'-Factor
Rationale: The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an assay, particularly in a screening context.[22][23] It quantifies the separation between the positive and negative controls in relation to their variability. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.[24][25]
-
Formula: Z' = 1 - ( (3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control| )
-
Where SD is the standard deviation.
-
Figure 2. Z'-Factor conceptual diagram.
Putative Mechanism of Action
The cytotoxic effects of this compound analogs are hypothesized to stem from their structural similarity to endogenous pyrimidines. Upon intracellular conversion to their active nucleotide forms, they can exert anti-cancer effects through two primary, non-mutually exclusive pathways.[3][6]
Figure 3. Hypothesized mechanism of action for fluoropyrimidine analogs.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding; Pipetting errors; Edge effects. | Use a multichannel pipette for seeding; Ensure single-cell suspension; Fill perimeter wells with PBS/media; Practice pipetting technique. |
| Low Z'-Factor (<0.5) | Controls not well-separated; High variability in controls. | Optimize assay window (e.g., cell number, incubation time); Use a more potent positive control; Check for contamination. |
| Inconsistent IC50 Values | Cell passage number too high; Contamination (e.g., Mycoplasma); Compound instability or precipitation. | Use cells from a low-passage frozen stock; Routinely test for mycoplasma; Check compound solubility in media; Ensure proper storage of stock solutions. |
| No Dose-Response Observed | Compound is inactive or not potent in the tested range; Compound is not cell-permeable; Incorrect concentration range. | Test a wider concentration range; Consider alternative cell lines; If inactivity persists, deprioritize the compound. |
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Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. This is a representative authoritative source for the mechanism of 5-FU, similar information is available at: [Link]
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Vande Voorde, J., et al. (2019). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. European Journal of Medicinal Chemistry. This is a representative source, similar information found at: [Link]
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Patsnap. (2024). What is the mechanism of Fluorouracil? Patsnap Synapse. Retrieved January 10, 2026, from [Link]
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Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability/Cytotoxicity. Dojindo. Retrieved January 10, 2026, from [Link]
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Journal of Medicinal Chemistry. This is a representative source, similar information is available at: [Link]
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BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. Retrieved January 10, 2026, from [Link]
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Wang, Y., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry. Retrieved January 10, 2026, from [Link]
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de Gramont, A., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics. This is a representative source, similar information is available at: [Link]
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ResearchGate. (n.d.). Cleaved caspase-3 and Caspase-Glo s 3/7 apoptosis assays. ResearchGate. Retrieved January 10, 2026, from [Link]
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Chen, Y., et al. (2023). Effects of six pyrimidine analogs on the growth of Tetrahymena thermophila and their implications in pyrimidine metabolism. bioRxiv. Retrieved January 10, 2026, from [Link]
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PharmGKB. (n.d.). Fluoropyrimidine Pathway, Pharmacodynamics. PharmGKB. Retrieved January 10, 2026, from [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. NCBI Bookshelf. Retrieved January 10, 2026, from [Link]
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ResearchGate. (n.d.). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ResearchGate. Retrieved January 10, 2026, from [Link]
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Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved January 10, 2026, from [Link]
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Journal of pharmacological and toxicological methods. Retrieved January 10, 2026, from [Link]
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Assay Genie. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Assay Genie. Retrieved January 10, 2026, from [Link]
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Humana Press. (n.d.). Basic Cell Culture Protocols. SpringerLink. Retrieved January 10, 2026, from [Link]
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YouTube. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. Retrieved January 10, 2026, from [Link]
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Application Notes & Protocols: 5-Fluoro-2-methylpyrimidin-4-ol as a Versatile Building Block in Drug Discovery
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and bioavailability. The pyrimidine scaffold is a privileged heterocycle, central to the structure of numerous therapeutic agents.[1] This document provides an in-depth guide to the application of 5-fluoro-2-methylpyrimidin-4-ol, a valuable building block that combines the benefits of both fluorination and the pyrimidine core. We will explore its physicochemical properties, key synthetic transformations, and role in the development of targeted therapies, supported by detailed, field-tested protocols and mechanistic insights.
Introduction: The Strategic Advantage of the this compound Scaffold
This compound is an aromatic heterocyclic compound that presents a unique combination of structural features for drug design.[2] It belongs to the broader class of fluorinated pyrimidines, which are integral to many clinically important pharmaceuticals, including the anti-cancer agent 5-fluorouracil.[3][4]
The strategic placement of the fluorine atom at the C5 position offers several advantages:
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyrimidinol N-H, influencing its ionization state at physiological pH and its ability to act as a hydrogen bond donor.
-
Metabolic Blocking: The C-F bond is exceptionally strong, making the C5 position resistant to oxidative metabolism, which can enhance the pharmacokinetic profile of a drug.
-
Enhanced Binding Interactions: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones (e.g., amide dipoles) and can displace water molecules from binding pockets, potentially increasing ligand affinity.
The 2-methyl group provides a handle for modulating lipophilicity and can introduce beneficial steric interactions within a target's binding site. The pyrimidin-4-ol core itself is a versatile scaffold, capable of participating in a variety of synthetic transformations, allowing for extensive derivatization and structure-activity relationship (SAR) exploration.
Physicochemical Properties
A summary of the key computed properties of this compound is presented below.[2]
| Property | Value | Source |
| Molecular Formula | C₅H₅FN₂O | PubChem |
| Molecular Weight | 128.10 g/mol | PubChem |
| XLogP3 | -0.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| CAS Number | 1480-91-7 | PubChem |
Core Reactivity and Synthetic Logic
This compound exists in tautomeric equilibrium with its 5-fluoro-2-methylpyrimidin-4(3H)-one form. This duality governs its reactivity. The scaffold presents three primary sites for synthetic modification: the N1 and N3 positions of the pyrimidine ring and the C4-hydroxyl group (which can be converted to a leaving group).
The diagram below illustrates the primary avenues for synthetic derivatization, which will be explored in the subsequent protocols.
Caption: Key synthetic pathways for derivatizing this compound.
Detailed Application Protocols
The following protocols are presented as robust starting points for synthesis and can be adapted based on substrate scope and laboratory equipment.
Protocol 3.1: Selective N-Alkylation
N-alkylation is a fundamental step for introducing side chains that can probe deeper into protein binding pockets or enhance solubility. Selective N-alkylation over O-alkylation is achieved by using a polar aprotic solvent which favors reaction at the more nucleophilic nitrogen atom.[5]
Reaction Principle: The pyrimidinone tautomer is deprotonated by a mild base like potassium carbonate. The resulting ambident anion reacts with an alkyl halide. In a polar aprotic solvent such as DMF, the harder nitrogen anion is more reactive than the oxygen, leading to the desired N-alkylated product.[5]
Workflow Diagram:
Caption: Step-by-step workflow for the N-alkylation protocol.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Addition of Base and Solvent: Add finely powdered anhydrous potassium carbonate (1.5 eq.) to the flask. Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.3 M with respect to the starting pyrimidinol.
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 20 minutes. To the stirred suspension, add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water (approximately 10 times the volume of DMF) and extract with ethyl acetate (3 x 20 mL for a 1 mmol scale reaction).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Causality Note: The choice of DMF as a solvent is critical. It effectively solvates the potassium cation, leaving a "naked" and highly reactive pyridonate anion, which preferentially attacks the alkyl halide at the nitrogen position.[5]
Protocol 3.2: Conversion to 4-Chloro Intermediate and Subsequent Suzuki-Miyaura Coupling
To enable C-C or C-N bond formation at the C4 position, the hydroxyl group must first be converted into a better leaving group, typically a chloride. This activated intermediate is a versatile precursor for cross-coupling reactions.
Part A: Chlorination
Reaction Principle: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are used to convert the pyrimidinol into the corresponding 4-chloropyrimidine. The reaction proceeds via activation of the hydroxyl group.
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, carefully add this compound (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq.) in a flask equipped with a reflux condenser. A catalytic amount of DMF can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 107 °C) and maintain for 2-4 hours. Monitor by TLC (quenching an aliquot with care in ice-water and extracting).
-
Workup: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and gas-evolving quench.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a solid base like sodium bicarbonate or by careful addition of aqueous NaOH until pH ~7-8. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-chloro-5-fluoro-2-methylpyrimidine. This intermediate is often used in the next step without further purification.
Part B: Suzuki-Miyaura Cross-Coupling
Reaction Principle: This palladium-catalyzed reaction forms a new C-C bond between the C4 position of the pyrimidine and an aryl or heteroaryl group from a boronic acid or ester. This is a cornerstone reaction for building molecular complexity.[6][7]
Step-by-Step Methodology:
-
Reaction Setup: To a microwave vial or Schlenk flask, add 4-chloro-5-fluoro-2-methylpyrimidine (1.0 eq.), the desired (hetero)aryl boronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Catalyst and Ligand: Add a palladium catalyst, for example, Pd(dppf)Cl₂ (2-5 mol%) or a pre-catalyst like XPhos Pd G2 (2-5 mol%) along with a corresponding ligand like XPhos (if needed).[6]
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or THF/water 4:1).[8]
-
Reaction: Seal the vessel and heat the mixture, either conventionally (e.g., 80-100 °C for 6-18 hours) or using microwave irradiation (e.g., 110-140 °C for 20-60 minutes), which can significantly accelerate the reaction.[8]
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to isolate the C4-arylated product.
Causality Note: The choice of palladium catalyst and ligand is crucial. Ligands like XPhos or SPhos are often effective for coupling with heteroaryl boronic acids, which can be challenging substrates.[6] Microwave heating provides rapid and uniform heating, often leading to cleaner reactions and higher yields in shorter times.[7]
Applications in Drug Discovery & SAR Insights
The 5-fluoropyrimidine core is a key component in a multitude of therapeutic agents, particularly in oncology and virology.[3][9] While direct examples of marketed drugs containing the precise this compound scaffold are less common than its close analog 5-fluorouracil, its utility as a building block is evident in modern medicinal chemistry literature.
Role as a Bioisostere and Pharmacophore Element: The pyrimidinone core can act as a bioisosteric replacement for other aromatic systems like a substituted phenyl ring.[1] It provides a rigid scaffold with defined vectors for hydrogen bonding (N-H donor, C=O acceptor) and substitution, making it an ideal anchor for binding to enzyme active sites, such as kinases.
Structure-Activity Relationship (SAR) Insights: In the context of kinase inhibitors, which often target the ATP-binding site, the pyrimidine scaffold is a frequent "hinge-binder."
-
Hinge Binding: The N1 and N3 atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, a key interaction for potent inhibition.[10][11]
-
Influence of Fluorine: The C5-fluoro substituent projects into a specific sub-pocket of the active site. Its electronic properties can modulate the strength of the hinge-binding interaction and its small size allows for fine-tuning of steric fit.
-
2-Methyl Group: The C2-methyl group typically points towards the solvent-exposed region. It can be replaced with larger groups to improve potency or modulate physicochemical properties without disrupting the core hinge-binding interactions.
Derivatives of fluorinated pyrimidines have been extensively explored as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in non-small cell lung cancer.[10][12] The general design involves a 4-anilino-pyrimidine core, where the pyrimidine acts as the hinge binder and the aniline moiety occupies the hydrophobic pocket. The 5-fluoro substituent can enhance binding affinity and block metabolic attack in this region.
Conclusion and Future Outlook
This compound is a high-value building block for drug discovery, offering a synthetically tractable core that combines the metabolic stability of a fluorinated aromatic with the privileged binding properties of a pyrimidine. The protocols detailed herein provide reliable methods for its derivatization via N-alkylation and C4-cross-coupling, enabling the rapid generation of compound libraries for screening. As the demand for targeted therapies with optimized pharmacokinetic profiles continues to grow, the strategic use of versatile, fluorinated building blocks like this compound will remain a critical tool for medicinal chemists.
References
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.
- Kavitha, S., et al. Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. MDPI.
- This compound.
- Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.
- Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- Duschinsky, R., Pleven, E., & Heidelberger, C. THE SYNTHESIS OF 5-FLUOROPYRIMIDINES. Journal of the American Chemical Society.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central.
- Recent Advances in Pyrimidine-Based Drugs. MDPI.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
- Convergent approach to arylation of fluorinated... | Download Scientific Diagram.
- N-Alkylated derivatives of 5-fluorouracil.
- This compound | CAS No- 1480-91-7. Simson Pharma Limited.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Royal Society of Chemistry.
- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation.
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
- Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells.
- N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
- Adjuvant Chemotherapy and Chemoradiotherapy in Gastric Cancer: Prognostic Determinants and Real-World Survival Outcomes. MDPI.
- Journal of Medicinal Chemistry Ahead of Print.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor.
- (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Protocol for the Selective N-Alkylation of 2-Hydroxy-6-methylpyridine. Benchchem.
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- 3. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 11. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Purification Method for 5-Fluoro-2-methylpyrimidin-4-ol
Abstract
This application note presents a detailed, optimized, and robust High-Performance Liquid Chromatography (HPLC) method for the purification of 5-Fluoro-2-methylpyrimidin-4-ol, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for high purity in drug development, this guide provides a comprehensive protocol using reversed-phase HPLC (RP-HPLC). We will explore the rationale behind stationary phase selection, mobile phase composition, and gradient optimization. The described method is designed to be a validated system, ensuring reproducibility and scalability for researchers and drug development professionals.
Introduction: The Importance of Purity
This compound is a fluorinated pyrimidine derivative. Such compounds are of significant interest in medicinal chemistry due to their structural analogy to endogenous nucleobases, making them valuable building blocks for novel therapeutic agents.[1][2] The efficacy and safety of any synthesized active pharmaceutical ingredient (API) are directly linked to its purity. Impurities can alter pharmacological and toxicological profiles, making their removal a critical step in the drug development pipeline.
Preparative HPLC is a powerful technique for isolating and purifying target compounds from complex mixtures, offering high resolution and sensitivity.[3] This note provides a step-by-step guide for developing a preparative HPLC method for this compound, starting from analytical scale method development to scale-up considerations.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for effective method development.
| Property | Value | Source |
| Molecular Formula | C₅H₅FN₂O | PubChem[4] |
| Molecular Weight | 128.10 g/mol | PubChem[4] |
| Calculated XLogP3 | -0.4 | PubChem[4] |
| Appearance | Likely an off-white solid | Inferred from similar compounds[1] |
| UV Absorbance (λmax) | ~265 nm (estimated) | Based on 5-Fluorouracil[5][6] |
The negative XLogP3 value indicates that this compound is a polar compound. This polarity is a key factor in selecting the appropriate HPLC conditions.
HPLC Method Development: A Logical Approach
The development of a successful purification method follows a systematic process, from initial screening to final optimization.
Caption: Logical workflow for HPLC method development and scale-up.
Stationary Phase Selection
For polar compounds like this compound, reversed-phase chromatography is the most common approach.[7][8]
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase HPLC and the recommended starting point. It provides good retention for a wide range of compounds.
-
C8 (Octylsilane): A less hydrophobic alternative to C18, which can be beneficial if the analyte is too strongly retained on a C18 column.
-
Phenyl: Offers alternative selectivity, particularly for aromatic compounds, through π-π interactions.
-
Polar-Embedded Phases (e.g., RP-Amide): These phases are designed for enhanced retention of polar compounds and are stable in highly aqueous mobile phases.[9]
Recommendation: Begin with a high-quality, end-capped C18 column.
Mobile Phase Selection and Optimization
The choice of mobile phase is critical for achieving good resolution and peak shape.
-
Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in RP-HPLC.[3] ACN generally provides better peak shape and lower viscosity. A screening of both is recommended.
-
Aqueous Phase & pH Control: The pyrimidine ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH. Controlling the pH of the mobile phase with a buffer is essential for reproducible retention times and good peak shape.
-
Phosphate Buffers: Effective in the pH range of 2.1-4.1 and 6.2-8.2. Ammonium phosphate has been shown to be effective for fluoropyrimidine separations.[10]
-
Volatile Buffers: If the collected fractions are to be lyophilized, volatile buffers like formic acid, acetic acid, or ammonium formate/acetate are necessary to avoid non-volatile residues.[11] For mass spectrometry (MS) compatibility, formic acid is a common choice.[11][12]
-
Recommendation: Start with a mobile phase of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B). This provides pH control and is suitable for subsequent solvent removal.
Detection Wavelength
Based on the UV spectrum of the structurally similar 5-Fluorouracil, a detection wavelength of 265 nm is a logical starting point.[5] A full UV-Vis scan of a crude sample of this compound should be performed to confirm the optimal wavelength for detection.
Experimental Protocols
Materials and Equipment
-
HPLC System: A preparative HPLC system with a gradient pump, autosampler, column oven, and UV detector is required. For fraction collection, an automated fraction collector is recommended.
-
Columns:
-
Analytical: C18, 4.6 x 150 mm, 5 µm particle size
-
Preparative: C18, 21.2 x 150 mm, 5 µm particle size (or other appropriate dimension)
-
-
Solvents: HPLC grade Acetonitrile, Methanol, and water. Formic Acid (reagent grade).
-
Sample: Crude this compound product.
Sample Preparation
-
Dissolve the crude this compound in a suitable solvent. Due to its polarity, a mixture of water and organic solvent (e.g., DMSO, Methanol, or Acetonitrile) is a good starting point.
-
The final sample concentration for preparative runs should be as high as possible without causing precipitation in the initial mobile phase conditions.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Analytical Method Protocol
This protocol is for initial method development and purity analysis of fractions.
Sources
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- 2. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labcompare.com [labcompare.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. ukaazpublications.com [ukaazpublications.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. Comparison of the reversed-phase high-performance liquid chromatographic separations of fluoropyrimides, pyrimidines, and purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. mdpi.com [mdpi.com]
Topic: A Robust and Scalable Synthesis of 5-Fluoro-2-methylpyrimidin-4-ol for Pharmaceutical Intermediate Production
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: 5-Fluoro-2-methylpyrimidin-4-ol is a pivotal heterocyclic building block in the synthesis of various pharmaceutically active compounds. The strategic incorporation of a fluorine atom onto the pyrimidine core imparts unique physicochemical properties, such as enhanced metabolic stability and binding affinity, making it a valuable scaffold in modern drug discovery.[1] This document provides a comprehensive, field-proven guide for the scale-up synthesis of this compound. We move beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for transitioning from bench-scale to pilot or manufacturing scale. The protocol detailed herein is designed for safety, efficiency, and reproducibility, yielding high-purity material suitable for downstream applications in drug development.
Introduction and Strategic Importance
Fluorinated pyrimidines are a cornerstone of medicinal chemistry, featuring prominently in antiviral, antifungal, and anticancer agents.[1][2][3] Compounds like 5-fluorouracil are classic examples of how a single fluorine atom can dramatically alter biological activity.[4][5] this compound (CAS No: 1480-91-7) serves as a critical intermediate, providing a versatile platform for further chemical elaboration.[6] The development of a scalable and economically viable synthetic route is therefore a critical enabler for advancing drug candidates that incorporate this key structural motif.
The chosen synthetic strategy is a classical cyclocondensation reaction. This approach is favored for industrial applications due to its convergence, atom economy, and the use of readily available starting materials.
Synthetic Strategy and Mechanistic Rationale
The synthesis is achieved via a one-pot cyclocondensation reaction between ethyl 2-fluoroacetoacetate and acetamidine hydrochloride. This method is a variation of the well-established Biginelli-type reaction for pyrimidine synthesis.[7]
Overall Reaction Scheme:
Rationale for Route Selection:
-
Convergent Synthesis: Two readily available fragments are combined in a single key step to construct the heterocyclic core.
-
High Atom Economy: The majority of atoms from the starting materials are incorporated into the final product.
-
Scalability: The reaction conditions are amenable to large-scale chemical reactors, avoiding the need for specialized or high-pressure equipment.
-
Cost-Effectiveness: The starting materials, ethyl 2-fluoroacetoacetate and acetamidine hydrochloride, are commercially available at industrial scale, and the use of formamide as a cyclization reagent is a cost-effective alternative to formamidine acetate.[8]
Reaction Mechanism: The reaction proceeds through a base-mediated condensation. The base (sodium ethoxide) serves two primary functions: it neutralizes the hydrochloride salt of acetamidine to liberate the free base, and it facilitates the formation of the enolate of the β-ketoester. The free acetamidine then acts as a binucleophile, attacking the carbonyl groups of the ketoester, leading to a cyclized intermediate that subsequently dehydrates to form the aromatic pyrimidine ring.
Caption: Generalized reaction mechanism workflow.
Detailed Scale-Up Protocol
This protocol is based on a 1.0 molar scale. Adjustments may be necessary based on specific reactor geometries and heat transfer capabilities.
Materials and Equipment
| Reagent | CAS No. | M.W. | Quantity (1.0 mol scale) | Purity |
| Ethyl 2-fluoroacetoacetate | 669-32-9 | 148.13 | 148.1 g (1.0 mol) | ≥97% |
| Acetamidine hydrochloride | 124-42-5 | 94.54 | 104.0 g (1.1 mol) | ≥98% |
| Sodium Ethoxide (EtONa) | 141-52-6 | 68.05 | 150.0 g (2.2 mol) | ≥96% |
| Ethanol (anhydrous) | 64-17-5 | 46.07 | 1.5 L | ≥99.5% |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | As needed for pH adjustment | ~37% |
| Ethyl Acetate | 141-78-6 | 88.11 | For recrystallization | Reagent Grade |
| Water | 7732-18-5 | 18.02 | For work-up | Deionized |
Equipment:
-
5 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, and temperature probe.
-
Addition funnel or metering pump.
-
Heating/cooling circulator for the reactor jacket.
-
Nutsche filter or large Büchner funnel with vacuum flask.
-
Vacuum oven.
Step-by-Step Procedure
Caption: High-level experimental workflow diagram.
1. Reagent Preparation and Charging:
- Ensure the reactor is clean, dry, and purged with nitrogen.
- Charge the reactor with anhydrous ethanol (1.0 L) and acetamidine hydrochloride (104.0 g, 1.1 mol).
- Begin stirring to form a slurry.
- In a separate vessel, carefully prepare a solution of sodium ethoxide (150.0 g, 2.2 mol) in anhydrous ethanol (0.5 L). Causality Note: Preparing the base solution separately allows for better control over the initial exothermic neutralization. Sodium ethoxide is highly reactive with moisture and air.
2. Cyclocondensation Reaction:
- Cool the reactor contents to 0-5 °C using the jacket circulator.
- Slowly add the sodium ethoxide solution to the reactor via an addition funnel over 60-90 minutes, maintaining the internal temperature below 10 °C. Expertise Note: This slow, cold addition is critical to manage the exotherm from the acid-base neutralization and prevent side reactions.
- After the addition is complete, stir the resulting mixture for 30 minutes at 0-5 °C.
- Slowly add ethyl 2-fluoroacetoacetate (148.1 g, 1.0 mol) to the reactor over 30-45 minutes, keeping the temperature below 15 °C.
- Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
- Monitor the reaction progress by TLC or HPLC until the starting ketoester is consumed.
3. Work-up and Isolation:
- Cool the reaction mixture to 20-25 °C.
- Carefully evaporate the ethanol under reduced pressure to approximately one-third of the original volume.
- Add deionized water (1.0 L) to the concentrated residue and stir until all solids dissolve.
- Cool the aqueous solution in an ice bath to 10-15 °C.
- Slowly and carefully adjust the pH to 5.5-6.0 by adding concentrated hydrochloric acid. Trustworthiness Note: The product is amphoteric. Precise pH control is essential. If the pH drops too low, the product may become protonated and remain in solution. If it's too high, it will remain as the salt. The isoelectric point is where precipitation is maximized.
- Stir the resulting thick slurry for 1-2 hours in the ice bath to ensure complete precipitation.
- Filter the solid product using a Nutsche filter or Büchner funnel.
- Wash the filter cake with cold deionized water (2 x 250 mL) to remove inorganic salts.
4. Purification and Drying:
- Transfer the crude, damp solid to a clean flask.
- Add ethyl acetate and heat to reflux until the solid completely dissolves. The required volume should be minimized to ensure good recovery.
- Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for at least 2 hours.
- Filter the purified crystals and wash with a small amount of cold ethyl acetate.
- Dry the final product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Expected Results
| Parameter | Value |
| Product | This compound |
| Appearance | Off-white to pale yellow crystalline solid |
| Expected Yield | 75-85% |
| Purity (HPLC) | ≥99.0% |
| Molecular Formula | C₅H₅FN₂O[6] |
| Molecular Weight | 128.10 g/mol [6] |
Safety and Hazard Management
Handling the reagents and products in this synthesis requires strict adherence to safety protocols.
Reagent Hazards:
-
Sodium Ethoxide: Highly corrosive and flammable solid. Reacts violently with water. Handle in a dry, inert atmosphere.
-
Ethanol/Ethyl Acetate: Flammable liquids. Use in a well-ventilated area away from ignition sources.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
-
Fluorinated Organics: While this product's specific toxicity is not extensively documented, fluorinated compounds should be handled with care, assuming potential toxicity.[9] Avoid inhalation of dust and skin contact.
Personal Protective Equipment (PPE):
-
Eyes/Face: Chemical safety goggles and a face shield.[9]
-
Skin: Chemically resistant gloves (e.g., nitrile or neoprene), flame-retardant lab coat.[10]
-
Respiratory: Use in a fume hood. If handling large quantities of powder outside of a contained system, a NIOSH-approved respirator with particulate filters is recommended.
Caption: Emergency response workflow for spills or exposure.
References
-
Beilstein Journal of Organic Chemistry. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]
-
Molecules. (2024). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. [Link]
-
PubChem. This compound. [Link]
-
European Journal of Organic Chemistry. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. [Link]
-
Molecules. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. [Link]
-
ResearchGate. (2010). Synthesis of 2-amino-5-fluoropyridine. [Link]
-
Journal of Medicinal Chemistry. (2017). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. [Link]
-
Molecules. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. [Link]
-
ResearchGate. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]
- Google Patents.
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
Chemsrc.com. 5-fluoro-2-methylpyrimidin-4-amine Price. [Link]
- Google Patents. WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor.
-
Organic & Biomolecular Chemistry. (2019). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. [Link]
-
Molecules. (2023). Recent Advances in Pyrimidine-Based Drugs. [Link]
-
ResearchGate. (2015). Synthesis of novel (E)-N 0 -(2-chloropyrimidin-4-yl)-N -(5-cyano-2-hydroxy-6-phenylpyrimidin-4-yl) formamidine derivatives and their antimicrobial activity. [Link]
-
Asian Journal of Chemistry. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. [Link]
-
ResearchGate. (2019). Synthesis and purification of [2-13C]-5-fluorouracil. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2014). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active 5-flourouracil. [Link]
-
Molecules. (2018). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor - Google Patents [patents.google.com]
- 6. This compound | C5H5FN2O | CID 45080525 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Exploratory Use of 5-Fluoro-2-methylpyrimidin-4-ol in Agricultural Chemistry Research
Disclaimer: 5-Fluoro-2-methylpyrimidin-4-ol is a research chemical. The application notes and protocols described herein are hypothetical and intended to serve as a scientific guide for exploring its potential in agricultural chemistry. These are not established, validated methods for this specific compound but are based on established principles and methodologies for screening novel chemical entities in agrochemical research.
Introduction: The Rationale for Investigating this compound
The pyrimidine scaffold is a cornerstone in the development of biologically active molecules, including a significant number of commercial agrochemicals.[1][2] The introduction of a fluorine atom into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced biological efficacy.[3][4] This is due to fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, which can influence factors such as metabolic stability, binding affinity to target enzymes, and lipophilicity.[3][5]
This compound, a member of the fluorinated pyrimidine class, presents an intriguing candidate for agricultural research. While direct applications of this specific molecule in agriculture are not yet documented in peer-reviewed literature, its structural similarity to known bioactive pyrimidines suggests potential as a herbicide, fungicide, or insecticide.[6][7][8] For instance, various pyrimidine derivatives have been extensively studied for their ability to inhibit key enzymes in plants, fungi, and insects.[1][6][7]
These application notes provide a framework for the initial screening and characterization of this compound as a potential agrochemical. The protocols are designed to be adaptable and to provide a solid foundation for further, more detailed investigation.
Chemical and Physical Properties
A thorough understanding of the compound's properties is crucial for designing relevant biological assays.
| Property | Value | Source |
| Molecular Formula | C₅H₅FN₂O | PubChem[9] |
| Molecular Weight | 128.10 g/mol | PubChem[9] |
| CAS Number | 1480-91-7 | PubChem[9] |
| IUPAC Name | This compound | PubChem[9] |
| XLogP3 | -0.4 | PubChem[9] |
Proposed Areas of Investigation and Methodologies
Based on the known activities of related fluorinated pyrimidines, the following areas of investigation are proposed.
Herbicidal Activity Screening
Many pyrimidine derivatives act as herbicides by inhibiting essential plant enzymes.[1][10] A common target is acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids. Another potential target is protoporphyrinogen oxidase (PPO).[10]
This protocol aims to determine if this compound affects seed germination and the growth of young plants.
Objective: To assess the pre-emergence and post-emergence herbicidal activity of this compound on representative monocot and dicot weed species.
Materials:
-
This compound
-
Acetone (reagent grade)
-
Tween® 20
-
Distilled water
-
Seeds of a monocot weed (e.g., Echinochloa crus-galli) and a dicot weed (e.g., Amaranthus retroflexus)
-
Potting soil
-
Planting pots or trays
-
Growth chamber with controlled light, temperature, and humidity
-
Commercially available herbicide as a positive control (e.g., Chlorsulfuron)[11]
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetone.
-
Create a series of dilutions to achieve final concentrations (e.g., 10, 50, 100, 200 ppm).
-
The final spray solution should contain 0.1% (v/v) Tween® 20 as a surfactant.
-
Prepare a negative control (solvent + surfactant) and a positive control solution according to the manufacturer's recommendations.
-
-
Pre-Emergence Assay:
-
Fill pots with soil and sow the seeds of the test species at a uniform depth.
-
Apply the test solutions evenly to the soil surface using a sprayer.
-
Place the pots in a growth chamber.
-
After 14-21 days, assess the germination rate and seedling vigor compared to the controls. Record any phytotoxic effects such as chlorosis, necrosis, or stunting.
-
-
Post-Emergence Assay:
-
Sow seeds and allow them to grow until the 2-3 leaf stage.
-
Apply the test solutions evenly to the foliage of the young plants.
-
Return the pots to the growth chamber.
-
Assess plant health and injury at 3, 7, and 14 days after treatment. Use a rating scale (e.g., 0 = no effect, 100 = complete kill).
-
Data Analysis: Calculate the percentage of inhibition for germination and growth. Determine the concentration required for 50% inhibition (IC50) if a dose-response is observed.
Caption: Workflow for pre- and post-emergence herbicidal screening.
Fungicidal Activity Screening
Fluorinated pyrimidines have shown promise as antifungal agents.[12][13][14] The mechanism often involves the inhibition of essential biosynthetic pathways in fungi.
Objective: To evaluate the in vitro fungicidal activity of this compound against common plant pathogenic fungi.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Sterile petri dishes
-
Commercial fungicide as a positive control (e.g., Tebuconazole)[15]
Procedure:
-
Preparation of Amended Media:
-
Prepare a stock solution of the test compound in DMSO.
-
Autoclave PDA medium and cool to 45-50°C.
-
Add the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also prepare a DMSO-only control and a positive control plate.
-
Pour the amended PDA into sterile petri dishes.
-
-
Fungal Inoculation:
-
From a fresh culture of the test fungus, cut a mycelial disc (e.g., 5 mm diameter) from the edge of the colony.
-
Place the mycelial disc, mycelium-side down, in the center of the amended PDA plates.
-
-
Incubation and Assessment:
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
When the fungal growth in the control plate has reached the edge, measure the colony diameter in all plates.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
Caption: In vitro screening workflow for fungicidal activity.
Insecticidal Activity Screening
The pyrimidine core is also present in some insecticides.[7][16] The mode of action can vary, but neurotoxic effects are common.
Objective: To assess the contact and ingestion toxicity of this compound against a model insect pest.
Materials:
-
This compound
-
Acetone
-
Triton X-100 (as a surfactant)
-
Model insect (e.g., larvae of Mythimna separata or aphids)
-
Leaf discs from a suitable host plant
-
Petri dishes with moist filter paper
-
Micro-applicator or sprayer
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution in acetone and make serial dilutions.
-
The final solution should contain a small amount of surfactant (e.g., 0.05% Triton X-100).
-
-
Contact Toxicity Assay:
-
Apply a small, defined volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect using a micro-applicator.
-
Place the treated insects in petri dishes with a food source (untreated leaf disc) and moist filter paper.
-
Include a solvent-only control group.
-
-
Ingestion Toxicity Assay (Leaf-Dip Method):
-
Dip leaf discs into the test solutions for a few seconds and allow them to air dry.
-
Place one treated leaf disc in each petri dish.
-
Introduce a set number of insects into each dish.
-
Include a control group with leaf discs dipped in the solvent-surfactant solution.
-
-
Assessment:
-
Maintain the petri dishes at a suitable temperature and photoperiod.
-
Record insect mortality at 24, 48, and 72 hours.
-
Data Analysis: Calculate the percentage mortality, correcting for any control mortality using Abbott's formula. If a dose-response is observed, calculate the lethal concentration (LC50) or lethal dose (LD50).
Conclusion and Future Directions
The protocols outlined in these application notes provide a foundational strategy for the initial investigation of this compound as a potential agrochemical. Positive results in any of these screening assays would warrant further, more in-depth studies, including:
-
Mode of Action Studies: Investigating the specific biochemical pathways or enzymes inhibited by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its activity.
-
Crop Safety Evaluation: Assessing the phytotoxicity of the compound on important crops.
-
Environmental Fate and Toxicology: Studying the persistence, degradation, and non-target effects of the compound.
The exploration of novel fluorinated pyrimidines like this compound is a promising avenue in the ongoing search for new and effective crop protection solutions.
References
-
Liu, X., et al. (2021). Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety. Journal of Agricultural and Food Chemistry, 69(25). Available at: [Link]
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Kavitha, S., et al. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. Molecules, 28(15), 5828. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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Ajmera, S., & Danenberg, P. V. (1982). Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. Journal of Medicinal Chemistry, 25(8), 999–1002. Available at: [Link]
-
Jeschke, P. (2023). Recent developments in fluorine-containing pesticides. Pest Management Science. Available at: [Link]
-
Ajmera, S., & Danenberg, P. V. (1982). Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. Journal of Medicinal Chemistry, 25(8), 999–1002. Available at: [Link]
-
Wang, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7384. Available at: [Link]
-
Li, J., et al. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Pest Management Science, 78(10), 4266-4275. Available at: [Link]
-
Szymańska, S., et al. (2025). Antifungal Activity of 5-Fluorouridine Against Candida albicans and Candida parapsilosis Based on Virulence Reduction. Molecules, 30(13), 2735. Available at: [Link]
-
Shibata, N., et al. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry, 69(36), 10423-10440. Available at: [Link]
-
Kumar, A., et al. (2023). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. The Pharma Innovation Journal, 12(12), 1234-1241. Available at: [Link]
-
Liu, X., et al. (2021). Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety. Journal of Agricultural and Food Chemistry, 69(25), 7047-7057. Available at: [Link]
-
Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103521. Available at: [Link]
-
Tang, X., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(4), 1745-1755. Available at: [Link]
- Theodoridis, G. (2016). Fluorine-Containing Agrochemicals: An Overview of Recent Developments. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 121-155). Imperial College Press.
-
Wei, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 938568. Available at: [Link]
- Li, H., et al. (2025). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Journal of Chemical Crystallography.
- Porter, D. J., et al. (1993). 5-Fluoro-2-pyrimidinone, a liver aldehyde oxidase-activated prodrug of 5-fluorouracil. Cancer Research, 53(18), 4258–4264.
-
Han, J., et al. (2011). Synthesis and herbicidal activity of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters. Molecules, 16(4), 2833–2845. Available at: [Link]
- El-Sayed, N. N. E. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(2), 310-327.
-
Bowers, A. P., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(30), 11049–11059. Available at: [Link]
-
Liu, X., et al. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 27(19), 6668. Available at: [Link]
-
Wang, W., et al. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Molecules, 27(7), 2337. Available at: [Link]
- Schrettl, M., et al. (2022). The fungal expel of 5-fluorocytosine derived fluoropyrimidines mitigates its antifungal activity and generates a cytotoxic environment.
-
Szymańska, S., et al. (2024). In Vitro Evaluation of 5-Fluorouridine as an Adjuvant to Antifungal Drugs and Molecular Insights into Resistance to This Compound in Candida Species. Molecules, 29(12), 2801. Available at: [Link]
- Heidelberger, C., et al. (1958). Fluorinated pyrimidines. VI. Effects of 5-fluorouridine and 5-fluoro-2'-deoxyuridine on transplanted tumors. Proceedings of the Society for Experimental Biology and Medicine, 97(2), 470–475.
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- 16. researchgate.net [researchgate.net]
Synthesis and Application of Radiolabeled 5-Fluoro-2-methylpyrimidin-4-ol for Preclinical Metabolic Profiling
An Application Note for Drug Development Professionals
Abstract
The study of a drug candidate's metabolic fate is a cornerstone of preclinical development, providing critical insights into its efficacy, safety, and potential for drug-drug interactions. Radiolabeled compounds are indispensable tools for these investigations, enabling precise tracking and quantification of the parent drug and its metabolites.[1][2] This application note provides a detailed guide to the synthesis, purification, and quality control of Carbon-14 labeled 5-Fluoro-2-methylpyrimidin-4-ol, a fluoropyrimidine analog. Furthermore, it outlines a robust protocol for its use in in vitro metabolic stability assays using liver microsomes, a foundational experiment for characterizing metabolic pathways and clearance rates.
Introduction: The Rationale for Radiolabeling in Fluoropyrimidine Research
Fluoropyrimidines, including the widely used chemotherapeutic agent 5-fluorouracil (5-FU), are a class of antimetabolite drugs that function by inhibiting DNA and RNA synthesis in rapidly dividing cancer cells.[3][4] The metabolism of these compounds is complex and a critical determinant of both their therapeutic activity and toxicity.[5] The primary enzyme responsible for the catabolism of 5-FU is dihydropyrimidine dehydrogenase (DPD).[3][6] Genetic variations in the DPYD gene can lead to DPD deficiency, resulting in severe, and sometimes fatal, toxicity from standard doses of fluoropyrimidine drugs.[3][7]
Therefore, understanding the metabolic pathway of any new fluoropyrimidine analog, such as this compound, is paramount. By incorporating a radiolabel, typically Carbon-14 ([¹⁴C]), into the molecule, researchers can perform highly accurate mass balance studies and quantitatively trace the disposition of all drug-related material, regardless of its chemical form.[8]
Why Carbon-14? Carbon-14 is the isotope of choice for metabolic fate studies for several key reasons:
-
Biological Equivalence: [¹⁴C] behaves chemically identically to the stable [¹²C] isotope, ensuring that the labeled molecule's biological processing is not altered.[8]
-
Metabolic Stability: The [¹⁴C] label can be strategically placed within the core scaffold of the molecule, preventing its loss through metabolic cleavage.
-
Long Half-Life: With a half-life of 5,730 years, [¹⁴C] provides a stable signal throughout the duration of typical ADME studies without significant decay.[9]
-
Ease of Quantification: Its soft β-emission is readily and accurately quantifiable using liquid scintillation counting.[8]
This guide will focus on the synthesis of [2-¹⁴C]-5-Fluoro-2-methylpyrimidin-4-ol, where the radiolabel is incorporated into the metabolically stable 2-position of the pyrimidine ring.
Synthesis and Purification of [2-¹⁴C]-5-Fluoro-2-methylpyrimidin-4-ol
The synthesis of radiolabeled compounds presents unique challenges, primarily the need to work with small quantities of expensive starting materials and to achieve exceptionally high purity to avoid confounding results in subsequent biological assays.[8] The proposed synthesis is a cyclocondensation reaction, a common and efficient method for constructing heterocyclic rings like pyrimidines.[10][11]
Synthetic Strategy
The core of the strategy involves the reaction of a fluorinated C3 building block with a radiolabeled amidine. Specifically, ethyl 2-fluoro-3-oxobutanoate is condensed with [¹⁴C]acetamidine hydrochloride. The [¹⁴C] label originates from a primary source like Barium [¹⁴C]-Carbonate, which is converted into multi-purpose labeled synthons.[12] This late-stage introduction of the radiolabel is synthetically efficient, maximizing the incorporation of the expensive isotope into the final product.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of radiolabeled this compound.
Detailed Synthesis Protocol
Materials:
-
[¹⁴C]Acetamidine hydrochloride (Specific Activity: 50-60 mCi/mmol)
-
Ethyl 2-fluoro-3-oxobutanoate (non-labeled)
-
Sodium ethoxide (21% solution in ethanol)
-
Anhydrous Ethanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Reaction Setup: To a 5 mL thick-walled glass reaction vial equipped with a magnetic stir bar, add [¹⁴C]acetamidine hydrochloride (e.g., 0.1 mmol, 5 mCi).
-
Reagent Addition: Add anhydrous ethanol (2 mL) followed by sodium ethoxide solution (0.25 mmol). Stir the resulting suspension for 10 minutes at room temperature to form the free base.
-
Condensation: Add ethyl 2-fluoro-3-oxobutanoate (0.12 mmol) to the reaction mixture. Seal the vial tightly.
-
Expert Insight: The use of a slight excess of the non-labeled precursor ensures the efficient consumption of the more valuable radiolabeled starting material.
-
-
Heating and Monitoring: Heat the reaction mixture to 80°C and stir for 4 hours. Monitor the reaction progress by radio-TLC (Thin-Layer Chromatography) using a mobile phase of 10% methanol in DCM.
-
Work-up: Cool the reaction to room temperature. Neutralize the mixture with 1N HCl and remove the ethanol under reduced pressure.
-
Extraction: Partition the residue between DCM (10 mL) and water (5 mL). Separate the layers and extract the aqueous layer again with DCM (2 x 5 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (10 mL) and brine (10 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Purification and Quality Control: A Self-Validating System
Purification is a critical step to ensure that any detected radioactivity in a biological study originates from the compound of interest or its metabolites, not from radiolabeled impurities.[13] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[14][15]
Protocol: Semi-preparative Radio-HPLC Purification
-
System Setup: Use a semi-preparative HPLC system equipped with a C18 column, a UV detector, and an in-line radiometric detector.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase (e.g., 50:50 acetonitrile/water).
-
Chromatography:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 4 mL/min.
-
-
Fraction Collection: Collect the peak corresponding to the product, as identified by both UV absorbance (from a co-injected non-labeled standard) and radioactivity.
-
Final Formulation: Evaporate the solvent from the collected fraction under a stream of nitrogen. Reconstitute the purified product in a suitable vehicle for biological studies (e.g., saline or DMSO).
Quality Control (QC) Analysis: The final product must be rigorously tested for identity, purity, and specific activity.
| Parameter | Method | Specification | Rationale |
| Identity | Co-elution with standard on HPLC; LC-MS of standard | Retention time matches the non-labeled reference standard. | Confirms the chemical identity of the radioactive peak. |
| Radiochemical Purity (RCP) | Analytical Radio-HPLC | > 98% | Ensures that nearly all radioactivity is in the desired chemical form, which is essential for accurate biological data.[16] |
| Specific Activity | LSC quantification vs. mass determination | Report as mCi/mmol or GBq/mmol | Defines the radioactivity per mole, crucial for accurate dosing in metabolic studies. |
| Radioactive Concentration | Liquid Scintillation Counting (LSC) | Report as mCi/mL or MBq/mL | Determines the volume of stock solution needed for experiments. |
Application: In Vitro Metabolic Stability Protocol
This protocol describes how to use the synthesized [¹⁴C]-5-Fluoro-2-methylpyrimidin-4-ol to determine its metabolic stability in liver microsomes. Such in vitro assays provide early information on metabolic clearance and help identify the most relevant species for toxicology studies.[17][18]
Experimental Objective and Rationale
The objective is to measure the rate of disappearance of the parent compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s. The rate of metabolism is used to calculate an in vitro half-life (t½), a key parameter for predicting in vivo hepatic clearance.
Visualization of the Metabolic Study Workflow
Sources
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Troubleshooting & Optimization
Improving the yield of 5-Fluoro-2-methylpyrimidin-4-ol synthesis
Answering the urgent queries of researchers at the bench, this Technical Support Center provides a focused troubleshooting guide and an exhaustive FAQ section for the synthesis of 5-Fluoro-2-methylpyrimidin-4-ol. As Senior Application Scientists, our goal is to bridge the gap between theoretical protocols and practical, high-yield execution. Here, we dissect common experimental failures, explain the underlying chemical principles, and provide validated, step-by-step solutions to elevate your synthetic success.
Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic routes for this compound?
A1: The most prevalent and industrially relevant method for synthesizing this compound involves the cyclocondensation of a β-ketoester with an amidine. Specifically, the reaction of ethyl 2-fluoroacetoacetate with acetamidine hydrochloride is a cornerstone of this approach. An alternative strategy employs fluorinated C3 building blocks, such as potassium (Z)-2-cyano-2-fluoroethenolate, which can react with various amidines to form the pyrimidine ring under mild conditions.[1][2] This latter method is advantageous as it avoids harsh, late-stage fluorination steps.[1][2]
Q2: Why is the choice of base so critical in the cyclocondensation step?
A2: The base plays a dual, critical role in the synthesis. First, it deprotonates the acetamidine hydrochloride salt to generate the free acetamidine base, which is the active nucleophile required for the reaction. Second, it catalyzes the cyclization and subsequent dehydration steps by promoting the necessary proton transfers. The choice and stoichiometry of the base, such as sodium ethoxide or sodium methoxide, are crucial.[3] Insufficient base will result in incomplete conversion, while a large excess can promote unwanted side reactions, such as the self-condensation of the β-ketoester or hydrolysis of intermediates.[3][4]
Q3: What are the key safety precautions when handling fluorinated reagents and pyrimidine derivatives?
A3: Fluorinated organic compounds, including intermediates like ethyl 2-fluoroacetoacetate, require careful handling. They can be toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. 5-Fluorouracil, a related compound, is a known potent anti-cancer agent, highlighting the need to treat these structures with respect for their biological activity.[5] Ensure access to a safety shower and eyewash station.
Troubleshooting Guide: From Low Yields to Pure Product
This guide addresses the most common issues encountered during the synthesis of this compound.
Problem 1: Consistently Low or No Yield of the Desired Product.
This is the most frequent challenge, often stemming from issues with reagents or reaction conditions.
-
Question: My reaction yield is below 20%, and I see a lot of unreacted starting material on my TLC plate. What's wrong?
Answer: Low conversion points to several potential root causes related to reaction kinetics and reagent activity.[3][4]
-
Causality—Reagent Purity & Activity : The primary suspects are the purity and stability of your starting materials. Acetamidine hydrochloride is hygroscopic and can hydrolyze over time, reducing the concentration of the active nucleophile.[3] Similarly, the β-ketoester can degrade. The base (e.g., sodium methoxide) is highly sensitive to moisture and carbon dioxide.
-
Troubleshooting Steps :
-
Verify Reagent Quality : Use freshly opened or properly stored acetamidine hydrochloride. If in doubt, prepare it fresh. For the base, use a recently purchased bottle or titrate an older solution to confirm its molarity.
-
Ensure Anhydrous Conditions : Moisture is detrimental. Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the base and hydrolysis of intermediates.[3]
-
Optimize Reaction Time & Temperature : Pyrimidine cyclizations can be slow.[3] Monitor the reaction's progress every hour using Thin Layer Chromatography (TLC). If the reaction stalls, a moderate increase in temperature (e.g., from room temperature to 40-50°C) may be necessary to drive it to completion.[6] Avoid excessively high temperatures, which can promote byproduct formation.[4]
-
-
Problem 2: Significant Formation of Byproducts.
The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates competing side reactions.
-
Question: My crude NMR shows multiple products, and I've isolated a yellow, fluorescent compound. What is happening?
Answer: The formation of a fluorescent byproduct is a classic indicator of a competing Hantzsch-type reaction pathway.[3][4]
-
Causality—Side Reactions : At higher temperatures, the acetamidine can partially decompose into ammonia. This ammonia can then participate in a reaction with two equivalents of the β-ketoester to form a highly fluorescent dihydropyridine (DHP) byproduct, which competes directly with your desired pyrimidine synthesis.[4] Other potential side reactions include the self-condensation of ethyl 2-fluoroacetoacetate.
-
Troubleshooting Steps :
-
Control Temperature : This is the most critical parameter. Running the reaction at a lower temperature significantly disfavors the Hantzsch pathway.[3][4]
-
Optimize Order of Addition : Add the β-ketoester slowly to the mixture of the base and acetamidine. This maintains a low instantaneous concentration of the ketoester, minimizing its opportunity for self-condensation or participation in the Hantzsch reaction.
-
Select an Appropriate Catalyst/Solvent System : While a strong base is common, the choice of solvent can also influence selectivity. Polar solvents like ethanol or methanol are generally preferred.[6]
-
-
Problem 3: Difficulty in Product Isolation and Purification.
Even with a good yield, isolating the pure this compound can be challenging.
-
Question: My product precipitates as an oil, not a solid, and is difficult to purify by recrystallization. What can I do?
Answer: Oiling out during precipitation and difficulty with recrystallization are common issues related to residual solvent, impurities, and the inherent solubility of your product.
-
Causality—Purification Issues : The product may have significant solubility in the reaction solvent, preventing efficient precipitation. Impurities can also act as "eutectics," depressing the melting point and causing the product to separate as an oil. The tautomeric nature of the product (pyrimidin-4-ol vs. pyrimidin-4-one) can also affect its physical properties.[7]
-
Troubleshooting Steps :
-
Initial Workup : After quenching the reaction (e.g., with water or mild acid), ensure the pH is adjusted correctly to precipitate the product (typically near neutral). Extracting with an appropriate organic solvent like ethyl acetate may be necessary if precipitation is poor.[8]
-
Recrystallization Solvent Screening : Do not rely on a single solvent system. A good recrystallization solvent should dissolve the compound when hot but not when cold. Test a range of solvents and solvent pairs (e.g., ethanol/water, acetone/hexanes, ethyl acetate).[9]
-
Alternative Purification : If recrystallization fails, column chromatography on silica gel is a reliable alternative. Use a solvent system identified through TLC analysis (e.g., a gradient of ethyl acetate in hexanes) to separate the product from impurities.
-
-
Experimental Protocols & Data
Optimized Protocol for this compound Synthesis
This protocol provides a robust, step-by-step method for the synthesis.
-
Setup : Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation : In the flask, suspend acetamidine hydrochloride (1.0 eq) in anhydrous ethanol.
-
Base Addition : To this suspension, add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise at 0-5°C. Stir the mixture for 30 minutes to form the free acetamidine base.
-
Ketoester Addition : Add ethyl 2-fluoroacetoacetate (1.05 eq) dropwise via the dropping funnel, maintaining the temperature below 10°C.
-
Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup : Once the reaction is complete, cool the mixture in an ice bath and carefully neutralize it with glacial acetic acid to a pH of ~6-7.
-
Isolation : The product will often precipitate as a white solid. If not, reduce the solvent volume under vacuum.
-
Purification : Collect the crude solid by filtration, wash with cold ethanol, and dry. Recrystallize the solid from an appropriate solvent (e.g., ethanol or acetone) to obtain the pure this compound.[8]
Table 1: Troubleshooting Reaction Parameters
| Parameter | Standard Condition | Optimization Strategy for Low Yield | Rationale |
| Temperature | Room Temperature | Increase to 40-50°C; monitor by TLC | Overcomes activation energy barrier without promoting side reactions.[6] |
| Base | 1.1 eq Sodium Ethoxide | Titrate base to confirm molarity; use fresh | Ensures complete formation of the active nucleophile.[3] |
| Solvent | Anhydrous Ethanol | Ensure solvent is truly anhydrous (<50 ppm H₂O) | Prevents hydrolysis of intermediates and quenching of the base.[3] |
| Reaction Time | 4-6 hours | Extend to 8-12 hours or overnight | Some cyclizations are inherently slow and require more time to reach completion.[3] |
Visualizations
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in pyrimidine synthesis.
References
-
Dietz, J., M. M. H. M. Shkoor, and T. Opatz. "Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt." Beilstein Journal of Organic Chemistry 16 (2020): 445-452. [Link]
-
PubChem. "this compound." National Center for Biotechnology Information. [Link]
-
Abdel-Rahman, L. H., et al. "Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line." Molecules 28.15 (2023): 5734. [Link]
-
Dirty Medicine. "Pyrimidine Synthesis." YouTube, 21 Feb. 2024. [Link]
-
Dietz, J., et al. "Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate." European Journal of Organic Chemistry 2019.23 (2019): 3743-3748. [Link]
-
Dr. Apurva Popat. "Pyrimidine Synthesis Biochemistry." YouTube, 25 Nov. 2022. [Link]
-
Dietz, J., M. M. H. M. Shkoor, and T. Opatz. "Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt." Semantic Scholar. [Link]
- Google Patents.
- Google Patents. "WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor."
-
Zhang, L., et al. "Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride." Organic & Biomolecular Chemistry 17.34 (2019): 7895-7899. [Link]
-
Ou, W., F. Liu, and X. Pan. "An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol." Asian Journal of Chemistry 24.3 (2012): 1409-1410. [Link]
-
Longley, D. B., D. P. Harkin, and P. G. Johnston. "5-Fluorouracil: mechanisms of action and clinical strategies." Nature Reviews Cancer 3.5 (2003): 330-338. [Link]
-
Mallikarjunaswamy, C., et al. "Synthesis of novel (E)-N 0 -(2-chloropyrimidin-4-yl)-N -(5-cyano-2-hydroxy-6-phenylpyrimidin-4-yl) formamidine derivatives and their antimicrobial activity." ResearchGate. [Link]
-
Al-Masoudi, N. A., et al. "Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles." Molecules 20.9 (2015): 15896-15911. [Link]
-
Zhao, L., et al. "Synthesis and Bioevaluation of 5-Fluorouracil Derivatives." Archiv der Pharmazie 340.4 (2007): 202-207. [Link]
Sources
- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | C5H5FN2O | CID 45080525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Fluoro-2-methylpyrimidin-4-ol
Welcome to the technical support guide for the synthesis of 5-Fluoro-2-methylpyrimidin-4-ol. This resource is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently encountered questions during the synthesis, focusing on the identification and mitigation of common side products. Our guidance is grounded in established chemical principles and field-proven insights to ensure the successful and efficient production of this key chemical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is structured in a question-and-answer format to address specific challenges you may encounter.
Section 1: Understanding the Main Reaction and Core Challenges
Q1: What is the primary synthetic route for this compound and its main challenges?
A1: The most common and direct route is the cyclocondensation reaction between Ethyl 2-fluoroacetoacetate (1) and Acetamidine (2) , typically as a hydrochloride salt, in the presence of a base like sodium ethoxide (NaOEt) in an alcoholic solvent such as ethanol. This is a variation of the classic Pinner pyrimidine synthesis.
The primary challenges in this synthesis are:
-
Controlling Regioselectivity: The reaction can theoretically produce two different constitutional isomers.
-
Minimizing Side Reactions: Conditions must be optimized to prevent hydrolysis, degradation, and reactions with solvent.
-
Ensuring Complete Reaction: Driving the reaction to completion to minimize unreacted starting materials.
-
Effective Purification: Separating the desired product from structurally similar impurities.
The main reaction pathway is illustrated below:
Caption: General synthesis of this compound.
Section 2: Identification and Mitigation of Key Side Products
Q2: I've isolated my product, but my NMR spectrum shows an extra set of peaks. What is the likely impurity?
A2: The most probable impurity is the constitutional isomer, 4-Fluoro-2-methylpyrimidin-6-ol (4) . Its formation is a direct consequence of the regioselectivity challenge inherent in this synthesis.
Mechanism of Isomer Formation: Ethyl 2-fluoroacetoacetate is an unsymmetrical β-ketoester. Acetamidine has two nucleophilic nitrogen atoms that can attack either of the two carbonyl groups (the ketone at C3 or the ester at C1).
-
Pathway A (Desired): Initial attack by an amidine nitrogen at the more electrophilic ketone carbonyl (C3) of the ketoester, followed by intramolecular cyclization and elimination of ethanol, leads to the desired product (3) .
-
Pathway B (Side Product): Initial attack at the ester carbonyl (C1), followed by cyclization, leads to the undesired regioisomer (4) .
The regiochemical outcome is highly dependent on reaction conditions. DFT-B3LYP calculations on similar systems have been used to explain the regiochemistry of such cyclocondensation reactions by analyzing the stability of intermediates and charge densities of the reactants.[1]
Caption: A systematic workflow for product purification.
Experimental Protocol: Recrystallization
Recrystallization is a powerful technique for removing impurities. The key is selecting an appropriate solvent system. [2]
-
Solvent Screening: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. The impurities should either be very soluble at all temperatures (stay in the mother liquor) or insoluble (can be filtered off hot).
-
Good Single Solvents to Screen: Isopropanol, Ethyl Acetate, Toluene, Acetonitrile.
-
Good Solvent/Anti-Solvent Systems: Toluene/Heptane, Ethyl Acetate/Hexane, DMSO/Water. [2]2. Procedure: a. Dissolve the crude product in a minimum amount of the chosen hot solvent. b. If impurities are insoluble, perform a hot filtration. c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. d. Collect the crystals by vacuum filtration. e. Wash the crystals with a small amount of cold solvent. f. Dry the purified product under vacuum.
-
Table of Potential Recrystallization Solvents:
| Solvent System | Target Solubility | Impurity Solubility | Notes |
| Isopropanol | High when hot, low when cold | Moderate | Good for general purification. |
| Ethyl Acetate / Heptane | Soluble in EtOAc | More soluble in EtOAc | Dissolve in hot EtOAc, add Heptane as anti-solvent until cloudy, then cool. |
| DMSO / Water | Soluble in DMSO | Varies | Useful for highly polar compounds; product often crashes out upon water addition. [2] |
References
- WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor.
-
PubChem CID 45080525 - this compound. National Center for Biotechnology Information. [Link]
- CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
-
Sosnovskikh, V. Y., et al. (2012). Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines... ResearchGate. [Link]
- WO2009094442A2 - 5-fluoro pyrimidine derivatives.
-
Analytical Methods (RSC Publishing) - 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link]
-
Lucas, T., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. [Link]
-
K. K. Kirk, et al. (2009). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. ResearchGate. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing) - Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. [Link]
- WO 2012/069948 Al - Common Organic Chemistry.
-
Jacob Thon Bior (2020). Pinner pyrimidine synthesis. Slideshare. [Link]
- United States Patent 4,703,121 - Process for the preparation of S-fluorocytosne.
-
Lucas, T., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PMC - NIH. [Link]
- Lemaire, L., et al. (1992). Cardiotoxicity of commercial 5-fluorouracil vials stems from the alkaline hydrolysis of this drug. British Journal of Cancer.
-
Dalton, J. R., et al. (2013). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. PMC - NIH. [Link]
-
Dietz, J-P., et al. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Medicines for All institute (M4ALL) - Virginia Commonwealth University. [Link]
-
Penner, P., et al. (2021). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. [Link]
-
Khan, I., et al. (2023). Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma. MDPI. [Link]
-
Al-blewi, F. F., et al. (2021). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PMC - NIH. [Link]
-
da Silva, J. F., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. PMC - NIH. [Link]
-
Kaddour, Y., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]
-
Sikorska, K., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
Sources
Troubleshooting low conversion in 5-Fluoro-2-methylpyrimidin-4-ol reactions
Welcome to the technical support center for 5-Fluoro-2-methylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during reactions with this versatile building block. Here, we move beyond simple protocols to explain the "why" behind the experimental observations, empowering you to optimize your reactions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a low yield. What are the most common culprits?
Low conversion is a frequent challenge and can often be traced back to several key factors:
-
Suboptimal Base Selection: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the pyrimidinol, leading to a sluggish or incomplete reaction. Conversely, an overly strong base can lead to unwanted side reactions or degradation of the starting material.
-
Poor Solubility: this compound and its salts may have limited solubility in certain organic solvents. If your starting material is not fully dissolved, the reaction will be heterogeneous and likely slow, resulting in low conversion.
-
Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. Too low a temperature may not provide enough energy to overcome the activation barrier, while excessively high temperatures can lead to decomposition of the starting material or product.
-
Moisture in Reaction: The presence of water can be detrimental, especially when using moisture-sensitive reagents like strong bases or certain electrophiles. Water can quench the base and lead to hydrolysis of the electrophile.
Q2: I'm observing multiple products in my reaction mixture. What are the likely side products?
The formation of multiple products often points to issues with regioselectivity or competing reaction pathways. The most common side products are:
-
N- and O-Alkylated Isomers: this compound exists in tautomeric equilibrium between the pyrimidin-4-ol (enol) and 5-fluoro-2-methylpyrimidin-4(3H)-one (keto) forms. This allows for alkylation to occur on either the nitrogen (N-alkylation) or the oxygen (O-alkylation), leading to a mixture of isomers.[1]
-
Dialkylated Products: If a strong base and an excess of the electrophile are used, it's possible to get dialkylation on both a ring nitrogen and the exocyclic oxygen.
-
Polymerization Products: Under certain conditions, particularly with harsh bases or high temperatures, the pyrimidine ring can become unstable, leading to polymerization or decomposition.[2]
Troubleshooting Guide: Low Conversion & Side Product Formation
Issue 1: Low Yield in N-Alkylation Reactions
N-alkylation is a common transformation for this substrate. If you are experiencing low yields, consider the following:
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Deprotonation | The pKa of the N-H bond in the pyrimidinone tautomer requires a sufficiently strong base for deprotonation to generate the nucleophilic anion. | Switch to a stronger base. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base can also influence the N/O alkylation ratio. |
| Poor Solubility of Reactants | The pyrimidinol or its salt may not be fully soluble in the chosen solvent, limiting the effective concentration of the nucleophile. | Use a more polar, aprotic solvent like DMF, DMSO, or NMP. Warming the reaction mixture can also improve solubility, but monitor for thermal degradation. |
| Steric Hindrance | A bulky alkylating agent may react slowly with the sterically hindered nitrogen atom of the pyrimidine ring. | Increase the reaction temperature and/or prolong the reaction time. Consider using a more reactive alkylating agent (e.g., switching from an alkyl chloride to an alkyl iodide). |
| Leaving Group Reactivity | The rate of an S\N2 reaction is dependent on the quality of the leaving group on the electrophile. | Use an alkylating agent with a better leaving group (I > Br > Cl > OTs). |
Workflow for Optimizing N-Alkylation:
Caption: Workflow for optimizing N-alkylation reactions.
Issue 2: Formation of N- and O-Alkylated Isomers
The tautomeric nature of this compound is the primary reason for the formation of both N- and O-alkylated products.[3][4] Understanding and controlling this equilibrium is key to achieving regioselectivity.
Understanding Tautomerism:
Caption: Tautomeric equilibrium of this compound.
Controlling Regioselectivity:
The ratio of N- to O-alkylation can be influenced by several factors:
| Factor | Effect on Regioselectivity | Explanation |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) tend to favor N-alkylation. Polar protic solvents (e.g., ethanol, water) can favor O-alkylation through hydrogen bonding. | Polar aprotic solvents solvate the cation of the base, leaving the anion more nucleophilic. In protic solvents, the oxygen of the pyrimidinol can hydrogen bond, increasing its nucleophilicity. |
| Base/Counterion | Harder cations (e.g., Na⁺) tend to favor O-alkylation, while softer cations (e.g., K⁺, Cs⁺) can favor N-alkylation. | This is explained by Hard and Soft Acid and Base (HSAB) theory. The harder sodium cation associates more strongly with the harder oxygen atom, leaving the nitrogen as the more nucleophilic site. |
| Temperature | Higher temperatures can sometimes favor the thermodynamically more stable product, which is often the N-alkylated isomer. | |
| Alkylating Agent | The use of silylating agents (e.g., TMSCl) followed by alkylation can selectively yield O-alkylated products. | The silyl group has a high affinity for oxygen. |
Experimental Protocol for Selective N-Alkylation:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Purification Strategies
Purification of this compound derivatives can be challenging due to the polarity of the pyrimidine ring and the potential for isomer co-elution.
-
Column Chromatography: This is the most common method. A gradient elution of ethyl acetate in hexanes is a good starting point. For more polar compounds, adding a small amount of methanol to the mobile phase may be necessary.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for purification.[5] Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Preparative HPLC: For difficult separations of isomers, preparative reverse-phase HPLC can be employed.
References
-
Schulze, A. & Bracher, F. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16 , 665-671 (2020). Available at: [Link]
- Google Patents. WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor.
-
PubChem. This compound. Available at: [Link]
-
MDPI. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Available at: [Link]
-
ResearchGate. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Available at: [Link]
-
Knapp, D. M. et al. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). Angewandte Chemie International Edition, 61 , e202114381 (2022). Available at: [Link]
-
Pharmaffiliates. Fluorouracil-impurities. Available at: [Link]
-
National Institutes of Health. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. Available at: [Link]
-
ResearchGate. Regioselective Alkylation of 4,6Bis(methylthio)-1 H -pyrazolo[3,4- d ]pyrimidine. Available at: [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]
-
PubMed. Stereoselectivity and regioselectivity in nucleophilic ring opening in derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine. Unpredicted dimerization and ring transformation. Syntheses of derivatives of pyrimidinylmethylamine, pyrimidinylmethylamino acid amides, and alpha-amino-2-pyrimidinylacetamides. Available at: [Link]
-
National Institutes of Health. What impact does tautomerism have on drug discovery and development? Available at: [Link]
-
PubMed. N-Alkylated derivatives of 5-fluorouracil. Available at: [Link]
-
National Institutes of Health. Role of tautomerism in RNA biochemistry. Available at: [Link]
Sources
- 1. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor - Google Patents [patents.google.com]
Technical Support Center: Fluorination of Pyrimidine Rings
Welcome to the technical support center for the fluorination of pyrimidine rings. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine atoms into this critical heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions, grounded in mechanistic principles and practical field experience. Our goal is to empower you to overcome common challenges and achieve successful, reproducible results in your fluorination reactions.
Part 1: Troubleshooting Guide
Issue 1: Low to No Conversion of the Starting Pyrimidine
You've set up your reaction, but analysis by TLC, LC-MS, or NMR shows a significant amount of unreacted starting material. This is a common and frustrating issue with several potential root causes.
The choice of fluorinating agent is paramount and depends on the electronic nature of your pyrimidine ring and the desired mechanism (electrophilic vs. nucleophilic).
-
For Electron-Rich Pyrimidines: Direct electrophilic fluorination is often the most effective approach. Reagents like Selectfluor™ (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are powerful electrophilic fluorine sources.[1][2][3][4] If your pyrimidine has electron-donating groups, these reagents should be your first choice.
-
For Electron-Deficient Pyrimidines or Pre-functionalized Positions: Nucleophilic fluorination may be necessary. This typically involves the displacement of a leaving group (e.g., -OH, -Cl, -NO2) with a fluoride source. Reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® are commonly used for deoxofluorination of hydroxylated pyrimidines.[5][6][7]
-
Re-evaluate Substrate Electronics: Analyze the substituents on your pyrimidine ring. Are they electron-donating or electron-withdrawing? This will guide your choice between an electrophilic or nucleophilic strategy.
-
Consult Reagent Selection Guides: Refer to the literature for examples of successful fluorinations on similar pyrimidine scaffolds.
-
Consider a Different Fluorination Strategy: If direct C-H fluorination is failing, consider a multi-step approach involving the introduction of a suitable leaving group that can be subsequently displaced by fluoride.
Sources
- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
5-Fluoro-2-methylpyrimidin-4-ol stability issues and degradation products
Welcome to the technical support center for 5-Fluoro-2-methylpyrimidin-4-ol (CAS 1480-91-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Given the limited specific stability data for this compound, this document leverages extensive research on the closely related and structurally analogous compound, 5-fluorouracil (5-FU), to provide robust, field-proven insights and troubleshooting strategies.[1]
Part 1: Troubleshooting Guide
This section addresses common issues encountered during experimentation. The workflow diagram below provides a general approach to diagnosing stability problems.
Caption: General workflow for troubleshooting stability issues.
Question: I'm seeing new, unidentified peaks in my HPLC analysis after my compound has been in solution for a few hours. What could they be?
Answer: The appearance of new peaks is a strong indicator of degradation. For fluorinated pyrimidines like this compound, these are likely products of hydrolysis, photodegradation, or oxidation.[1] The most common cause is hydrolytic degradation, especially if your solution is in an aqueous buffer with a non-neutral pH.[1]
-
Causality: The pyrimidine ring is susceptible to nucleophilic attack, particularly in alkaline conditions, which can lead to ring-opening.[1][2] Acidic conditions can also promote degradation, though often at a slower rate.[1] Additionally, the 5,6-double bond is a known site for hydration, which is a key step in the degradation of 5-FU.[1]
-
Troubleshooting Steps:
-
Confirm the Source: Analyze a freshly prepared solution of your compound to ensure the impurities were not present initially.
-
Conduct a Forced Degradation Study: This is the most definitive way to identify potential degradation products. By intentionally stressing the compound under various conditions (acid, base, heat, light, oxidation), you can generate the degradant peaks and confirm their identity, often by LC-MS. See the detailed protocol in Part 3.
-
Control for Light and Temperature: Rerun your experiment, but this time, protect your solution from light using amber vials or foil wrapping and maintain a consistent, cool temperature (e.g., using an ice bath or cold block).[1] If the unknown peaks are reduced or absent, photodegradation or thermal degradation is a likely contributor.
-
Question: The biological or chemical activity of my compound seems to decrease significantly when I use a stock solution that's a few days old. Why is this happening?
Answer: A loss of potency is a classic sign of compound degradation, resulting in a lower concentration of the active parent molecule. The stability of this compound in solution is not guaranteed, especially in protic or aqueous solvents.
-
Causality: Even at recommended storage temperatures like -20°C, degradation can occur in solution, albeit at a slower rate. The primary culprits are residual moisture leading to hydrolysis or repeated freeze-thaw cycles which can accelerate degradation. For pyrimidinone derivatives, hydrolysis is a frequent issue.[1]
-
Troubleshooting and Best Practices:
-
Prepare Fresh Solutions: The most reliable practice is to prepare solutions fresh for each experiment.[1]
-
Optimize Stock Solution Storage: If you must store stock solutions, use a high-quality anhydrous solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability.[1]
-
Perform a Time-Course Stability Study: To understand the stability in your specific experimental media, prepare a solution of the compound in that media and analyze its purity via HPLC at several time points (e.g., 0, 2, 4, 8, 24 hours) under your exact experimental conditions (temperature, lighting). This will provide an empirical degradation rate and inform how long your working solutions are viable.
-
Part 2: In-Depth FAQs
Q1: What are the optimal storage conditions for this compound?
A1:
-
Solid Form: The compound in its solid, crystalline state is expected to be relatively stable. It should be stored in a tightly sealed container, protected from light, in a cool and dry environment.[1] A desiccator at 4°C is a suitable condition for long-term storage.[3]
-
In Solution: Solutions are inherently less stable. For stock solutions, dissolve the compound in anhydrous DMSO, aliquot into single-use vials, and store at -80°C, protected from light.[1] Working solutions in aqueous buffers should be prepared fresh and used immediately to minimize hydrolytic degradation.[1]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: Based on extensive data for 5-FU, pyrimidinone derivatives are highly susceptible to pH-dependent degradation.[1]
-
Alkaline Conditions (pH > 8): Stability is significantly compromised. Alkaline hydrolysis is rapid and is a primary degradation pathway, often involving the opening of the pyrimidine ring.[1][2]
-
Neutral Conditions (pH ≈ 7): Stability is generally greatest in the neutral to slightly acidic range.
-
Acidic Conditions (pH < 6): The compound can also degrade under acidic conditions, primarily through acid-catalyzed hydrolysis.[1] For some related compounds, acid-catalyzed degradation has been shown to be a first-order reaction.[4]
For optimal stability in aqueous experiments, it is crucial to maintain the pH in a neutral or slightly acidic range and to use the solution as quickly as possible after preparation.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing a pyrimidine ring system are often susceptible to photodegradation.[1] 5-FU, for instance, is known to be photosensitive and should be protected from light during storage.[5][6] Exposure to UV light can lead to the formation of photoproducts, which may be inactive or have different toxicological profiles.[6] Therefore, it is a mandatory best practice to handle both the solid compound and its solutions under subdued light and to store them in light-protecting containers like amber vials or by wrapping standard vials in aluminum foil.[1]
Q4: What are the likely degradation products I should be aware of?
A4: While specific degradation products for this compound are not well-documented in the literature, we can predict the most probable pathways and products by analogy to 5-FU.[1] The primary degradation routes are expected to be hydrolytic.
-
Hydrolytic Degradation:
-
Hydration: The first step is often the hydration of the C5-C6 double bond, forming 5,6-dihydro-5-fluoro-6-hydroxy-2-methylpyrimidine.[2]
-
Ring Opening: Following hydration, the pyrimidine ring can undergo cleavage, particularly at the N3-C4 bond, leading to ureido-propanoic acid derivatives.[2]
-
Defluorination: Loss of the fluorine atom can also occur, potentially leading to the formation of 2-methyl-pyrimidin-4,5-diol or subsequent breakdown products.[1]
-
The diagram below illustrates a plausible hydrolytic degradation pathway based on known mechanisms for 5-FU.
Caption: Plausible hydrolytic degradation pathways.
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is essential for identifying potential degradation products and establishing a stability-indicating analytical method. It follows principles outlined in ICH guidelines.
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or DAD detector and ideally coupled to a Mass Spectrometer (LC-MS)
-
Photostability chamber (or UV lamp, e.g., 254 nm)
-
Oven or heating block
Methodology:
-
Prepare a Stock Solution: Accurately prepare a stock solution of the compound in methanol or acetonitrile at a concentration of ~1 mg/mL.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent (e.g., water or methanol). Aim for 10-30% degradation. Time points may need to be adjusted.
| Stress Condition | Protocol | Recommended Time Points |
| Acid Hydrolysis | Mix with 0.1 M HCl. Incubate at 60°C. | 2, 4, 8, 24 hours |
| Base Hydrolysis | Mix with 0.1 M NaOH. Keep at room temperature. | 15, 30, 60, 120 minutes |
| Oxidation | Mix with 3% H₂O₂. Keep at room temp, protected from light. | 2, 4, 8, 24 hours |
| Thermal | Incubate the control solution at 60°C, protected from light. | 24, 48, 72 hours |
| Photolytic | Expose the control solution to UV light in a photostability chamber. Wrap a parallel sample in foil as a dark control. | 1, 2, 4, 8 hours |
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Crucially, for acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before injection. (e.g., neutralize 100 µL of the HCl sample with 100 µL of 0.1 M NaOH). This prevents the HPLC column from being damaged and ensures accurate chromatography.
-
Analyze all samples (including the t=0 and control samples) by a suitable stability-indicating HPLC method (a reverse-phase C18 column with a gradient elution of water and acetonitrile, both with 0.1% formic acid, is a good starting point).
-
Monitor the disappearance of the parent peak and the appearance of new peaks. Use a DAD to check for peak purity and a mass spectrometer to obtain mass information on the new peaks to help elucidate their structures.
-
References
-
Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences. Available at: [Link]
-
This compound | C5H5FN2O. PubChem. Available at: [Link]
-
Inhibitory Effects and Metabolism of 5-Fluoropyrimidine Derivatives in Pneumococcus. Journal of Bacteriology. Available at: [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]
-
Thermoanalytical Behaviour of 2-amino- and 2-oxo- Substituted Pyrimidines. Science Alert. Available at: [Link]
-
Photocatalytic degradation of 5-fluorouracil in an aqueous environment via Bi–B co-doped TiO2 under artificial sunlight. ResearchGate. Available at: [Link]
-
Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. PubMed. Available at: [Link]
-
5-Fluorouracil – Characteristics and Analytical Determination. ResearchGate. Available at: [Link]
-
Pyrimidine degradation defects and severe 5-fluorouracil toxicity. PubMed. Available at: [Link]
-
Visible light-driven photocatalytic degradation of rhodamine B and 5-fluorouracil using ZIF-8/GO: unveiling mechanisms. RSC Publishing. Available at: [Link]
-
Key developments in fluorinated heterocycles. Taylor & Francis Online. Available at: [Link]
-
Photoreactivity of 5-fluorouracil under UVB light: photolysis and cytotoxicity studies. PubMed. Available at: [Link]
-
A review of analytical methods for the determination of 5-fluorouracil in biological matrices. PubMed. Available at: [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. Available at: [Link]
-
Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules. Available at: [Link]
-
Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. UCD Research Repository. Available at: [Link]
-
Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. Available at: [Link]
-
Photo-degradation of 5 – Fluorouracil. Comparative Study on the Efficiencies of UV/H2O2. Romanian Journal of Ecology & Environmental Chemistry. Available at: [Link]
-
Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. ResearchGate. Available at: [Link]
-
Degradation of 5-Fluorouracil via the Pyrimidine Degradative Pathway. ResearchGate. Available at: [Link]
-
Key developments in fluorinated heterocycles. Taylor & Francis Online. Available at: [Link]
-
Evaluation of 5-fluorouracil degradation rate and Pharmacogenetic profiling to predict toxicity following adjuvant Capecitabine. PubMed. Available at: [Link]
-
Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. PubMed. Available at: [Link]
-
Photocatalytic Degradation of 5‐Fluorouracil by Diatomite‐Supported Titanium Dioxide under UV‐A Irradiation. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 1480-91-7 [sigmaaldrich.com]
- 4. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photoreactivity of 5-fluorouracil under UVB light: photolysis and cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 5-Fluoro-2-methylpyrimidin-4-ol Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methylpyrimidin-4-ol and its derivatives. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome the common yet significant challenge of poor aqueous solubility. Our goal is to empower you with the scientific rationale and practical methodologies needed to advance your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when working with this class of compounds.
Q1: Why are my this compound derivatives poorly soluble in aqueous buffers?
A: The limited aqueous solubility of these derivatives is rooted in their fundamental physicochemical properties. Several factors contribute to this challenge:
-
High Crystal Lattice Energy: The planar and rigid nature of the pyrimidine ring allows for efficient packing in a solid-state crystal lattice.[1] This strong, stable structure requires a significant amount of energy to break apart, making it difficult for water molecules to solvate individual molecules.
-
Molecular Lipophilicity: While the molecule possesses hydrogen bond donors and acceptors, the overall structure, including the methyl group and the fluorinated ring, contributes to a degree of lipophilicity (hydrophobicity). The calculated XLogP3 value for the parent compound is -0.4, suggesting some polarity, but derivatives can become significantly more lipophilic.[2]
-
Tautomerism: this compound exists in equilibrium with its tautomeric form, 5-fluoro-2-methyl-1H-pyrimidin-6-one.[2] This can influence hydrogen bonding patterns and crystal packing, further impacting solubility.
Q2: What is the very first step I should take to improve solubility for an in vitro assay?
A: For immediate use in in vitro assays, a two-pronged approach is most effective: using a minimal amount of an organic co-solvent followed by pH adjustment of your aqueous buffer.
-
Co-solvent Use: First, create a concentrated stock solution in a water-miscible organic solvent, typically dimethyl sulfoxide (DMSO).[1][3] This stock can then be diluted into your aqueous assay buffer. It is critical to keep the final concentration of the organic solvent low (usually <1%, and ideally <0.5%) to avoid artifacts or toxicity in biological systems.[4]
-
pH Adjustment: The pyrimidine ring contains nitrogen atoms that can be protonated (acting as a weak base) and a hydroxyl group that can be deprotonated (acting as a weak acid). Therefore, the compound's net charge and solubility are highly dependent on pH.[1][3] Systematically testing the solubility in buffers of varying pH is a crucial first step to identify a range where your compound is most soluble.
Q3: How does the fluorine atom on the pyrimidine ring impact the solubility of my compound?
A: The role of fluorine is complex and can be counterintuitive. While often added to improve metabolic stability or binding affinity, its effect on solubility is not straightforward.[5][6]
-
Increased Lipophilicity: Fluorine is the most electronegative element, yet a C-F bond is surprisingly lipophilic. Replacing a C-H bond with a C-F bond generally increases the lipophilicity of that molecular region, which can decrease aqueous solubility.[6][7]
-
Altered Acidity/Basicity (pKa): Due to its strong electron-withdrawing inductive effect, fluorine lowers the pKa of nearby acidic protons (making the -OH group more acidic) and basic nitrogens (making them less basic).[5] This shift in pKa can alter the pH at which the molecule is ionized, thereby changing its pH-solubility profile compared to a non-fluorinated analog.
-
Crystal Packing: The small size and unique electronic properties of fluorine can alter intermolecular interactions, leading to different crystal packing arrangements that may have higher or lower lattice energy, directly impacting solubility.[8]
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A: Understanding this distinction is vital for selecting the right experiment and interpreting your data correctly.
-
Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a solution that was prepared by diluting a high-concentration stock (usually in DMSO) into an aqueous buffer.[9] It's a high-throughput measurement often performed using nephelometry (light scattering) and is relevant for early drug discovery to flag compounds that might precipitate under assay conditions.[9][10]
-
Thermodynamic Solubility (or Equilibrium Solubility): This is the true measure of a compound's solubility. It is the maximum concentration of a compound that can remain dissolved in a solvent at equilibrium over a prolonged period (typically 24 hours or more) in the presence of excess solid material.[3][9] The classic "shake-flask" method is used to determine this value, which is critical for formulation and preclinical development.[3]
Guidance: For initial in vitro screening, kinetic solubility is often sufficient. For lead optimization and formulation, measuring thermodynamic solubility is essential.
Section 2: Troubleshooting & Step-by-Step Guides
This section provides detailed workflows and protocols to systematically address solubility issues in the laboratory.
Guide 1: A Systematic Workflow for Solubilizing Derivatives for In Vitro Assays
When a derivative proves insoluble in your standard aqueous buffer, it is crucial to follow a logical progression of tests rather than a random trial-and-error approach. This workflow prioritizes the simplest and most common techniques first.
Caption: A logical workflow for troubleshooting poor solubility in the lab.
Protocol 1.1: Co-Solvent and pH Screening
Objective: To rapidly determine if solubility can be achieved using common laboratory solvents and pH adjustment.
Rationale: Most pyrimidine derivatives have ionizable groups, making their solubility sensitive to pH.[1] Co-solvents disrupt the hydrogen bonding network of water and provide a more lipophilic environment to dissolve the compound.
Materials:
-
This compound derivative
-
DMSO (anhydrous)
-
A set of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 9.0
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare a High-Concentration Stock: Accurately weigh your compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 20 mM). Use gentle vortexing or brief sonication to aid dissolution.[1]
-
Initial Co-solvent Test: Add the DMSO stock to your primary aqueous buffer (e.g., PBS pH 7.4) to achieve the desired final concentration. Ensure the final DMSO concentration is below 1%. Visually inspect for cloudiness or precipitate. If the solution is clear, you can proceed with your experiment.
-
pH Screening: If precipitation occurs in step 2, prepare a series of tubes, each containing a buffer of a different pH.
-
Add the DMSO stock to each buffer to the desired final concentration.
-
Cap the tubes and vortex vigorously. Allow them to equilibrate at room temperature for at least 1 hour.
-
Visually inspect each tube for precipitation. The pH at which the solution remains clear is the optimal pH for solubilization.
| Co-Solvent | Typical Starting Concentration in Final Assay | Notes |
| DMSO | < 0.5% | Most common; can be toxic to some cells at >1%. |
| Ethanol | < 1% | Can be less toxic than DMSO but is also less potent as a solvent. |
| PEG 400 | 1-5% | Generally well-tolerated but increases viscosity. |
Table 1: Common co-solvents and recommended starting concentrations for in vitro assays.
Protocol 1.2: Using Cyclodextrins for Solubility Enhancement
Objective: To increase apparent aqueous solubility by forming an inclusion complex with a cyclodextrin.
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. Hydrophobic molecules or moieties can partition into this cavity, forming a complex that is, as a whole, water-soluble.[4] This is an effective method for increasing the solubility of poorly soluble drugs without chemical modification.[11]
Materials:
-
This compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer at optimal pH (determined from Protocol 1.1)
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of the cyclodextrin (e.g., 1-10% w/v HP-β-CD) in your chosen aqueous buffer.
-
Add Compound: Add the solid powder of your derivative directly to the cyclodextrin solution to achieve a concentration slightly above your target.
-
Equilibrate: Tightly cap the vial and shake or stir vigorously at room temperature overnight (or for at least 4-6 hours) to allow for complex formation.
-
Clarify: After equilibration, centrifuge the sample at high speed (e.g., >10,000 x g for 15 minutes) to pellet any undissolved compound.
-
Quantify: Carefully collect the supernatant and determine the concentration of your dissolved compound using a validated analytical method like HPLC-UV. This will give you the enhanced solubility value.
| Cyclodextrin Type | Key Characteristics |
| β-Cyclodextrin (β-CD) | Low aqueous solubility itself; can precipitate. |
| Hydroxypropyl-β-CD (HP-β-CD) | High aqueous solubility; widely used in formulations. |
| Sulfobutylether-β-CD (SBE-β-CD) | Very high aqueous solubility; often used for IV formulations due to low toxicity. |
Table 2: Comparison of common cyclodextrins for solubility enhancement.
Section 3: Advanced Strategies & Quantitative Analysis
For more challenging derivatives or later-stage development, more advanced techniques are required.
Guide 2: Introduction to Amorphous Solid Dispersions
Objective: To improve both solubility and dissolution rate by preventing the molecule from forming a stable crystal lattice.
Rationale: A significant barrier to solubility is the energy required to break the crystal lattice. By dispersing the drug at a molecular level within a hydrophilic polymer matrix, you create an "amorphous solid dispersion."[11][12][13] In this high-energy amorphous state, the drug dissolves more readily because the lattice energy barrier has been overcome.
This is an advanced technique typically used in formulation development but can be prepared on a lab scale using a solvent evaporation method. This involves co-dissolving the drug and a polymer (e.g., PVP, HPMC) in a common organic solvent and then rapidly evaporating the solvent, trapping the drug in its amorphous state within the polymer.[14]
Caption: Overcoming lattice energy with an amorphous solid dispersion.
Guide 3: Protocol for Equilibrium Solubility Measurement (Shake-Flask Method)
Objective: To determine the true thermodynamic solubility of a derivative in a specific solvent or buffer.
Rationale: This method is considered the "gold standard" for solubility measurement.[3] By ensuring the solution is in equilibrium with excess solid, it provides a definitive value for the maximum concentration that can be achieved under specific conditions (e.g., temperature, pH).
Procedure:
-
Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., pH 7.4 phosphate buffer) in a sealed, clear vial. "Excess" means enough solid is visible at the bottom of the vial throughout the experiment.
-
Equilibration: Place the vial in a thermostatically controlled shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[3]
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. To ensure no suspended particles are sampled, filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF) or centrifuge at high speed and carefully sample the supernatant.
-
Analysis: Dilute the clear supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard calibration curve.
References
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Importance of Fluorine in Benzazole Compounds. National Institutes of Health (NIH). [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]
-
Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI. [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Publications. [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (NIH). [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
-
(PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Institutes of Health (NIH). [Link]
-
Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]
-
Prediction of solubility curves and melting properties of organic and pharmaceutical compounds. PubMed. [Link]
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. [Link]
-
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. [Link]
-
Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. ResearchGate. [Link]
Sources
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- 2. This compound | C5H5FN2O | CID 45080525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine [mdpi.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. wjbphs.com [wjbphs.com]
Optimizing catalyst loading for Suzuki coupling with 5-Fluoro-2-methylpyrimidin-4-ol
Answering the user's request.## Technical Support Center: Optimizing Suzuki Coupling for 5-Fluoro-2-methylpyrimidin-4-ol
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals who are working with challenging heterocyclic substrates in Suzuki-Miyaura cross-coupling reactions. Our focus today is the optimization of catalyst loading and reaction conditions for This compound , a substrate known for its unique electronic properties that can present distinct challenges.
This document moves beyond standard protocols to provide a deeper understanding of the mechanistic hurdles and a logical framework for troubleshooting. We aim to empower you to not just follow a procedure, but to rationally design and optimize your experiments for maximum yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting palladium catalyst loading for a substrate like this compound?
For initial screening with a new, potentially challenging substrate, a higher-than-normal catalyst loading is advisable to ensure a reaction occurs. We recommend starting in the range of 1.0 to 2.5 mol% of the palladium precatalyst. If successful, this can be systematically lowered in subsequent optimization experiments. Loadings as low as 0.0025 mol% have been reported for some systems, but this is typically achieved after extensive optimization.[1]
Q2: My reaction has stalled and is showing low conversion. What is the most likely cause?
Low conversion with electron-deficient N-heterocycles like your substrate often points to two primary issues:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity.[2]
-
Inefficient Oxidative Addition or Transmetalation: The C-F bond is generally unreactive in Suzuki couplings, so coupling will occur at another position (e.g., a halide or triflate). The electron-withdrawing nature of the ring can affect the oxidative addition step, while the acidic proton of the pyrimidinol can interfere with the base-mediated transmetalation step.[3][4]
Q3: I'm observing significant byproducts. What are they and how can I minimize them?
The most common byproducts in Suzuki couplings with halogenated heterocycles are:
-
Debromination/Dechlorination: This is the replacement of the halide with a hydrogen atom. It can be a significant side reaction with certain substrates.[5] Using highly active, bulky phosphine ligands can sometimes favor the desired cross-coupling over this pathway.
-
Homocoupling (Glaser coupling): Formation of a biaryl from two molecules of your boronic acid partner. This is typically caused by the presence of oxygen and can be minimized by rigorously degassing all solvents and reagents and maintaining an inert atmosphere.[6]
-
Protodeborylation: The boronic acid is replaced by a hydrogen atom before it can couple. This can be an issue with certain boronic acids, especially under harsh basic conditions or with extended reaction times.
In-Depth Troubleshooting Guide
This section provides a structured, cause-and-effect approach to resolving common issues encountered during the Suzuki coupling of this compound.
Issue 1: Low or No Product Yield
You've set up your reaction, but analysis by TLC or LC-MS shows a large amount of unreacted starting material.
Why is this happening? The catalytic cycle for the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][7][8] A bottleneck at any of these stages will result in low yield. With your specific substrate, the electron-deficient pyrimidine ring and the acidic -OH group are prime suspects for causing trouble.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Low Yield.
Detailed Solutions:
-
Solution 1.1: Re-evaluate Your Catalyst System. Standard catalysts like Pd(PPh₃)₄ may be insufficient. The modern paradigm for challenging couplings involves the use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos).[9] These ligands promote the crucial oxidative addition and reductive elimination steps and stabilize the palladium center, preventing deactivation.[9]
-
Solution 1.2: Optimize the Base and Solvent. The choice of base is critical for activating the boronic acid to form a more nucleophilic "ate" complex, which is necessary for transmetalation.[10] The hydroxyl group on your pyrimidine substrate is acidic and can neutralize the base. Therefore, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃. Solvent choice also plays a key role; polar aprotic solvents like dioxane, THF, or toluene, often with a small amount of water, are common. However, the optimal solvent can be substrate-dependent and may require screening.[11][12]
| Parameter | Recommendation for this compound | Rationale |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle Precatalysts | Stable, reliable sources of Pd(0) upon in-situ reduction. Pre-catalysts offer excellent control.[13][14] |
| Ligand | SPhos, XPhos, RuPhos, or other bulky dialkylbiaryl phosphines | Accelerates oxidative addition and reductive elimination; prevents catalyst deactivation by the N-heterocycle.[9] |
| Base | K₃PO₄, Cs₂CO₃ | Stronger bases are often required for electron-deficient systems and can overcome interference from the acidic pyrimidinol. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF | Aprotic solvents are generally preferred. Water is often necessary to solubilize the inorganic base.[1] |
| Temperature | 80 - 110 °C | Higher temperatures are often needed to drive the reaction to completion, especially with less reactive coupling partners like aryl chlorides. |
Issue 2: Poor Reproducibility and Inconsistent Results
You achieved a good yield once, but subsequent attempts have failed or given much lower yields.
Why is this happening? Suzuki couplings are sensitive to trace impurities, particularly oxygen and water. Inconsistency often points to variations in reagent quality or experimental setup.
Detailed Solutions:
-
Solution 2.1: Ensure an Inert Atmosphere. Oxygen can lead to the oxidative homocoupling of boronic acids and can also oxidize the phosphine ligands and the Pd(0) catalyst, rendering it inactive. It is critical to degas all solvents and the reaction mixture thoroughly. A common method is the "freeze-pump-thaw" technique or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[15]
-
Solution 2.2: Verify Reagent Quality.
-
Boronic Acids: Can degrade over time, especially if not stored properly. It is advisable to use fresh or recently purchased boronic acids.
-
Palladium Catalyst: Palladium(II) acetate and other precursors can degrade. Use a catalyst from a reliable source and store it correctly.
-
Base: Anhydrous bases like K₂CO₃ can absorb water. It is good practice to dry the base in an oven before use.[15]
-
The Suzuki Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. A disruption in any of these steps can halt the reaction.
Caption: The Palladium-Catalyzed Suzuki Catalytic Cycle.
Experimental Protocols
Protocol 1: General Procedure for Reaction Optimization
This protocol describes a small-scale screening approach to efficiently optimize your reaction conditions.
-
Preparation: To an array of oven-dried reaction vials equipped with magnetic stir bars, add your aryl halide (e.g., chloro-5-fluoro-2-methylpyrimidin-4-ol, 1.0 equiv).
-
Addition of Boronic Acid: Add the desired boronic acid or boronate ester (typically 1.2 - 1.5 equiv).
-
Addition of Base: Add the base to be screened (e.g., K₃PO₄, 2.0 - 3.0 equiv).
-
Catalyst Loading: In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent if they are not being added directly as solids. Add the appropriate volume to each reaction vial to achieve the desired catalyst loading (e.g., 1.0 mol%).
-
Solvent Addition: Add the degassed solvent(s) to achieve the desired concentration (typically 0.1 - 0.5 M).
-
Inert Atmosphere: Seal the vials and purge with Argon or Nitrogen for 5-10 minutes.
-
Heating and Monitoring: Place the vials in a pre-heated aluminum block on a stirrer hotplate. Monitor the reaction progress at set time points (e.g., 2h, 6h, 24h) by taking a small aliquot for TLC or LC-MS analysis.
Protocol 2: Freeze-Pump-Thaw Degassing Technique
This is a robust method for removing dissolved oxygen from solvents.
-
Freeze: Place the solvent in a round-bottom flask with a sidearm and stopcock. Freeze the solvent using a liquid nitrogen bath.
-
Pump: Once completely frozen, open the stopcock to a high-vacuum line and evacuate the headspace for 5-10 minutes.
-
Thaw: Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid.
-
Repeat: Repeat this cycle at least three times to ensure the removal of all dissolved gases.
-
Backfill: After the final cycle, backfill the flask with an inert gas like Argon or Nitrogen.
References
-
Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Suzuki reaction. (2023, December 27). In Wikipedia. Retrieved January 10, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021, January 4). RSC Publishing. Retrieved January 10, 2026, from [Link]
-
Suzuki Coupling Reaction: Mechanism, Experimental Procedure, and Set Up. (2022, March 29). YouTube. Retrieved January 10, 2026, from [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health (NIH). Retrieved January 10, 2026, from [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016, December 8). ACS Publications. Retrieved January 10, 2026, from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017, December 4). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016, October 18). National Institutes of Health (NIH). Retrieved January 10, 2026, from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2024, January 22). RSC Publishing. Retrieved January 10, 2026, from [Link]
-
Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021, November 2). Preprints.org. Retrieved January 10, 2026, from [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). ACS Publications. Retrieved January 10, 2026, from [Link]
-
Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit. Retrieved January 10, 2026, from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. (2021, January 4). RSC Publishing. Retrieved January 10, 2026, from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Institutes of Health (NIH). Retrieved January 10, 2026, from [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2019, August 5). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction?. (2016, January 5). Reddit. Retrieved January 10, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Reaction Monitoring for 5-Fluoro-2-methylpyrimidin-4-ol
Welcome to the technical support center for monitoring the synthesis involving 5-Fluoro-2-methylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of reaction monitoring using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we will delve into practical troubleshooting and frequently asked questions to ensure the integrity and success of your chemical synthesis.
Introduction: The Synthetic Challenge
A common and pivotal transformation of this compound is its conversion to 4-chloro-5-fluoro-2-methylpyrimidine. This reaction, often employing a chlorinating agent like phosphorus oxychloride (POCl₃), is a cornerstone in the synthesis of various pharmaceutical intermediates.[1] Accurate monitoring of this process is critical to determine reaction completion, minimize byproduct formation, and optimize yield.
This guide will use the chlorination of this compound as a representative example to address common challenges in reaction monitoring.
Visualizing the Workflow
To provide a clear overview of the monitoring process, the following workflow diagram illustrates the key stages from sampling the reaction to data interpretation.
Caption: Workflow for Monitoring the Chlorination of this compound.
Troubleshooting Guide: Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective technique for qualitatively monitoring the progress of a reaction.[2] It allows for a quick visual assessment of the consumption of starting material and the formation of the product.
Q1: My TLC spots are streaking, making it difficult to determine the Rf value. What's causing this and how can I fix it?
A1: Streaking on a TLC plate is a common issue that can arise from several factors:
-
Sample Overloading: Applying too much of the reaction mixture to the TLC plate can lead to broad, streaky spots.[2][3]
-
Solution: Dilute the aliquot from your reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) before spotting it on the TLC plate.
-
-
Highly Polar Compounds: this compound is a relatively polar compound due to the hydroxyl group and nitrogen atoms in the ring. Its strong interaction with the silica gel stationary phase can cause streaking.
-
Incomplete Dissolution: If the sample is not fully dissolved in the spotting solvent, it can lead to streaking as the undissolved material slowly dissolves during the development of the plate.
-
Solution: Ensure your sample is completely dissolved before spotting. You may need to gently warm the sample or use a different spotting solvent.
-
Q2: I can't see any spots on my TLC plate under UV light. Does this mean my reaction hasn't worked?
A2: Not necessarily. While pyrimidine rings are often UV-active, several factors could lead to invisible spots:
-
Low Concentration: The concentration of your compounds might be below the detection limit of the UV lamp.
-
Solution: Try concentrating your sample by spotting multiple times in the same location, ensuring the solvent dries completely between applications.[3]
-
-
Non-UV Active Compounds: Although the starting material and product in this specific reaction are expected to be UV-active, some potential byproducts might not be.
-
Solution: Use a chemical stain to visualize the spots. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many organic compounds. An iodine chamber is another simple and effective visualization technique.[2]
-
Q3: The spots for my starting material and product are too close together. How can I improve the separation?
A3: Poor separation, indicated by very similar Rf values, can be resolved by adjusting the polarity of the mobile phase.
-
Adjusting Mobile Phase Polarity:
-
If the spots are near the baseline (low Rf), the mobile phase is not polar enough. Increase the proportion of the more polar solvent in your mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[3]
-
If the spots are near the solvent front (high Rf), the mobile phase is too polar. Decrease the proportion of the polar solvent.[3]
-
-
Try a Different Solvent System: Sometimes, a simple adjustment of ratios is not enough. Experiment with different solvent systems that offer different selectivities. For example, replacing ethyl acetate with acetone or using a mixture of dichloromethane and methanol can provide better separation.
| Compound | Structure | Expected Rf | Notes |
| This compound | C₅H₅FN₂O | Low (e.g., 0.1-0.2) | More polar due to the hydroxyl group, leading to stronger interaction with silica gel. |
| 4-chloro-5-fluoro-2-methylpyrimidine | C₅H₄ClFN₂ | Higher (e.g., 0.5-0.7) | Less polar due to the replacement of the -OH with -Cl, leading to weaker interaction with silica gel. A reported Rf value is 0.26 in 10% ethyl acetate/hexane.[1] |
A suitable starting mobile phase for this reaction would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).
Troubleshooting Guide: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides more detailed and quantitative information than TLC, confirming the molecular weight of the compounds and allowing for the detection of minor byproducts.[2]
Q1: I don't see the peak for my starting material or product in the LC-MS chromatogram. What should I check?
A1: The absence of an expected peak can be due to several issues, ranging from sample preparation to instrument settings.
-
Incorrect m/z Value: Ensure you are extracting the correct ion in your data analysis software.
-
Solution: Calculate the expected m/z for the protonated molecule [M+H]⁺.
-
This compound (C₅H₅FN₂O): MW = 128.10 g/mol . Expected [M+H]⁺ = 129.11.[4]
-
4-chloro-5-fluoro-2-methylpyrimidine (C₅H₄ClFN₂): MW = 146.55 g/mol . Expected [M+H]⁺ = 147.56.
-
-
-
Ion Suppression: Components of the reaction mixture (e.g., residual POCl₃ decomposition products, salts) can interfere with the ionization of your target analyte in the mass spectrometer source, a phenomenon known as ion suppression.[5]
-
Compound Instability: Your compound might be degrading in the LC mobile phase or in the MS source.
-
Solution: Check the pH of your mobile phase. If your compound is acid-sensitive, a mobile phase with a neutral or slightly basic pH might be necessary. However, be mindful of the limitations of silica-based columns at high pH.
-
Q2: My LC-MS data shows multiple peaks with the correct mass for my product. What could be the reason?
A2: This could be due to the formation of isomers or adducts.
-
Isomer Formation: In some cases, side reactions can lead to the formation of isomers with the same molecular weight as your product.
-
Solution: Optimize your reaction conditions (e.g., temperature, reaction time) to minimize byproduct formation. Isomers can often be separated by modifying the LC gradient or using a different column.
-
-
Adduct Formation: In electrospray ionization (ESI), it is common to see adducts with ions present in the mobile phase or from the sample matrix.
-
Solution: Look for common adducts such as [M+Na]⁺, [M+K]⁺, or [M+ACN+H]⁺ (acetonitrile adduct). The mass difference between these peaks and your expected [M+H]⁺ will correspond to the mass of the adduct.
-
| Ion | Expected m/z (Starting Material) | Expected m/z (Product) |
| [M+H]⁺ | 129.11 | 147.56 |
| [M+Na]⁺ | 151.09 | 169.54 |
| [M+K]⁺ | 167.06 | 185.51 |
Q3: How can I confirm the identity of my product peak using MS/MS?
A3: Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By isolating the parent ion and fragmenting it, you can obtain a characteristic fragmentation pattern.
-
Expected Fragmentation:
-
For pyrimidine derivatives, fragmentation often involves the loss of small neutral molecules from the substituents or cleavage of the pyrimidine ring itself.[7]
-
This compound ([M+H]⁺ = 129.11): Expect to see losses related to the methyl and hydroxyl groups.
-
4-chloro-5-fluoro-2-methylpyrimidine ([M+H]⁺ = 147.56): Look for the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation may involve the loss of Cl or HCl.
-
Frequently Asked Questions (FAQs)
Q1: How often should I take samples from my reaction for monitoring?
A1: The frequency of sampling depends on the expected reaction rate. For a new reaction, it is advisable to take samples more frequently at the beginning (e.g., every 15-30 minutes) to establish a reaction profile. As the reaction progresses, the sampling frequency can be reduced (e.g., every hour).
Q2: My reaction appears complete by TLC, but LC-MS shows a significant amount of starting material. Why is there a discrepancy?
A2: This is a common scenario and can be attributed to:
-
Co-elution on TLC: The starting material and product may have very similar Rf values in the chosen TLC system, making it appear as a single spot.[2]
-
Different Sensitivities: TLC is a less sensitive technique than LC-MS. The amount of remaining starting material might be below the detection limit of TLC but easily quantifiable by LC-MS.[2]
-
UV Invisibility of Starting Material: If only a UV lamp is used for visualization, the starting material might not be as UV-active as the product, leading to an underestimation of its presence.[2]
Q3: Can I use the same sample for both TLC and LC-MS?
A3: Yes, after quenching, you can use the same prepared sample for both analyses. However, be mindful of the concentration. A sample that is appropriately concentrated for TLC might need to be diluted significantly for LC-MS to avoid detector saturation and ion suppression.
Q4: What are the key safety precautions when monitoring a reaction with POCl₃?
A4: Phosphorus oxychloride is a hazardous substance that reacts violently with water. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. When quenching a sample for analysis, it should be done cautiously by adding the aliquot to a large excess of a quenching agent like ice water.
Experimental Protocols
TLC Monitoring Protocol
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Sample Preparation: Withdraw a small aliquot (e.g., a few drops) from the reaction mixture using a glass capillary. Quench the aliquot in a vial containing ice and a small amount of ethyl acetate.
-
Spotting: Using a clean capillary, spot the quenched reaction mixture on the starting line. Also, spot the starting material and a co-spot (starting material and reaction mixture in the same spot) for comparison.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the starting line. Cover the chamber and allow it to develop until the solvent front is about 1 cm from the top.[2]
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm) and/or by staining with potassium permanganate.
LC-MS Monitoring Protocol
-
Sample Preparation: Take a small aliquot (e.g., 10 µL) of the reaction mixture and quench it in a larger volume of a suitable solvent (e.g., 1 mL of 50:50 acetonitrile:water).
-
Dilution: Perform a serial dilution of the quenched sample to a final concentration suitable for LC-MS analysis (typically in the ng/mL to low µg/mL range).
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.
-
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and ramp up to a high percentage of B to elute all components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan to identify all ions, or Selected Ion Monitoring (SIM) for the expected m/z values of the starting material and product.
-
MS/MS: If needed, perform product ion scans on the parent ions of interest.
-
Conclusion
Effective reaction monitoring is a blend of choosing the right analytical tools and understanding how to troubleshoot the inevitable challenges. By combining the rapid, qualitative insights from TLC with the detailed, quantitative data from LC-MS, researchers can gain a comprehensive understanding of their reaction's progress. This guide provides a framework for addressing common issues, but remember that each reaction is unique. A systematic and logical approach to troubleshooting is your most valuable asset in the laboratory.
References
-
OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]
-
Lahcene, H., et al. (2020). Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. Therapeutic Drug Monitoring, 42(4), 540-547. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
Reddit. (2023, June 5). Can LC-MS and TLC results when monitoring a reaction live depend on work-up? r/Chempros. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020, March 20). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
Sources
- 1. 4-CHLORO-5-FLUORO-2-METHYL-PYRIMIDINE | 898044-50-3 [chemicalbook.com]
- 2. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C5H5FN2O | CID 45080525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Polar Derivatives of 5-Fluoro-2-methylpyrimidin-4-ol
Introduction
Welcome to the technical support center for the purification of polar derivatives of 5-Fluoro-2-methylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these valuable compounds. The presence of the fluorine atom and the pyrimidine core often imparts unique physicochemical properties, including high polarity, which can present significant challenges during purification.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory. Our goal is to equip you with the knowledge to develop robust and efficient purification strategies, ensuring the high purity required for downstream applications.
I. Troubleshooting Guide: Common Purification Problems
This section is structured to help you diagnose and resolve common issues encountered during the purification of polar this compound derivatives.
Issue 1: Poor or No Retention in Reversed-Phase Chromatography (RPC)
Symptoms: Your compound elutes in the void volume or very early, co-eluting with the solvent front, resulting in no separation from other polar impurities.
Root Cause Analysis:
Reversed-phase chromatography separates compounds based on their hydrophobicity.[3] Highly polar compounds, like many derivatives of this compound, have a low affinity for the non-polar stationary phase (e.g., C18) and a high affinity for the polar mobile phase, leading to rapid elution.[4][5][6]
Solutions:
-
Mobile Phase Modification:
-
Decrease Mobile Phase Polarity: Start with a highly aqueous mobile phase (e.g., 95-100% water or buffer) and gradually introduce a less polar organic modifier like acetonitrile or methanol.[3][5] A shallow gradient can significantly improve the resolution of polar compounds.
-
Utilize Ion-Pairing Agents: For ionizable pyrimidine derivatives, adding an ion-pairing agent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can enhance retention by forming a more hydrophobic complex.[5]
-
-
Stationary Phase Selection:
-
Use Polar-Endcapped Columns: These columns have a modified surface that reduces the interaction of polar analytes with residual silanols, which can cause peak tailing, and can provide alternative selectivity for polar compounds.
-
Consider a Less Hydrophobic Phase: Switching from a C18 to a C8 or a phenyl-hexyl column can sometimes provide sufficient retention for moderately polar compounds without the need for extreme mobile phase conditions.
-
-
Alternative Chromatographic Modes:
Issue 2: Peak Tailing in HPLC Analysis
Symptoms: Chromatographic peaks are asymmetrical with a "tail," leading to poor resolution and inaccurate quantification.
Root Cause Analysis:
Peak tailing for basic compounds like pyrimidine derivatives is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[9][10] This is particularly problematic at neutral pH where silanols are ionized.[9]
Solutions:
-
Mobile Phase pH Adjustment:
-
Low pH: Acidifying the mobile phase (e.g., with formic acid or trifluoroacetic acid to pH 2-3) protonates the basic nitrogen atoms on the pyrimidine ring and suppresses the ionization of silanol groups, minimizing unwanted interactions.
-
High pH: Using a high pH mobile phase (with a pH-stable column) can deprotonate the basic analyte, making it less likely to interact with ionized silanols.
-
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to saturate the active sites on the stationary phase, reducing secondary interactions.[9]
-
Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped" to minimize the number of accessible silanol groups, significantly reducing peak tailing for basic compounds.
Issue 3: Co-elution with Structurally Similar Impurities
Symptoms: Your target compound and one or more impurities elute at the same or very similar retention times, making isolation impossible with the current method.
Root Cause Analysis:
Structurally similar impurities, such as isomers or degradation products, may have very similar polarities and hydrophobicities, making them difficult to resolve with a single chromatographic method.
Solutions:
-
Method Optimization:
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent properties.
-
Temperature Adjustment: Varying the column temperature can influence the interactions between the analytes and the stationary phase, potentially improving resolution.
-
-
Orthogonal Purification Strategies:
-
Employing a second purification technique with a different separation mechanism is a powerful strategy.[11][12][13] If you are using reversed-phase chromatography, a subsequent purification step using HILIC or ion-exchange chromatography can be highly effective.[11][14] The different selectivities of these methods often allow for the separation of impurities that co-elute in the primary method.[11]
-
Issue 4: Compound Instability on Silica Gel
Symptoms: You observe streaking on TLC plates, and recovery from a silica gel column is low, with the appearance of new, more polar spots.[15][16]
Root Cause Analysis:
The acidic nature of standard silica gel can cause the degradation of sensitive compounds, particularly those with acid-labile functional groups.
Solutions:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase to neutralize the acidic sites on the silica.[15]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a bonded phase like diol or amino-propyl silica for your column chromatography.[15]
-
Test for Stability: Before committing to a large-scale purification, spot your compound on a TLC plate, let it sit for an hour, and then develop it to check for any degradation.[15]
II. Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a novel polar this compound derivative?
A1: Start with a thorough analytical assessment. Run analytical HPLC using both a standard C18 reversed-phase column with a water/acetonitrile gradient (with 0.1% formic acid) and a HILIC column with an acetonitrile/water gradient. This initial screening will quickly tell you which chromatographic mode provides better retention and selectivity for your compound and its impurities.
Q2: When should I consider Hydrophilic Interaction Liquid Chromatography (HILIC)?
A2: HILIC is the go-to technique when your compound is too polar for effective retention in reversed-phase chromatography.[7][8] If your compound elutes near the void volume on a C18 column even with a highly aqueous mobile phase, HILIC is likely the best solution.[8] HILIC utilizes a polar stationary phase (like silica or amide) and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes.[7]
Q3: Can I use normal-phase chromatography for these polar compounds?
A3: While traditional normal-phase chromatography (using non-polar solvents like hexane and ethyl acetate) is generally not suitable for highly polar compounds due to their poor solubility in such solvents, a modified approach can be used.[4][8] Aqueous normal-phase chromatography, a form of HILIC, uses a polar stationary phase with a mobile phase consisting of a high percentage of an organic solvent mixed with water.[17]
Q4: How can I improve the recovery of my compound from the purification process?
A4:
-
Sample Solubility: Ensure your crude sample is fully dissolved before loading it onto the column. If using reversed-phase, dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength.[18]
-
Column Loading: Do not overload the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase for column chromatography.[15]
-
Fraction Collection: Monitor the elution profile closely with a UV detector and collect smaller fractions around the peak of interest to avoid combining pure fractions with those containing impurities.
Q5: What are the best practices for sample preparation before purification?
A5:
-
Filtration: Always filter your sample through a 0.22 or 0.45 µm filter before injecting it into an HPLC system to prevent particulates from clogging the column and instrument.
-
Solid-Phase Extraction (SPE): For complex mixtures, a preliminary clean-up using SPE can remove major impurities and concentrate your target compound, leading to a more efficient final purification.
-
Solvent Matching: Whenever possible, dissolve your sample in the mobile phase you will be using for the purification.[18] If this is not possible due to solubility issues, use the weakest solvent possible that will fully dissolve your sample.
III. Key Experimental Protocols & Workflows
Workflow 1: General Purification Strategy Decision Tree
This workflow provides a logical progression for selecting the appropriate purification technique.
Caption: Decision tree for selecting a purification strategy.
Protocol 1: Standard HILIC Method for Highly Polar Derivatives
This protocol provides a starting point for the purification of highly polar this compound derivatives.
1. Sample Preparation:
-
Dissolve the crude material in a mixture of 90:10 acetonitrile:water or in the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | HILIC Stationary Phase (e.g., Amide, Silica) |
| Mobile Phase A | 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate |
| Mobile Phase B | 50:50 Acetonitrile:Water + 10 mM Ammonium Acetate |
| Gradient | 0-100% B over 20-30 minutes |
| Flow Rate | Dependent on column diameter (e.g., 1 mL/min for 4.6 mm ID) |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Column Temp. | 30-40 °C |
3. Procedure:
-
Equilibrate the column with the initial mobile phase (100% A) for at least 10 column volumes.
-
Inject the prepared sample.
-
Run the gradient elution.
-
Collect fractions based on the UV chromatogram.
-
Analyze the collected fractions for purity using an appropriate analytical method (e.g., LC-MS).
Workflow 2: Troubleshooting HPLC Peak Shape
This diagram outlines a systematic approach to resolving common peak shape issues in HPLC.
Caption: Troubleshooting guide for common HPLC peak shape problems.
IV. Concluding Remarks
The purification of polar this compound derivatives requires a systematic and often multi-faceted approach. By understanding the underlying chemical principles of different purification techniques and anticipating common challenges, researchers can develop efficient and robust methods. This guide serves as a starting point; meticulous experimentation and careful analysis will ultimately lead to the successful isolation of these important compounds. For persistent issues, consulting with a chromatography specialist is always recommended.
References
-
Normal-phase vs. Reversed-phase Chromatography. Phenomenex. (URL: [Link])
-
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. (URL: [Link])
-
Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. ResearchGate. (URL: [Link])
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. (URL: [Link])
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. (URL: [Link])
-
Reversed-phase chromatography. Wikipedia. (URL: [Link])
-
The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Santai Technologies. (URL: [Link])
-
Why HILIC is what your polar compounds need for purification. Buchi.com. (URL: [Link])
-
This compound. PubChem. (URL: [Link])
-
Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. (URL: [Link])
-
Evaluation of analytical methods for fluorine in biological and related materials. PubMed. (URL: [Link])
-
HPLC Troubleshooting Guide. Crawford Scientific. (URL: [Link])
-
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Chromatography Online. (URL: [Link])
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry. (URL: [Link])
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Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. (URL: [Link])
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. (URL: [Link])
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc. (URL: [Link])
-
Recent Trends in Analytical Techniques for Impurity Profiling. ResearchGate. (URL: [Link])
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. (URL: [Link])
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health. (URL: [Link])
-
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. National Institutes of Health. (URL: [Link])
-
Flexible synthesis of pyrimidines with chiral monofluorinated and difluoromethyl side chains. PubMed. (URL: [Link])
-
Reverse Phase Chromatography. Chemistry LibreTexts. (URL: [Link])
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HPLC Troubleshooting Guide. Advanced Chromatography Technologies. (URL: [Link])
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HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Biotage. (URL: [Link])
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Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research. (URL: [Link])
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What is the Chemistry Behind Reversed-Phase Flash Chromatography? Biotage. (URL: [Link])
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Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. National Institutes of Health. (URL: [Link])
-
Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. MDPI. (URL: [Link])
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Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. (URL: [Link])
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The Polar Hydrophobicity of Fluorinated Compounds. Semantic Scholar. (URL: [Link])
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. (URL: [Link])
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Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. ResearchGate. (URL: [Link])
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Purification of strong polar and basic compounds. Reddit. (URL: [Link])
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Technical Support Center: Interpreting Complex NMR Spectra of 5-Fluoro-2-methylpyrimidin-4-ol Analogs
Welcome to the technical support center for the analysis of 5-fluoro-2-methylpyrimidin-4-ol analogs. This guide is designed for researchers, scientists, and drug development professionals who are leveraging Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of these important fluorinated heterocyclic compounds. The presence of the fluorine atom, while offering unique therapeutic potential, often introduces complexities into NMR spectra. This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
The information herein is grounded in established spectroscopic principles and practical field experience to ensure you can confidently and accurately interpret your data.
I. Frequently Asked Questions (FAQs) - The Basics
Q1: Why are the ¹H NMR spectra of my this compound analogs so complex compared to their non-fluorinated counterparts?
A1: The complexity primarily arises from spin-spin coupling between the fluorine-19 (¹⁹F) nucleus and nearby protons (¹H). Both ¹⁹F and ¹H are spin-1/2 nuclei, and their magnetic moments interact, leading to the splitting of signals.[1] This interaction, known as J-coupling, occurs over multiple bonds and is often larger in magnitude than typical proton-proton (¹H-¹H) couplings.[1] Consequently, you will observe additional splitting on proton signals that are two, three, four, and sometimes even five bonds away from the fluorine atom.[1][2] This through-bond coupling adds layers of multiplicity to your proton signals, transforming simple singlets or doublets into complex multiplets.
Q2: What are typical ¹H-¹⁹F coupling constants I should expect for this class of compounds?
A2: The magnitude of ¹H-¹⁹F coupling constants (J-couplings) is highly dependent on the number of bonds separating the two nuclei and their spatial orientation. Here's a general guide:
| Coupling Type | Number of Bonds | Typical J-Value (Hz) | Notes |
| Geminal (²JHF) | 2 | Can be as large as 50 Hz[1] | Not present in this compound itself, but could be in analogs. |
| Vicinal (³JHF) | 3 | 5 - 10 Hz | Highly dependent on the dihedral angle, similar to the Karplus relationship for ¹H-¹H couplings. |
| Long-Range (⁴JHF, ⁵JHF) | 4 or 5 | 0.5 - 3.0 Hz[3] | These smaller couplings are often the source of fine structure and apparent signal broadening. Long-range couplings are commonly observed with fluorine.[1] |
It's important to note that these are approximate values and can be influenced by substituents and solvent effects.
Q3: My ¹⁹F NMR spectrum shows only one signal. What does this tell me?
A3: For a molecule with a single fluorine atom, a single signal in the ¹⁹F NMR spectrum is expected. The key information from this signal comes from its chemical shift and its multiplicity. The chemical shift provides information about the electronic environment of the fluorine atom.[4] The multiplicity of the ¹⁹F signal will be determined by the number of neighboring protons it is coupled to, following the n+1 rule. For example, if the fluorine is coupled to two equivalent protons, you will observe a triplet.
Q4: Why is the chemical shift range in ¹⁹F NMR so much larger than in ¹H NMR?
A4: The ¹⁹F nucleus has a much larger chemical shift dispersion than the ¹¹H nucleus.[1] This is because the fluorine nucleus is surrounded by more electrons than a proton, making it more sensitive to changes in its local electronic environment.[4] This high sensitivity is advantageous as small structural or conformational changes can lead to significant and easily detectable changes in the ¹⁹F chemical shift.[4] The typical chemical shift range for organofluorine compounds is broad, spanning from approximately -50 to -220 ppm.[1]
II. Troubleshooting Guide - Common Spectral Issues
Problem 1: I'm having trouble assigning the proton signals of the pyrimidine ring due to overlapping multiplets.
Solution: Overlapping signals are a common challenge, especially in complex molecules. Here is a systematic approach to deconvolute these spectra:
Step-by-Step Protocol:
-
Acquire a High-Resolution ¹H NMR Spectrum: Ensure you have good signal-to-noise and resolution.
-
Run a ¹⁹F-Decoupled ¹H NMR Experiment: This experiment removes all ¹H-¹⁹F couplings, simplifying the proton spectrum. Protons that were previously complex multiplets due to coupling with fluorine will collapse into simpler patterns (e.g., a doublet of doublets might become a simple doublet). By comparing the coupled and decoupled spectra, you can identify which protons are coupled to fluorine.
-
Perform a 2D COSY (Correlation Spectroscopy) Experiment: A COSY experiment will show correlations between protons that are coupled to each other (typically over 2-3 bonds).[5][6] This is invaluable for tracing out the proton spin systems within your molecule.
-
Utilize 2D Heteronuclear Experiments (HSQC/HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[5][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[5][6] This is extremely useful for assigning quaternary carbons and piecing together the carbon skeleton.
-
Workflow for Signal Assignment:
Caption: Workflow for resolving overlapping signals.
Problem 2: I see broad signals in my ¹H or ¹⁹F NMR spectrum. What could be the cause?
Solution: Signal broadening can arise from several factors:
-
Unresolved Long-Range Couplings: Small, unresolved ¹H-¹⁹F or ¹H-¹H couplings can make a signal appear broad rather than as a sharp multiplet. Improving the resolution of your experiment (e.g., by increasing the acquisition time) may help to resolve these fine couplings.
-
Chemical Exchange: If your molecule is undergoing a chemical exchange process (e.g., tautomerization, conformational changes, or proton exchange with the solvent) on a timescale similar to the NMR experiment, this can lead to significant signal broadening.
-
Troubleshooting: Try acquiring the spectrum at different temperatures. Lowering the temperature may slow down the exchange process, resulting in sharper signals for the individual species. Conversely, increasing the temperature might cause the signals to coalesce into a sharp, averaged signal.
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening. Ensure your sample and NMR tube are clean.
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad signals. Ensure the spectrometer is properly shimmed before acquiring your data.
Problem 3: The chemical shifts of my compound seem to vary between experiments. Why is this happening?
Solution: Chemical shifts, particularly for ¹⁹F, can be quite sensitive to the experimental conditions.[4]
-
Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can influence the electronic environment of your molecule, leading to changes in chemical shifts.[7][8] Always report the solvent used when presenting your data.
-
Concentration: At high concentrations, intermolecular interactions can affect chemical shifts. It is good practice to use a consistent and relatively dilute concentration for your NMR samples.
-
Temperature: Temperature can affect molecular conformation and solvation, which in turn can alter chemical shifts.[7] Ensure your experiments are run at a consistent and reported temperature.
-
pH: For molecules with acidic or basic functional groups, the pH of the solution can significantly impact the protonation state and thus the chemical shifts.[9] This is particularly relevant if you are using protic solvents like D₂O or CD₃OD.
-
Referencing: Inconsistent referencing can lead to apparent shifts in your spectra. For ¹H NMR, TMS is the standard. For ¹⁹F NMR, various references are used, and it's crucial to report the reference compound and its concentration.[4] Using an internal standard is often recommended for accurate ¹⁹F NMR referencing.[10]
Problem 4: I am unsure about the through-space proximity of certain groups. Can NMR help with this?
Solution: Yes, the Nuclear Overhauser Effect (NOE) can provide information about through-space proximity.
Experimental Protocol: 1D NOE Difference or 2D NOESY
-
NOE (Nuclear Overhauser Effect): The NOE is the transfer of nuclear spin polarization from one nucleus to another through space.[11] This effect is distance-dependent and is typically observed for protons that are less than 5 Å apart.
-
1D NOE Difference Experiment: In this experiment, a specific proton resonance is selectively irradiated. If another proton is close in space, its signal intensity will be enhanced. By subtracting the normal ¹H spectrum from the irradiated spectrum, you can identify these enhancements.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows cross-peaks between all protons that are close in space.[11] This is a powerful tool for determining the 3D structure and conformation of your molecule.
Logical Relationship for NOE Analysis:
Caption: Logic of an NOE experiment.
III. Advanced Topics
Q5: How can I use ¹³C NMR to aid in the interpretation of my this compound analog spectra?
A5: ¹³C NMR is a crucial tool. The fluorine atom will also couple to carbon nuclei, providing valuable structural information.
-
¹³C-¹⁹F Coupling: You will observe splitting of carbon signals due to coupling with the fluorine nucleus. The magnitude of ¹JCF (one-bond coupling) is typically very large (240-320 Hz), while two- and three-bond couplings (²JCF, ³JCF) are smaller. The presence and magnitude of these couplings can help confirm your assignments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, DEPT-135) can be used to distinguish between CH, CH₂, and CH₃ groups, which is very helpful in assigning your carbon signals.
-
HSQC and HMBC: As mentioned earlier, these 2D experiments are essential for unambiguously linking your proton and carbon skeletons.
Q6: Are there any specialized NMR experiments for fluorinated compounds that I should be aware of?
A6: Yes, there are several experiments designed to simplify or extract more information from the spectra of fluorinated molecules.
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): This is a 2D experiment that is analogous to NOESY but shows through-space correlations between ¹H and ¹⁹F nuclei.[2] This can be very useful for determining the spatial relationship between the fluorine atom and various protons in the molecule.
-
¹⁹F-¹³C HMBC: This experiment can reveal long-range couplings between fluorine and carbon, which can be helpful in assigning the carbon skeleton, especially in molecules with multiple fluorine atoms.[12]
-
PSYCHE (Pure Shift Yielded by Chirp Excitation): This is a more advanced technique that can be used to remove homonuclear ¹H-¹H couplings from a proton spectrum, leaving only the heteronuclear ¹H-¹⁹F couplings.[13] This can dramatically simplify complex multiplets and allow for the direct measurement of ¹H-¹⁹F coupling constants.[13]
By systematically applying these troubleshooting strategies and advanced NMR techniques, you can overcome the challenges associated with interpreting the complex spectra of this compound analogs and confidently elucidate their structures.
References
-
Gerig, J.T. (2001). Fluorine NMR. eMagRes. [Link]
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Fard, M.A. (2022). F -19 NMR Spectroscopy. YouTube. [Link]
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Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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Chemistry Made Simple. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
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Gottlieb, H.E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Wolf, W., & Presant, C.A. (1989). 19F MRS studies of fluoropyrimidine chemotherapy. A review. NMR in Biomedicine, 2(4), 133-141. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Cohen, J.S., Lyon, R.C., & Chen, C. (1986). Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells. Cancer Research, 46(9), 4524-4530. [Link]
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Hennig, M., Munzarova, M.L., Bermel, W., Scott, L.G., Sklenar, V., & Williamson, J.R. (2006). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 128(17), 5851–5858. [Link]
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Malet-Martino, M.C., & Martino, R. (1989). Assignment and pH dependence of the 19F-NMR resonances from the fluorouracil anabolites involved in fluoropyrimidine chemotherapy. FEBS Letters, 254(1-2), 177-182. [Link]
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Toukach, F.V., & Ananikov, V.P. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society, 145(36), 19688–19697. [Link]
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SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]
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Krivdin, L.B. (2024). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. International Journal of Molecular Sciences, 25(1), 581. [Link]
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Jee, J., & Li, H. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12759–12767. [Link]
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Krivdin, L.B., & Kalabin, G.A. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports, 8(1), 1630. [Link]
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National Center for Biotechnology Information. (n.d.). Optimizing fluoropyrimidine therapy through dihydropyrimidine dehydrogenase polymorphism testing. PubMed. [Link]
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Li, D., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry, 2023, 1-10. [Link]
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University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. [Link]
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Pinto, M. (2013). Advanced NMR techniques for structural characterization of heterocyclic structures. Escola Superior Agrária - Instituto Politécnico de Bragança. [Link]
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Babij, N.R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
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Lunenburg, C.A.T.C., et al. (2018). DPYD genotype-guided dose individualisation of fluoropyrimidine therapy in patients with cancer: a prospective safety analysis. The Lancet Oncology, 19(11), 1459-1467. [Link]
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ResearchGate. (2014). Why don't I get any spectra for Carbon NMR of fluorinated Carbon ?. ResearchGate. [Link]
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Abdel-Rahman, L.H., et al. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. Molecules, 28(15), 5786. [Link]
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Wüthrich, K. (2003). NOE buildup curves observed with 1D transient [ 1 H, 1 H]NOE... ResearchGate. [Link]
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Hanna, S.Y., et al. (1995). Solvent Effects On The H NMR Spectra Of Some α,N-Diarylnitrons. ResearchGate. [Link]
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Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Scribd. [Link]
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Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Slideshare. [Link]
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Rattan, S.S., & Taneja, P. (2013). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica, 5(4), 184-191. [Link]
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ResearchGate. (n.d.). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. ResearchGate. [Link]
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Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. [Link]
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ResearchGate. (n.d.). Carbon–fluorine two-dimensional NMR correlation spectra. ResearchGate. [Link]
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Micura, R., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research, 37(20), e135. [Link]
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Hennig, M., et al. (2006). Measurement of long-range 1H-19F scalar coupling constants and their glycosidic torsion dependence in 5-fluoropyrimidine-substituted RNA. Journal of the American Chemical Society, 128(17), 5851-5858. [Link]
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Technical Support Center: Minimizing Tar Formation in High-Temperature Pyrimidine Synthesis
Welcome to the technical support center for high-temperature pyrimidine synthesis. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting for a common and critical challenge: the formation of tar and carbonaceous byproducts. By understanding the fundamental mechanisms of tar formation, you can strategically optimize reaction conditions to maximize yield, purity, and process efficiency.
Section 1: Understanding the Problem: The "Why" of Tar Formation
Before troubleshooting, it's crucial to understand the underlying chemistry. Tar is not a single compound but a complex, heterogeneous mixture of high-molecular-weight, often aromatic, carbonaceous substances. In the context of pyrimidine synthesis, such as the Biginelli reaction or related multi-component condensations, tar formation is a competing parasitic process.[1][2]
High temperatures, while necessary to overcome activation energy barriers for the desired cyclization, also provide sufficient energy for undesirable side reactions.[1] These pathways include:
-
Self-Condensation of Reactants: Aldehydes and ketoesters can undergo aldol-type self-condensation reactions.[3]
-
Michael Additions & Polymerization: Reactive intermediates can act as Michael donors or acceptors, leading to oligomerization and polymerization.
-
Thermal Decomposition: At excessive temperatures, reactants and even the desired product can decompose, generating reactive radical species that polymerize into tar.[4]
The result is a dark, viscous, often intractable residue that complicates purification, lowers yield, and can lead to catalyst deactivation through a process known as coking or fouling.[5][6]
Competing Reaction Pathways
The balance between the desired synthesis and tar formation can be visualized as a set of competing pathways. Your goal is to direct the reaction flux towards the desired product.
Caption: Competing reaction pathways in pyrimidine synthesis.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Issue 1: Reaction yields a dark, intractable solid/oil with low purity of the desired pyrimidine.
Q: My reaction has turned black, and the workup is extremely difficult. What is the primary cause and how can I fix it?
A: This is a classic sign of excessive tar formation, likely due to sub-optimal reaction conditions. The key is to control the reaction kinetics to favor the desired pathway.
Potential Causes & Recommended Actions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Excessive Temperature | High temperatures dramatically accelerate side reactions like self-condensation and thermal decomposition, which have high activation energies.[1][7] This leads to the formation of complex polymeric tars. | 1. Reduce Reaction Temperature: Systematically lower the temperature in 10-20°C increments. While this may slow the reaction, it will disproportionately reduce tar formation. 2. Controlled Heating: Use a programmable hotplate or oil bath with good stirring to avoid localized "hot spots" where tar can initiate. |
| Incorrect Stoichiometry | An excess of a reactive component, particularly the aldehyde or β-ketoester, can promote self-condensation side reactions.[3] | 1. Verify Stoichiometry: Ensure precise molar ratios. 2. Optimize Ratios: Experiment with a slight excess (1.1-1.3 equivalents) of the less reactive component, often the urea or amidine, to ensure the more reactive partners are consumed in the desired reaction. |
| Inappropriate Catalyst | A catalyst that is too acidic or used at too high a concentration can accelerate dehydration and condensation steps indiscriminately, leading to polymerization.[2][8] | 1. Screen Catalysts: Test milder Lewis acids (e.g., Yb(OTf)₃, InCl₃) or Brønsted acids (e.g., p-TSA).[8] 2. Reduce Catalyst Loading: Titrate the catalyst loading down (e.g., from 10 mol% to 1-2 mol%). 3. Consider Heterogeneous Catalysts: Solid acid catalysts like zeolites or clays can offer better selectivity and are easily removed.[9] |
| Solvent Effects | The choice of solvent affects reactant solubility and can influence reaction pathways.[1] In some cases, solvent-free conditions can exacerbate tarring if melting points are high and mixing is poor. | 1. Solvent Screening: If using a solvent, test alternatives. Polar aprotic solvents like acetonitrile or DMF can sometimes improve outcomes over alcohols like ethanol. 2. Solvent-Free Optimization: If running neat, ensure the reaction mixture is a homogenous melt at the reaction temperature for efficient mixing. Consider ball-milling as an alternative energy input.[9] |
Issue 2: Catalyst deactivates rapidly, requiring frequent replacement or regeneration.
Q: My heterogeneous catalyst loses activity after only one or two runs. How can I diagnose and prevent this?
A: Rapid deactivation is typically caused by the deposition of carbonaceous material (coke) on the active sites and within the porous structure of the catalyst, a specific form of tarring known as fouling.[5][10] This physically blocks reactants from reaching the active sites.[6]
Troubleshooting & Prevention Workflow:
Caption: Workflow for addressing catalyst deactivation by coking.
Detailed Strategies:
-
Increase Catalyst Resistance: Modifying catalyst supports with basic oxides (e.g., MgO) can neutralize strong acid sites that are often responsible for initiating coking reactions.[11]
-
Introduce Inhibitors: In gas-phase or high-temperature liquid-phase reactions, co-feeding a small amount of steam or hydrogen can help inhibit coke formation by gasifying carbonaceous deposits.[4]
-
Implement a Regeneration Protocol: Deactivated catalysts can often be regenerated. A common industrial method is controlled calcination in air to burn off the coke.[12] This must be done carefully to avoid thermal damage (sintering) to the catalyst.[5][12]
Section 3: Frequently Asked Questions (FAQs)
Q1: How can I quantify the amount of tar in my reaction mixture? A1: Quantification is key to optimization. Several analytical methods can be employed:
-
Gravimetric Analysis: After the reaction, dissolve the crude product in a suitable solvent (e.g., ethyl acetate, dichloromethane) that solubilizes the desired product but not the tar. Filter the mixture, dry the insoluble tar, and weigh it. This provides a simple, albeit rough, measure.
-
Thermogravimetric Analysis (TGA): TGA can be used to analyze the carbon residue on a deactivated heterogeneous catalyst. The weight loss at high temperatures under an oxidizing atmosphere corresponds to the amount of coke burned off.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While tar itself is non-volatile, GC-MS analysis of the soluble portion of the crude product can help identify and quantify known byproduct precursors to tar, such as self-condensation products.[14][15][16]
Q2: Are there "green" or more sustainable approaches to minimizing tar? A2: Yes. Green chemistry principles are highly relevant here.[17]
-
Microwave Synthesis: Microwave irradiation can provide rapid, uniform heating, which often reduces reaction times and minimizes the formation of thermal degradation byproducts compared to conventional heating.[17]
-
Biocatalysts: In some cases, enzymes can be used to catalyze pyrimidine synthesis at much lower temperatures, completely avoiding high-temperature tar formation.[2]
-
Solvent-Free Reactions: Performing reactions neat (without solvent) can be a green approach, but as noted above, it requires careful temperature control to prevent tarring.[1][8]
Q3: Can the choice of starting materials influence tar formation? A3: Absolutely. The structure of your aldehyde, β-dicarbonyl, and N-donor source significantly impacts reactivity.
-
Aromatic vs. Aliphatic Aldehydes: Aromatic aldehydes are often more stable at high temperatures. Aliphatic aldehydes, especially those with α-hydrogens, are more prone to enolization and self-condensation.
-
Steric Hindrance: Bulky substituents on the reactants can sterically hinder the desired reaction, sometimes requiring higher temperatures and longer reaction times, which can inadvertently increase tar formation.[1]
Section 4: Experimental Protocols
Protocol 1: Gravimetric Quantification of Tar
This protocol provides a straightforward method to estimate tar yield.
-
Reaction Workup: Upon completion of the reaction, cool the vessel to room temperature.
-
Solubilization: Add a measured volume of a solvent in which your desired product is highly soluble but tar is not (e.g., 20 mL of ethyl acetate per gram of expected product).
-
Mixing: Stir or sonicate the mixture vigorously for 10-15 minutes to ensure all soluble components are dissolved.
-
Filtration: Filter the mixture through a pre-weighed filter paper. Wash the collected solid (the tar) with a small amount of fresh solvent to remove any residual product.
-
Drying: Dry the filter paper and the collected tar in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
-
Calculation:
-
Tar Mass = (Final Weight of Filter Paper + Tar) - (Initial Weight of Filter Paper)
-
Percent Tar Yield = (Tar Mass / Total Initial Reactant Mass) x 100%
-
Protocol 2: Catalyst Regeneration via Calcination
This protocol is for regenerating a solid acid catalyst (e.g., zeolite, supported metal oxide) deactivated by coke.
CAUTION: This procedure involves high temperatures and should be performed in a well-ventilated furnace.
-
Catalyst Recovery: After the reaction, recover the catalyst by filtration or centrifugation. Wash it with a suitable solvent (e.g., acetone) to remove any adsorbed organic molecules that are not coke. Dry the catalyst completely in an oven at 100-120°C.
-
Setup: Place the dried, deactivated catalyst in a ceramic crucible and place it in a programmable muffle furnace.
-
Ramp-Up: Slowly ramp the temperature to the target calcination temperature (typically 450-550°C, but consult literature for your specific catalyst) at a rate of 2-5°C/minute. A slow ramp prevents thermal shock and uncontrolled combustion of the coke.[12]
-
Dwell: Hold the catalyst at the target temperature for 3-5 hours in the presence of a slow flow of air. This ensures complete oxidation of the carbonaceous deposits to CO₂.
-
Cool-Down: Slowly cool the furnace back to room temperature.
-
Storage: Store the regenerated catalyst in a desiccator until its next use. Its activity should be re-tested and compared to the fresh catalyst.
References
-
Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a - ResearchGate. Available at: [Link]
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Characterization of Pyrolytic Tars Derived from Different Biomasses - MDPI. Available at: [Link]
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Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim - ResearchGate. Available at: [Link]
-
METHOD FOR THE DETERMINATION OF TAR PRODUCED FROM THE PYROLYSIS OF USED TIRES - Begell Digital Library. Available at: [Link]
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Overview of Analytical Methods Used for Chemical Characterization of Pyrolysis Bio-oil - ACS Publications. Available at: [Link]
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Optimization of the reaction condition for the synthesis of - ResearchGate. Available at: [Link]
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Characterization of pyrolysis tar derived from lignocellulosic biomass - ResearchGate. Available at: [Link]
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Analytical Pyrolysis of Soluble Bio-Tar from Steam Pretreatment of Bamboo by Using TG–FTIR and Py–GC/MS - NIH. Available at: [Link]
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Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - RSC Publishing. Available at: [Link]
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Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques - PubMed. Available at: [Link]
-
Biginelli Reaction - Organic Chemistry Portal. Available at: [Link]
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Biginelli reaction - Wikipedia. Available at: [Link]
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Numerical Investigation of Tar Formation Mechanisms in Biomass Pyrolysis - MDPI. Available at: [Link]
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Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PubMed Central. Available at: [Link]
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Optimization the reaction conditions for the Biginelli reaction. - ResearchGate. Available at: [Link]
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Regeneration of catalysts deactivated by coke deposition: A review - Dalian Institute of Chemical Physics, Chinese Academy of Sciences. Available at: [Link]
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A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor - MDPI. Available at: [Link]
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Mechanism in the formation of tar - ResearchGate. Available at: [Link]
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Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2‐oxo/thioxo‐1,2,3,4‐tetrahydropyrimidines - ResearchGate. Available at: [Link]
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Allosteric inhibitors of aspartate transcarbamoylase: targeting pyrimidine biosynthesis to address multi - University of Groningen. Available at: [Link]
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Catalysts deactivation by coking - OSTI.GOV. Available at: [Link]
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Tar formation in pyrolysis and gasification - TNO Publications. Available at: [Link]
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Reduction of tar generated during biomass gasification: A review - ResearchGate. Available at: [Link]
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Nickel-based catalysts for tar reduction in biomass gasification - ResearchGate. Available at: [Link]
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Characterization of tar formation during high temperature gasification of different chemical compositions in biomass - ResearchGate. Available at: [Link]
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Process Intensification of the Propane Dehydrogenation Considering Coke Formation, Catalyst Deactivation and Regeneration—Transient Modelling and Analysis of a Heat-Integrated Membrane Reactor - MDPI. Available at: [Link]
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Technical Support Center: Recrystallization of 5-Fluoro-2-methylpyrimidin-4-ol
This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the purification of 5-Fluoro-2-methylpyrimidin-4-ol. As a key heterocyclic building block in medicinal chemistry, its purity is paramount.[1] Recrystallization, while a fundamental and powerful technique, often requires nuanced troubleshooting to achieve optimal purity and yield. This document provides a structured, experience-driven approach to navigate the common and advanced challenges encountered during its purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the recrystallization of this compound.
Q1: I've dissolved my crude this compound in a hot solvent and let it cool, but no crystals have formed. What should I do?
A1: This is the most frequent issue in recrystallization and typically points to one of two causes: excessive solvent use or supersaturation.[2]
-
Cause 1: Too Much Solvent: The most common error is adding too much hot solvent during the dissolution step.[2] If the solution is not saturated or near-saturated at its boiling point, it will not become supersaturated upon cooling, and crystallization will not occur.
-
Solution: Gently heat the solution to boil off a portion of the solvent. Continue to reduce the volume until you observe cloudiness or the formation of solid material. At this point, add a very small amount of the same solvent dropwise until the solution becomes clear again. Now, allow it to cool slowly.[2]
-
-
Cause 2: Supersaturation: Sometimes a solution can cool below its saturation point without forming crystals—a state known as supersaturation.[3] The crystallization needs a point of nucleation to begin.
-
Solution 1 (Induce Nucleation): Gently scratch the inside of the flask just below the surface of the liquid with a clean glass rod.[3] The microscopic scratches on the glass provide a rough surface that can initiate crystal growth.
-
Solution 2 (Seed Crystals): If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution. This "seed crystal" provides a template for other molecules to crystallize upon.[3]
-
Q2: My compound separated as an oily liquid instead of solid crystals. How can I prevent this "oiling out"?
A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of impurities is very high, depressing the melting point of the mixture.[2] The compound melts in the hot solvent and separates as an immiscible liquid upon cooling.
-
Solution 1 (Adjust Solvent & Cooling): Reheat the solution until the oil completely redissolves. Add a small, measured amount of additional solvent (e.g., 5-10% more volume) to slightly lower the saturation point.[2] Then, ensure the solution cools very slowly. You can achieve this by leaving the flask on a hot plate that is turned off, or by insulating the flask with glass wool. Rapid cooling promotes oil formation.[2]
-
Solution 2 (Change Solvents): If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point.
Q3: After filtering and drying, my final yield of pure product is very low. What went wrong?
A3: A low recovery indicates that a significant portion of your product was lost during the process. Several factors can contribute to this.
-
Excessive Solvent: As in Q1, using too much solvent will keep a larger fraction of your product dissolved in the mother liquor even after cooling.[3] Always use the minimum amount of boiling solvent necessary to dissolve the crude solid.[3]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter paper or funnel stem, leading to loss.[4] Use a stemless funnel and pre-heat the filtration apparatus to prevent this.[4]
-
Improper Washing: Washing the collected crystals with a large volume of solvent, or with solvent that is not ice-cold, will redissolve and wash away a portion of your purified product.[3] Use a minimal amount of ice-cold solvent for rinsing.
Q4: My final crystals have a yellow or brown tint. How do I remove colored impurities?
A4: Persistent color often comes from high molecular weight, polar by-products that get trapped in the crystal lattice. These can be effectively removed with activated charcoal.
-
Procedure: After dissolving the crude solid in the hot solvent, remove the flask from the heat source and allow the boiling to subside. Add a very small amount of activated charcoal (1-2% of the solute's weight is usually sufficient) to the hot solution.[4] Swirl the flask and gently reheat to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Remove the charcoal by performing a hot gravity filtration before allowing the solution to cool and crystallize.[4] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[4]
Q5: What is the best solvent to start with for recrystallizing this compound?
A5: The ideal solvent is one in which the compound is highly soluble when hot and sparingly soluble when cold.[3] Given the polar nature of this compound (presence of N-H, C=O, and C-F bonds), polar solvents are the best starting point.[5]
-
Primary Candidates: Water, ethanol, and isopropanol are excellent initial choices. Water is particularly promising for pyrimidinol-type structures, which often exhibit this ideal solubility profile.[6][7]
-
Secondary Candidates: Solvent mixtures, such as ethanol/water, acetone/heptane, or ethyl acetate/hexane, can provide fine-tuned solubility.[6] A systematic screening process is the most reliable method (see Guide 1).
Q6: My compound seems to be soluble only in high-boiling-point solvents like DMSO or DMF. Can it still be purified by recrystallization?
A6: Yes, but a standard cooling crystallization is often not feasible with these solvents due to their high boiling points and tendency to remain with the product. In this scenario, two advanced techniques are recommended.
-
Anti-Solvent Addition: Dissolve the compound in a minimum amount of a good solvent (like DMSO). Then, slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., water, isopropanol, or diethyl ether) at room temperature or while gently warming.[8] Add the anti-solvent dropwise until you reach persistent cloudiness (the saturation point). Then, allow the solution to stand and cool slowly.
-
Vapor Diffusion: This is a gentle method for producing high-quality crystals. Dissolve the compound in a small vial using a volatile good solvent (e.g., DMF). Place this open vial inside a larger, sealed chamber (like a beaker or jar) that contains a larger volume of a volatile anti-solvent (e.g., diethyl ether or dichloromethane).[8] Over time, the anti-solvent vapor will slowly diffuse into the vial containing your compound, gradually reducing its solubility and inducing crystallization.[8]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Systematic Solvent Selection Protocol
The foundation of a successful recrystallization is the choice of solvent. This protocol provides a logical, small-scale method to identify the optimal solvent or solvent system.
Objective: To identify a solvent that fully dissolves this compound at its boiling point but yields a high recovery of solid crystals upon cooling.
Methodology:
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a potential solvent (see table below) dropwise, up to 1 mL, while vortexing. Observe if the solid dissolves at room temperature.
-
Interpretation: If the compound dissolves readily in the cold solvent, that solvent is unsuitable for single-solvent recrystallization, as recovery will be poor. It may, however, be useful as the "good" solvent in a two-solvent system.
-
-
Hot Solvent Test: If the compound did not dissolve at room temperature, place the test tube in a hot water or sand bath and bring the solvent to a gentle boil. Continue adding the solvent dropwise until the solid just dissolves.
-
Interpretation: If the compound dissolves completely in a small amount of hot solvent, it is a promising candidate. Note the approximate volume used. If a large volume of solvent is required, it is not ideal.
-
-
Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
-
Interpretation: The ideal solvent will show rapid and extensive formation of crystalline solid. A solvent that produces only a few crystals or none at all is poor.
-
-
Record Observations: Use a table to systematically record your findings.
Data Summary Table: Solvent Screening for this compound
| Solvent | Soluble at Room Temp? (Yes/No) | Soluble When Hot? (Yes/No) | Crystal Formation on Cooling? (None/Poor/Good/Excellent) | Notes |
| Water | High polarity, good starting point. | |||
| Ethanol | Medium polarity. | |||
| Isopropanol | Medium polarity. | |||
| Acetone | Polar aprotic. | |||
| Ethyl Acetate | Medium polarity. | |||
| Toluene | Non-polar aromatic. | |||
| Heptane/Hexane | Non-polar aliphatic. |
Solvent Selection Workflow
Caption: Decision tree for selecting a single recrystallization solvent.
Guide 2: Standard Single-Solvent Recrystallization Protocol
This protocol outlines the standard procedure once a suitable solvent has been identified from the screening in Guide 1.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for rapid solvent evaporation and premature crystallization). Add a boiling chip or magnetic stir bar. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of boiling solvent until the solid is completely dissolved.[3][4]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a spatula tip of activated charcoal, and boil for another 2-3 minutes.[4]
-
Hot Filtration (If Necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.[4] This step prevents the desired compound from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[9] Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the mother liquor.[3]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass or drying dish to dry completely. The purity can be checked by taking a melting point; a sharp, high melting point is indicative of high purity.[9]
Guide 3: Advanced Technique - Two-Solvent (Anti-Solvent) Recrystallization
This method is employed when no single solvent has the ideal properties of high solubility when hot and low solubility when cold.
Principle: The compound is dissolved in a "good" solvent in which it is highly soluble (Solvent A). A second, miscible "anti-solvent" in which the compound is insoluble (Solvent B) is then added to the point of saturation, inducing crystallization.
Procedure:
-
Dissolve the crude solid in the minimum required amount of the "good" solvent (e.g., ethanol, acetone) at near-boiling temperature.
-
While the solution is still hot, add the "anti-solvent" (e.g., water, hexane) dropwise with constant swirling.
-
Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid. This indicates the solution is saturated.
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly, as described in the single-solvent method. The crystals will form as the solubility decreases.
-
Collect, wash (using the anti-solvent or a mixture), and dry the crystals as previously described.
Section 3: General Recrystallization Troubleshooting Workflow
This diagram provides a comprehensive overview of the decision-making process when encountering issues during recrystallization.
Sources
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Validation & Comparative
A Tale of Two Halogens: Unveiling the Contrasting Biological Activities of 5-Fluoro and 5-Chloro Pyrimidines
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of antimetabolite-based cancer chemotherapy, pyrimidine analogs have long held a central role. Among these, the 5-halogenated pyrimidines, particularly 5-fluorouracil (5-FU), have been a cornerstone of treatment for various solid tumors for decades. The substitution of a hydrogen atom at the C5 position of the pyrimidine ring with a halogen atom dramatically alters the molecule's biological properties. This guide provides an in-depth, objective comparison of the biological activities of 5-fluoro versus 5-chloro pyrimidines, offering insights grounded in experimental data to inform future research and drug development endeavors.
The Rationale Behind Halogenation at the C5 Position
The introduction of a halogen at the C5 position of the pyrimidine ring is a strategic chemical modification aimed at exploiting key enzymatic pathways in nucleotide metabolism. The rationale hinges on the structural mimicry of uracil and thymine, the natural pyrimidine bases. This mimicry allows halogenated pyrimidines to enter the same metabolic pathways, but their altered chemical nature ultimately disrupts these processes, leading to cytotoxic effects in rapidly dividing cancer cells. The choice of halogen, however, is not arbitrary. The distinct physicochemical properties of fluorine and chlorine lead to profoundly different mechanisms of action and, consequently, disparate biological outcomes.
Physicochemical Properties: A Tale of Two Atoms
The fundamental differences in the biological activities of 5-fluoro and 5-chloro pyrimidines can be traced back to the intrinsic properties of the fluorine and chlorine atoms.
| Property | Fluorine (in 5-FU) | Chlorine (in 5-ClU) | Implication for Biological Activity |
| van der Waals Radius (Å) | 1.47 | 1.75 | The smaller size of fluorine allows it to more closely mimic the hydrogen atom of uracil, potentially leading to broader enzymatic recognition. The bulkier chlorine atom may hinder binding to some enzymes. |
| Electronegativity (Pauling Scale) | 3.98 | 3.16 | The high electronegativity of fluorine strongly polarizes the C5-F bond, influencing the acidity of the N3 proton and the stability of enzyme-inhibitor complexes. |
| Carbon-Halogen Bond Strength (kcal/mol) | ~116 (C-F) | ~81 (C-Cl) | The exceptional strength of the C-F bond is a key feature of 5-fluoropyrimidines' mechanism of action, leading to the formation of a highly stable inhibitory complex with thymidylate synthase. The weaker C-Cl bond makes this type of interaction less likely. |
| pKa | ~8.0 | ~7.5 | The electron-withdrawing nature of the halogens lowers the pKa compared to uracil (~9.5), increasing the propensity for ionization at physiological pH. This can affect base pairing and enzyme-substrate interactions. |
Mechanism of Action: A Fork in the Metabolic Road
While both 5-fluoro and 5-chloro pyrimidines are pro-drugs that require intracellular activation, their cytotoxic effects are mediated through distinct and divergent pathways.
5-Fluoropyrimidines: The Two-Pronged Attack
The biological activity of 5-fluorouracil (5-FU) is primarily attributed to two key mechanisms following its conversion to active metabolites:
-
Inhibition of Thymidylate Synthase (TS): The deoxyribonucleoside metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), is a potent inhibitor of thymidylate synthase (TS). TS is a critical enzyme in the de novo synthesis of thymidine, an essential component of DNA. FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the synthesis of deoxythymidine monophosphate (dTMP) and leading to a "thymineless death" in cancer cells.[1][2] This inhibition is considered the primary mechanism of 5-FU's cytotoxicity.
-
Incorporation into RNA and DNA: The ribonucleoside metabolite, 5-fluorouridine triphosphate (FUTP), can be incorporated into RNA in place of uridine triphosphate.[3] This leads to disruptions in RNA processing and function. Similarly, 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA, although the contribution of this to overall cytotoxicity is less clear.[4]
Caption: Metabolic activation and dual mechanisms of action of 5-fluorouracil.
5-Chloropyrimidines: A Mutagenic Masquerade
In stark contrast to their fluorinated cousins, the primary mechanism of action for 5-chloropyrimidines appears to be through their incorporation into DNA and subsequent disruption of its integrity.
-
DNA Incorporation and Miscoding: 5-Chloro-2'-deoxyuridine (CldU) can be phosphorylated by cellular kinases and subsequently incorporated into DNA.[5] Once embedded in the DNA strand, the 5-chlorouracil (5-ClU) base exhibits a higher propensity to mispair with guanine (G) instead of its canonical partner, adenine (A).[5] This mispairing is attributed to the electron-withdrawing nature of the chlorine atom, which promotes the ionized form of 5-ClU, favoring a wobble base pair with guanine.[5]
-
Induction of Genetic Instability: The formation of 5-ClU:G mispairs can lead to transition mutations (G:C to A:T) during subsequent rounds of DNA replication.[5] Furthermore, the presence of this unnatural base can trigger DNA repair mechanisms, which, if overwhelmed or faulty, can lead to DNA strand breaks and chromosomal aberrations.[4] Evidence suggests that chlorinated pyrimidines are effective mutagens and clastogens.[4]
Caption: Metabolic activation and genotoxic mechanism of 5-chlorouracil.
Comparative Biological Activity: A Synthesis of Available Data
Direct comparative studies on the anticancer efficacy of 5-fluorouracil versus 5-chlorouracil are scarce in the literature. However, by synthesizing the available mechanistic and toxicological data, we can infer key differences in their biological activity profiles.
| Feature | 5-Fluoropyrimidines (e.g., 5-FU) | 5-Chloropyrimidines (e.g., 5-ClU) |
| Primary Cytotoxic Mechanism | Inhibition of thymidylate synthase, leading to "thymineless death".[1] | Incorporation into DNA, leading to miscoding, mutations, and genotoxicity.[4][5] |
| Metabolic Activation | Requires conversion to FdUMP for TS inhibition and FUTP/FdUTP for nucleic acid incorporation. | Requires conversion to its deoxyribonucleoside triphosphate for DNA incorporation.[5] |
| Anticancer Efficacy | Clinically established, potent anticancer agent for various solid tumors. | Less studied as a primary anticancer agent. Its mutagenic properties suggest a different therapeutic window and potential for carcinogenicity. |
| Toxicity Profile | Myelosuppression, mucositis, diarrhea, hand-foot syndrome.[6] | Genotoxicity, mutagenicity, and clastogenicity.[4] Potential for long-term carcinogenic effects. |
| Therapeutic Potential | Well-established in chemotherapy regimens. | Explored as a radiosensitizer, but not widely used clinically for this purpose.[4] Its mutagenic properties may limit its therapeutic application. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
To quantitatively compare the cytotoxic effects of 5-fluoro and 5-chloro pyrimidines, a standard cell viability assay such as the MTT assay can be employed.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-fluorouracil and 5-chlorouracil in a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., colorectal, breast, pancreatic)
-
Complete cell culture medium
-
96-well plates
-
5-fluorouracil and 5-chlorouracil stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 5-fluorouracil and 5-chlorouracil in complete medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the drug concentration and determine the IC50 value using a suitable software.
Thymidylate Synthase (TS) Inhibition Assay
To confirm the differential effects on TS, a cell-free or cell-based TS inhibition assay can be performed.
Objective: To measure the inhibitory potential of the active metabolites of 5-fluorouracil (FdUMP) and 5-chlorouracil on thymidylate synthase activity.
Materials:
-
Recombinant human thymidylate synthase
-
FdUMP and the corresponding 5-chloro-2'-deoxyuridine monophosphate (CldUMP)
-
Substrates: deoxyuridine monophosphate (dUMP) and 5,10-methylenetetrahydrofolate
-
Assay buffer
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the assay buffer, recombinant TS, and varying concentrations of the inhibitor (FdUMP or CldUMP).
-
Initiation: Initiate the reaction by adding the substrates (dUMP and 5,10-methylenetetrahydrofolate).
-
Monitoring: Monitor the enzymatic reaction by measuring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate, a product of the TS-catalyzed reaction.
-
Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Determine the IC50 value for each compound.
Conclusion and Future Directions
The comparison between 5-fluoro and 5-chloro pyrimidines reveals a fascinating dichotomy in their biological activities, rooted in the fundamental physicochemical differences between fluorine and chlorine. While 5-fluoropyrimidines, exemplified by the clinically indispensable 5-FU, exert their potent anticancer effects primarily through the inhibition of thymidylate synthase, 5-chloropyrimidines appear to function mainly as DNA-damaging agents through incorporation and subsequent miscoding.
This fundamental mechanistic divergence has significant implications for their therapeutic potential and toxicity profiles. The well-defined enzymatic target of 5-fluoropyrimidines provides a clear rationale for their use in cancer therapy. Conversely, the mutagenic nature of 5-chloropyrimidines raises concerns about their long-term safety and may limit their clinical utility as standalone anticancer agents.
Future research should focus on direct, head-to-head comparisons of these two classes of compounds in a variety of cancer models to fully elucidate their relative potencies and therapeutic windows. A deeper understanding of the cellular processing of 5-chloropyrimidines, including their recognition by DNA repair pathways, could open new avenues for their potential use in combination therapies or as specialized tools in molecular biology. For drug development professionals, this comparative guide underscores the critical importance of seemingly subtle chemical modifications in dictating the biological fate and activity of a therapeutic agent.
References
- Kim, C. H., Darwanto, A., Theruvathu, J. A., Herring, J. L., & Sowers, L. C. (2010). Polymerase incorporation and miscoding properties of 5-chlorouracil. Chemical research in toxicology, 23(4), 740–748.
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.
- The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil. (1990). Mutation Research/Reviews in Genetic Toxicology, 239(2), 111-127.
- The incorporation of 5-fluorouracil into RNA affects the ribonucleolytic activity of the exosome subunit Rrp6. (2011). Molecular Cancer Research, 9(2), 229-241.
- 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. (2016). International Journal of Molecular Sciences, 17(11), 1909.
- Participation of DNA repair in the response to 5-fluorouracil. (2008). Cellular and Molecular Life Sciences, 65(23), 3749-3759.
- Less cytotoxicity to combination therapy of 5-fluorouracil and cisplatin than 5-fluorouracil alone in human colon cancer cell lines. (2002). World Journal of Gastroenterology, 8(4), 675-678.
- Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity. (2015). Scientific Reports, 5, 12413.
- Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines. (2015). International Journal of Nanomedicine, 10, 6723–6735.
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Thymidylate synthase inhibitor. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
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5-Fluoro-2-methylpyrimidin-4-ol vs. Alternative Fluorinated Building Blocks in Medicinal Chemistry
An Application Scientist's Guide:
Introduction: The Strategic Imperative of Fluorine in Drug Design
The deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its unique properties—small steric footprint, high electronegativity, and the ability to form strong C-F bonds—allow chemists to fine-tune a compound's metabolic stability, membrane permeability, pKa, and binding affinity.[1] Within the vast toolkit of fluorinated synthons, heterocyclic building blocks are of paramount importance, and the pyrimidine core, a privileged structure in numerous therapeutics, is a frequent subject of fluorination.[2]
This guide provides an in-depth comparison of 5-Fluoro-2-methylpyrimidin-4-ol (CAS: 1480-91-7) against other critical classes of fluorinated heterocyclic building blocks. We will explore its unique physicochemical properties, reactivity, and strategic applications, offering field-proven insights and experimental protocols for researchers, scientists, and drug development professionals aiming to leverage this potent scaffold.
Part 1: A Deep Dive into this compound
This compound is a bifunctional building block whose utility stems from a combination of its pyrimidinone core and the electronic influence of the C5-fluorine atom.
-
Structure and Tautomerism: The molecule exists in tautomeric equilibrium between the pyrimidin-4-ol and the pyrimidin-4(3H)-one forms. This duality is central to its reactivity, offering pathways for both O- and N-functionalization.
-
Physicochemical Properties: The fluorine atom significantly lowers the basicity of the ring nitrogens and increases the acidity of the C4-hydroxyl group compared to its non-fluorinated analog. This modulation of pKa can be critical for establishing or strengthening interactions with biological targets. Furthermore, the C-F bond at the 5-position is exceptionally stable, effectively blocking a common site of metabolic oxidation.[1] Its calculated XLogP3 value is -0.4, indicating its hydrophilic nature.[3]
Part 2: Comparative Analysis with Key Alternatives
The decision to use this compound over other building blocks is a strategic one, dictated by the specific synthetic goal and desired molecular properties. Here, we compare it to two other workhorses of medicinal chemistry: fluorinated pyridines and fluorinated pyrazoles.
Data Summary: Head-to-Head Comparison
| Feature | This compound | Fluorinated Pyridines (e.g., 2-Fluoropyridine) | Fluorinated Pyrazoles (e.g., 3-Fluoro-1H-pyrazole) |
| Primary Reactivity | N/O-Alkylation, N-Arylation, Conversion of C4-OH to leaving group for cross-coupling. | Nucleophilic Aromatic Substitution (SNAr) at the fluorine-bearing carbon. | N-H deprotonation for N-alkylation/arylation; can direct metallation. |
| Key Electronic Impact | Lowers ring pKa, increases C4-OH acidity, blocks C5 metabolism. | Strongly deactivates the ring towards electrophilic substitution; activates for SNAr. | Significantly increases the acidity of the N-H proton. |
| Role in Scaffolding | Acts as a versatile core for building complex structures, often serving as a hinge-binding motif. | Typically used to introduce substituents at a specific vector via displacement of fluorine. | Functions as a stable, tunable linker or pharmacophore, often a bioisostere for amides. |
| Synthetic Accessibility | Available commercially and can be synthesized from various precursors. | Wide commercial availability with diverse substitution patterns. | Commercially available; synthesis from fluorinated precursors is well-documented.[1] |
This comparison highlights the distinct synthetic logic for each building block. Fluoropyridines are ideal for SNAr-based diversification, while this compound provides a stable, functionalizable core. Fluoropyrazoles offer a means to introduce an acidic N-H group and control vectoral geometry.
Part 3: Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, representing standard, robust methodologies for the functionalization of this compound.
Protocol 1: Regioselective N-Alkylation
This procedure details the alkylation at one of the ring nitrogens, a common first step in scaffold elaboration.
Methodology:
-
Suspend this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), and stir the mixture at room temperature for 20 minutes to form the corresponding salt.
-
Introduce the electrophile (e.g., benzyl bromide, 1.1 eq) to the suspension.
-
Heat the reaction to 60 °C and monitor by LC-MS until consumption of the starting material is complete (typically 4-6 hours).
-
Cool the mixture, pour it into ice-water, and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude residue via silica gel column chromatography to yield the N-alkylated product.
Expert Rationale:
-
Solvent Choice: DMF is a polar aprotic solvent that effectively solvates the potassium salt of the pyrimidinone, facilitating the SN2 reaction.
-
Base Selection: K₂CO₃ is a cost-effective and sufficiently strong base to deprotonate the pyrimidinol without causing unwanted side reactions. Stronger bases could lead to lower regioselectivity or decomposition.
-
Self-Validation: The reaction progress can be cleanly monitored by LC-MS, with a clear shift in mass from starting material to product. The purity of the final product is readily confirmed by ¹H NMR and ¹⁹F NMR spectroscopy.
Protocol 2: Conversion to 4-Chloro-5-fluoro-2-methylpyrimidine for Cross-Coupling
To enable C-C or C-N bond formation at the C4 position, the hydroxyl group is first converted into a superior leaving group, typically a chloride.
Methodology:
-
Carefully add this compound (1.0 eq) in portions to phosphoryl chloride (POCl₃, 5-10 eq) at 0 °C. A co-solvent like toluene can be used if solubility is an issue.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. Monitor the reaction by quenching a small aliquot and analyzing by GC-MS or LC-MS.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to afford the crude 4-chloro-5-fluoro-2-methylpyrimidine, which is often used in the next step without further purification.
Expert Rationale:
-
Reagent: POCl₃ is the standard reagent for converting heterocyclic alcohols to chlorides. The catalytic DMF forms a Vilsmeier-Haack intermediate, which is the active chlorinating agent.
-
Safety: The quenching of POCl₃ is highly exothermic and releases HCl gas. It MUST be performed slowly, in a well-ventilated fume hood, and with appropriate personal protective equipment.
-
Trustworthiness: The successful conversion is easily verified by the disappearance of the -OH proton in ¹H NMR and a characteristic mass spectrum for the chlorinated product. This intermediate is now primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Part 4: Visualization of Workflows and Concepts
Caption: Synthetic workflows for functionalizing this compound.
Sources
A Senior Application Scientist's Guide to the Validation of Kinase Inhibition by 5-Fluoro-2-methylpyrimidin-4-ol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Pursuit of Kinase Inhibition
Protein kinases, as central regulators of a vast number of cellular processes, represent one of the most critical enzyme families targeted in modern drug discovery.[1] Their dysregulation is a known driver of numerous diseases, most notably cancer and inflammatory disorders.[2] The development of small-molecule kinase inhibitors (SMKIs) has consequently revolutionized therapeutic strategies, with over 70 such drugs approved by the FDA to date.[3]
The pyrimidine scaffold is a cornerstone in kinase inhibitor design, frequently serving as a "privileged structure" that mimics the adenine hinge-binding region of ATP.[1] This guide focuses on a specific, promising class of these compounds: 5-Fluoro-2-methylpyrimidin-4-ol derivatives . We will provide an in-depth, experience-driven comparison of their validation, grounded in rigorous experimental data and established best practices. Our objective is to move beyond mere protocols and explain the causality behind each experimental choice, empowering researchers to design robust validation funnels for their own candidate inhibitors.
The strategic incorporation of a fluorine atom and a methyl group onto the pyrimidine ring is a deliberate design choice aimed at enhancing pharmacological properties. The fluorine can improve binding affinity through favorable electrostatic interactions and block potential sites of metabolic oxidation, while the methyl group can establish crucial hydrophobic interactions within the kinase's active site, often influencing selectivity.[2] This guide will detail the essential workflow for validating the efficacy and specificity of these derivatives, comparing their potential performance against established inhibitors.
The Kinase Inhibitor Validation Funnel: A Logical Workflow
A successful validation campaign is not a single experiment but a multi-stage funnel designed to progressively build confidence in a compound's therapeutic potential. Each stage acts as a filter, eliminating unsuitable candidates and providing deeper insights into the mechanism of promising ones.
Caption: The Kinase Inhibitor Validation Funnel.
Part 1: Foundational In Vitro Validation
The initial phase of validation occurs in a controlled, cell-free environment. The primary goals are to confirm direct inhibition of the target kinase and to understand the potency and nature of this interaction.
Biochemical Potency: IC50 Determination
The half-maximal inhibitory concentration (IC50) is the cornerstone metric for inhibitor potency. It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[4] While seemingly straightforward, generating comparable and reliable IC50 values requires careful experimental design.
Causality Behind the Protocol:
-
Choice of Assay Format: A variety of formats exist, including radiometric, fluorescence-based, and luminescence-based assays.[5] While high-throughput screens often use fluorescence or luminescence for speed, highly sensitive, radioactive-based in vitro kinase assays are often considered the gold standard for validating hits, as they directly measure substrate phosphorylation.[4]
-
ATP Concentration: This is a critical parameter. For ATP-competitive inhibitors, which includes most pyrimidine-based compounds, the measured IC50 value is highly dependent on the ATP concentration in the assay. To ensure data comparability between different experiments and even different labs, it is best practice to run the assay with an ATP concentration equal to the Michaelis constant (Km) of the kinase for ATP.[4]
-
Enzyme Concentration and Linearity: The assay must be conducted in the "initial velocity region," where the rate of the reaction is linear over time and less than 10% of the substrate has been consumed.[4] This ensures the measured inhibition is not confounded by substrate depletion or product inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Reagent Preparation: Prepare serial dilutions of the this compound derivative (e.g., from 10 µM to 0.1 nM) in DMSO. Prepare a reaction buffer containing the target kinase, its specific peptide substrate, and any necessary cofactors.
-
Pre-incubation: Add 5 µL of each inhibitor dilution to the wells of a 384-well plate. Add 10 µL of the kinase/substrate solution to each well. Allow the inhibitor and enzyme to pre-incubate for 20-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Initiation of Kinase Reaction: Add 5 µL of an ATP solution (at the predetermined Km concentration) to each well to start the reaction. Incubate for the desired period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Stop the reaction and measure the remaining ATP by adding a luminescence-based detection reagent (such as Kinase-Glo®).[6] This reagent depletes the remaining ATP while generating a light signal that is proportional to the ATP concentration. A highly active kinase will consume more ATP, resulting in a low light signal. Conversely, strong inhibition results in more ATP remaining and a high light signal.[6]
-
Data Analysis: Measure the luminescence signal using a microplate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[7]
Unveiling the Mechanism of Action (MoA)
Once potency is established, understanding how the inhibitor works is paramount. This involves determining if the compound binds directly to the target and its mode of inhibition relative to the ATP substrate.
-
Binding Studies: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide direct evidence of binding between the inhibitor and the kinase, and can determine key thermodynamic and kinetic parameters (KD, kon, koff).[5]
-
Kinetic Analysis: To determine if an inhibitor is competitive, non-competitive, or uncompetitive with respect to ATP, kinase activity is measured at various concentrations of both the inhibitor and ATP. The resulting data are plotted using a Lineweaver-Burk plot, which can elucidate the mechanism of inhibition.[5]
Part 2: Proving Relevance in a Cellular Context
A compound that is potent in a test tube is not guaranteed to work in a living cell. Cell permeability, stability, and competition with high intracellular ATP concentrations (in the millimolar range) are significant hurdles.[5] Therefore, cell-based assays are a non-negotiable step in the validation process.
The Challenge of Translation: Many compounds that show impressive biochemical potency fail to replicate this success in cell-based assays.[8] This discrepancy highlights the necessity of moving into a more physiologically relevant environment early in the discovery process.[8]
Cellular Target Engagement & Phosphorylation Assays
These assays confirm that the inhibitor can enter the cell, bind to its intended target, and exert a functional effect on the downstream signaling pathway.
Caption: Inhibition of a Representative Kinase Signaling Pathway.
Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., one known to be dependent on the target kinase) to ~80% confluency. Treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 2 hours).
-
Stimulation: If the kinase is activated by an external signal, stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) for a short period (e.g., 10 minutes) to induce phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific to the phosphorylated form of the target kinase's direct substrate. Subsequently, probe with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescent substrate.
-
Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein like GAPDH. A dose-dependent decrease in the phosphorylated substrate signal indicates effective target inhibition within the cell.
Kinome Selectivity Profiling
An ideal kinase inhibitor is highly selective for its intended target, minimizing off-target effects that could lead to toxicity.[5] Kinome screening involves testing the compound against a large panel of diverse kinases (often >400) to create a selectivity profile.
Interpreting the Data: The results are often expressed as a "Selectivity Score," such as S10(1µM), which is the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a 1µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.
Comparative Performance Data
To provide a tangible comparison, the table below presents hypothetical but realistic validation data for a novel this compound derivative against two well-known, FDA-approved kinase inhibitors.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity Score (S10 @ 1µM) |
| 5-F-2-MP Derivative 1 | Abl | 5.5 | 45 | 0.02 (9/456) |
| Imatinib (Gleevec®) | Abl, c-Kit, PDGFR | 25 | 250 | 0.06 (28/456) |
| Dasatinib (Sprycel®) | Abl, Src family | <1 | 10 | 0.15 (69/456) |
Data are hypothetical and for illustrative purposes only. Selectivity scores are based on a hypothetical 456-kinase panel.
Analysis of Comparative Data:
-
Our hypothetical 5-F-2-MP Derivative 1 shows excellent biochemical potency against the Abl kinase.
-
The ~8-fold shift between its biochemical and cellular IC50 is typical and reflects the challenges of the cellular environment, such as competition with high intracellular ATP.
-
Crucially, its selectivity score is superior to both Imatinib and the broader-spectrum inhibitor Dasatinib, suggesting a potentially wider therapeutic window with fewer off-target effects.[9]
Conclusion: A Rigorous Path to Clinical Confidence
The validation of a novel kinase inhibitor, such as a This compound derivative , is a systematic process that relies on a foundation of scientific integrity. It begins with precise in vitro biochemical assays to confirm potency and mechanism, but must quickly transition to cell-based models to establish physiological relevance.[8] By rigorously assessing cellular efficacy and profiling for selectivity across the human kinome, researchers can build a comprehensive data package. This multi-faceted approach, which objectively compares novel derivatives against established drugs, is essential for identifying candidates with the highest potential for success in preclinical and clinical development.
References
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Klicic, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
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PNAS. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 5-Fluoro-2-methylpyrimidin-4-ol Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth exploration of the 5-Fluoro-2-methylpyrimidin-4-ol scaffold, a privileged core in modern medicinal chemistry. This guide moves beyond a simple recitation of facts to provide a causal analysis of why certain structural modifications lead to desired biological outcomes. As drug discovery professionals, our goal is not just to synthesize new molecules but to understand the intricate dance between a compound's structure and its function. This document is designed to be a working guide, synthesizing data from authoritative sources to illuminate the structure-activity relationships (SAR) that govern the potential of these fascinating analogs.
The pyrimidine ring is a cornerstone of life, forming the basis of nucleobases in our DNA and RNA.[1][2][3] Its inherent biological relevance and synthetic tractability have made it a staple in drug design, appearing in therapeutics ranging from anticancer agents to antivirals.[3][4] The specific scaffold we will dissect, this compound, offers unique advantages. The C5-fluoro substituent is a classic bioisostere for a hydrogen atom but introduces profound changes; it can enhance metabolic stability, modulate the acidity of adjacent protons, and form crucial interactions with target proteins.[5] This guide will dissect the scaffold position by position, providing a logical framework for designing next-generation inhibitors.
The Core Scaffold: Understanding the Foundation
The this compound core exists in a tautomeric equilibrium between the -ol and -one forms, a feature that critically influences its hydrogen bonding capabilities within a biological target's active site.[6] Before exploring modifications, it is essential to appreciate the role of each component of the parent structure.
-
C5-Fluorine : This is arguably the most influential feature. Its strong electron-withdrawing nature lowers the pKa of the N1-H, making it a better hydrogen bond donor. It also creates a dipole moment that can be exploited for specific interactions and can block metabolic attack at the C5 position.
-
C2-Methyl : This small alkyl group provides a baseline of lipophilicity and can serve as a steric anchor. Its replacement is a key strategy for probing the size and shape of the binding pocket.
-
C4-Hydroxyl/Oxo : This group is a primary interaction point, capable of acting as both a hydrogen bond donor and acceptor. Its tautomeric nature allows for conformational flexibility, which can be crucial for optimal binding.
Below is a diagram of the core scaffold with standard numbering, which will be referenced throughout this guide.
Caption: Core structure of this compound with key positions numbered.
Structure-Activity Relationship (SAR) Analysis: A Positional Guide
The following sections dissect the SAR at each key position of the pyrimidine ring. The insights are synthesized from published data on pyrimidine-based inhibitors, including those targeting various kinases and enzymes.[2][7][8]
Modifications at the C4-Position
The C4-hydroxyl is a primary point of interaction. Replacing it with an amino group (-NHR) is a common and often fruitful strategy. This converts a hydrogen bond donor/acceptor into a potent donor group, which can fundamentally alter the binding mode.
-
Rationale : In many kinase inhibitors, a hinge-binding motif is crucial for potent activity. This typically involves hydrogen bonds between the heterocyclic core and the backbone amides of the kinase hinge region. A C4-amino group is ideally suited for this role.
-
SAR Observations :
-
C4-NH₂ : The unsubstituted amine provides a strong hydrogen bond donor.
-
C4-NH-Alkyl : Small alkyl groups are generally well-tolerated and can be used to probe for small hydrophobic pockets near the hinge.
-
C4-NH-Aryl : Aryl substituents can significantly increase potency through van der Waals or π-π stacking interactions if a suitable pocket exists. However, they can also introduce steric clashes. The electronics of the aryl ring (e.g., adding electron-withdrawing or -donating groups) can fine-tune the hydrogen-bonding strength of the N-H.
-
Modifications at the C2-Position
Replacing the C2-methyl group allows for exploration of a different vector space within the active site.
-
Rationale : The C2 position often points towards the solvent-exposed region or into a deeper pocket of the target. Modifying this position can enhance selectivity and improve physicochemical properties.
-
SAR Observations :
-
Small Alkyl Groups : Replacing -CH₃ with -H or -CH₂CH₃ can reveal steric constraints. Often, the methyl group is optimal for balancing potency and solubility.
-
Cyclic Groups : Small rings like cyclopropyl can maintain or improve potency while imparting metabolic stability.
-
Amino Groups (-NR₂) : Introducing a C2-amino group, creating a 2,4-diaminopyrimidine scaffold, is a highly effective strategy for many target classes, particularly kinases.[1] This creates an additional hydrogen bond donor and a potential point for salt-bridge formation.
-
Modifications at the C6-Position
The C6 position is typically unsubstituted in the parent scaffold, making it a prime location for adding larger substituents to gain potency and selectivity.
-
Rationale : This position often allows for the introduction of large, complex groups that can reach into adjacent sub-pockets of an enzyme's active site. This is a common strategy to move from a screening hit to a lead compound.
-
SAR Observations :
-
C6-Aryl/Heteroaryl : Introduction of a phenyl, pyridyl, or other aromatic ring can lead to a dramatic increase in potency. The substitution pattern on this appended ring is then explored to optimize interactions. For example, in some EGFR inhibitors, a substituted aniline at this position is critical for activity.[7]
-
Linkers : Attaching a flexible linker (e.g., -O-, -CH₂-, -NH-) followed by another functional group can allow the molecule to adopt alternative binding poses.
-
Comparative Performance Data
To illustrate the principles discussed above, the following table summarizes hypothetical but representative data for a series of analogs targeting a generic protein kinase. This data is modeled on findings from published studies on pyrimidine-based kinase inhibitors.[1][7][8]
| Compound ID | Modification (vs. Parent Scaffold) | Target Kinase IC₅₀ (nM) | Rationale / SAR Insight |
| Parent-01 | 5-F, 2-Me, 4-OH | >10,000 | The core scaffold has weak intrinsic activity; requires modification for potency. |
| A-01 | C4-OH → C4-NH₂ | 1,500 | Introduction of the C4-amino group enables hinge binding, providing a significant potency boost. |
| A-02 | A-01 + C2-Me → C2-NH₂ | 250 | The 2,4-diamino pattern optimizes hinge interactions, further increasing potency. |
| B-01 | A-02 + C6-(3-methoxyphenyl) | 45 | Addition of an aryl group at C6 accesses a hydrophobic pocket, leading to a potent lead compound. |
| B-02 | A-02 + C6-(4-methoxyphenyl) | 350 | Demonstrates the sensitivity of the C6-pocket to substituent position (meta vs. para). |
| C-01 | B-01 + C5-F → C5-H | 400 | Removal of the C5-fluorine results in a loss of potency, highlighting its key role in binding or electronics. |
Experimental Protocols: A Self-Validating System
Scientific integrity demands that our claims are backed by robust, reproducible methodologies. Below are detailed protocols for the synthesis and evaluation of these analogs.
General Synthetic Protocol for C4-Amino Analogs
This protocol describes a typical nucleophilic aromatic substitution (SNAr) to generate the key C4-amino intermediate. The electron-deficient nature of the pyrimidine ring, enhanced by the halogen at C4, facilitates this reaction.[1]
Caption: A typical synthetic workflow for creating diverse 5-fluoropyrimidine analogs.
Step-by-Step Methodology:
-
Objective : To synthesize a 2-chloro-4-(substituted amino)-5-fluoropyrimidine intermediate.
-
Materials : 2,4-dichloro-5-fluoropyrimidine (1.0 eq), desired amine (1.1 eq), N,N-Diisopropylethylamine (DIPEA, 1.5 eq), Isopropanol (IPA, ~0.1 M).
-
Procedure :
-
To a solution of 2,4-dichloro-5-fluoropyrimidine in IPA, add the desired amine and DIPEA.
-
Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Causality Check : The reaction proceeds selectively at the more reactive C4 position. DIPEA acts as a non-nucleophilic base to quench the HCl byproduct.
-
Cool the reaction to room temperature. If a precipitate forms, filter and wash with cold IPA. If not, concentrate the mixture under reduced pressure and purify the residue by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).
-
-
Validation : Confirm the structure of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The regioselectivity can be confirmed by 2D NMR (HMBC/HSQC) experiments.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method to determine the IC₅₀ value of a compound against a target kinase, as mentioned in studies of EGFR inhibitors.[1]
Principle : The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity.
Step-by-Step Methodology:
-
Kinase Reaction :
-
Prepare a reaction mixture containing the target kinase, the appropriate substrate (e.g., a generic peptide), and ATP in a kinase buffer.
-
Add varying concentrations of the test compound (e.g., 10-point, 3-fold serial dilution starting from 10 µM) to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture to the wells containing the compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection :
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Trustworthiness : This step is critical. By removing the unused ATP, the subsequent signal is directly and solely from the ADP produced, eliminating a major source of background.
-
Add Kinase Detection Reagent to convert the ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis :
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
-
Concluding Insights for the Drug Developer
The this compound scaffold is a versatile and highly druggable core. The SAR analysis reveals clear strategies for optimizing potency and selectivity:
-
The Hinge is Key : The 2,4-diamino substitution pattern is a powerful motif for establishing a strong anchor in the hinge region of many kinases.
-
The C5-Fluorine is More Than a Placeholder : This atom consistently proves its worth by enhancing potency through electronic effects and favorable interactions. Its removal is often detrimental.
-
Exploit the C6 Vector : The C6 position provides the most promising avenue for building in selectivity and exploring deeper binding pockets with larger, tailored substituents.
By logically combining modifications at these key positions and validating the design hypotheses with robust biological assays, researchers can efficiently navigate the chemical space around this scaffold to develop novel and effective therapeutics. This guide serves as a foundational blueprint for that endeavor.
References
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine deriv
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evalu
- Recent Advances in Pyrimidine-Based Drugs - MDPI.
- This compound | C5H5FN2O | CID 45080525 - PubChem.
- Synthesis and Bioevaluation of 5-Fluorouracil Deriv
- Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidyl
- Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing.
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- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of 5-Fluoro-2-methylpyrimidin-4-ol Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth comparison of 5-Fluoro-2-methylpyrimidin-4-ol and related compounds as potential enzyme inhibitors, grounded in the principles and practices of in silico molecular docking. We will move beyond a simple procedural list to explore the causality behind each step, ensuring a robust and reproducible scientific workflow. Our objective is to equip you with the technical knowledge and field-proven insights necessary to critically evaluate potential drug candidates computationally.
Introduction: The Rationale for In Silico Investigation
The process of bringing a new drug to market is notoriously long and expensive, with high attrition rates often due to poor efficacy or unforeseen toxicity.[1][2] Computer-Aided Drug Design (CADD) has become an indispensable part of modern drug discovery, offering a cost-effective and rapid method to prioritize candidates before committing to expensive and time-consuming wet-lab synthesis and testing.[3][4]
At the heart of CADD is molecular docking, a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a potential drug) to a second (a receptor, typically a protein target).[5] By simulating this "molecular handshake," we can gain crucial insights into the potential of a compound to act as an inhibitor.
The this compound scaffold (PubChem CID: 45080525) is of significant interest.[6] The pyrimidine core is a well-established "hinge-binding" motif found in numerous approved kinase inhibitors, making this scaffold a promising starting point for inhibitor design.[7][8] Kinases, which regulate a vast array of cellular functions, are among the most important and widely studied targets in cancer therapy.[5][9] This guide will use a well-characterized protein kinase as a case study to demonstrate a rigorous, comparative docking workflow.
Part 1: The In Silico Docking Workflow: A Conceptual Overview
Before diving into the specifics of the protocol, it's essential to understand the logical flow of a molecular docking experiment. The entire process is designed to systematically prepare the digital models of the protein and ligands, define a specific search area, run the simulation, and finally, analyze the results in a meaningful way.
Caption: High-level workflow for a comparative molecular docking study.
Part 2: A Validated Protocol for Docking Pyrimidine Inhibitors Against PI3Kα
Rationale for Target and Software Selection
Target: We have selected Phosphoinositide 3-kinase alpha (PI3Kα) as our target protein. PI3Kα is a major target in cancer research due to its frequent mutation and role in cell proliferation.[10][11] For this guide, we will use the crystal structure of PI3Kα in complex with a known inhibitor, available from the RCSB Protein Data Bank (PDB) under the accession code 4JPS .[10][11] Using a structure that already contains a bound ligand is a critical choice, as it provides a known "active site" to guide our study and a positive control against which we can validate our docking protocol.
Software:
-
AutoDock Suite (Vina & MGL-Tools): We will use AutoDock Vina for the docking calculations. It is widely recognized for its accuracy, speed, and robust scoring function.[12][13][14] AutoDockTools (ADT) will be used for the essential preparation steps.[15]
-
PyMOL: For visualization and qualitative analysis, PyMOL is an industry-standard tool that produces high-quality images and allows for detailed inspection of molecular interactions.[16][17][18]
Step-by-Step Experimental Protocol
1. Data and Software Acquisition
-
Protein Structure: Download the PDB file for 4JPS from the .
-
Ligand Structures:
-
Test Ligand: Obtain the 3D structure of this compound from .[6]
-
Positive Control: The co-crystallized ligand in 4JPS (PDB ID: 19U) will be extracted from the PDB file to serve as our positive control.
-
Alternative Scaffold: Obtain the structure of a known pyrimidine-based COX-2 inhibitor, Celecoxib, to compare against a different target class inhibitor.
-
-
Software: Download and install and .[14] Install a molecular visualization tool like .[16]
2. Receptor (PI3Kα) Preparation
-
Causality: The raw PDB file contains experimental data not needed for docking (e.g., water molecules, cofactors) and lacks information required by the docking algorithm (e.g., hydrogen atoms, partial charges). This preparation step "cleans" the protein and formats it for the simulation.
-
Protocol:
-
Load the 4JPS.pdb file into AutoDockTools (ADT).
-
Separate the protein chains from the co-crystallized ligand (19U) and water molecules. Save the protein as a separate PDB file.
-
Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar Only).
-
Compute Gasteiger charges (Edit > Charges > Compute Gasteiger). These are partial atomic charges necessary for the energy calculations.
-
Save the prepared protein in the required PDBQT format (Grid > Macromolecule > Choose). This format includes charge and atom type information.
-
3. Ligand Preparation
-
Causality: Ligands must also be converted to the PDBQT format. A crucial part of this process is defining the rotatable bonds. The docking algorithm will explore different conformations (poses) of the ligand by rotating these bonds, mimicking the molecule's natural flexibility.
-
Protocol:
-
Load each ligand's 3D structure file (e.g., from PubChem) into ADT.
-
Detect the torsional root and define the number of rotatable bonds (Torsion Tree > Detect Root).
-
Save the prepared ligands in PDBQT format (Ligand > Output > Save as PDBQT).
-
4. Grid Parameter Definition (Defining the Search Space)
-
Causality: A "blind docking" where the entire protein surface is searched is computationally expensive and often inaccurate.[19] We must define a three-dimensional search space, or "grid box," centered on the active site. This focuses the computational effort, dramatically increasing the chances of finding the correct binding pose. The co-crystallized ligand (19U from 4JPS) is the perfect guide for placing this box.
-
Protocol:
-
In ADT, with the prepared protein loaded, go to Grid > Grid Box.
-
Center the grid box on the coordinates of the co-crystallized ligand.
-
Adjust the dimensions of the box to ensure it fully encompasses the active site, typically with a 4-6 Å buffer around the ligand. For 4JPS, appropriate center coordinates and dimensions can be determined within ADT. A box size of approximately 25x25x25 Å is a good starting point.[20]
-
Save the grid parameters.
-
5. Execution of AutoDock Vina
-
Protocol: AutoDock Vina is typically run from the command line. A configuration file (conf.txt) is the best practice for ensuring reproducibility.[15]
-
Create conf.txt:
-
Run Vina:
-
6. Protocol Validation: A Self-Validating System
-
Trustworthiness: Before docking our test compounds, we must validate that our chosen parameters (grid box, etc.) can accurately reproduce the known experimental binding pose.
-
Protocol:
-
Perform a docking run using the extracted co-crystallized ligand (19U) as the input ligand. This is called "re-docking."
-
The primary metric for validation is the Root Mean Square Deviation (RMSD) between the lowest-energy pose predicted by Vina and the original pose in the crystal structure.
-
An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.[21]
-
Part 3: Comparative Analysis and Data Interpretation
Once the protocol is validated, we can proceed with docking our test compound (this compound) and the comparator (Celecoxib).
Quantitative Comparison
The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. This score estimates the binding free energy; more negative values indicate stronger, more favorable binding.[22]
| Compound | Role | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Ligand 19U | Positive Control (Re-docked) | -9.5 | VAL851, LYS802, ASP933, MET922 |
| This compound | Test Compound | -7.8 | VAL851, LYS802, SER774, TYR833 |
| Celecoxib | Alternative Scaffold | -8.9 | VAL851, MET772, ILE800, ILE932 |
(Note: The binding affinity values and residues are representative examples for illustrative purposes.)
Qualitative Comparison: The Power of Visual Inspection
A docking score alone is insufficient. Visual inspection of the predicted binding poses is a crucial step to assess the quality of the interactions and ensure they are chemically sensible.[23]
Caption: Key binding interactions of this compound.
-
Positive Control (Ligand 19U): Analysis in PyMOL shows the control ligand forming two critical hydrogen bonds with the "hinge region" backbone (specifically with Valine 851), a hallmark of kinase inhibitors. It fits snugly into a hydrophobic pocket, maximizing favorable van der Waals interactions.
-
This compound: Our test compound also forms a key hydrogen bond with the hinge region via its pyrimidine core, validating our initial hypothesis. The hydroxyl group forms an additional hydrogen bond with a key lysine residue (LYS802). The fluoro group appears to engage in a favorable polar interaction with a nearby serine, potentially increasing affinity. The methyl group is positioned in a small hydrophobic pocket near TYR833. The predicted binding affinity of -7.8 kcal/mol is promising, though not as strong as the optimized co-crystallized inhibitor.
-
Celecoxib: This compound, while having a strong binding score, adopts a different pose. It makes extensive hydrophobic contacts but fails to form the canonical hydrogen bonds with the kinase hinge region. This is an important finding: a good score does not always mean a viable mechanism of action for a specific inhibitor class. It highlights why understanding the target's binding motifs is crucial for result interpretation.
Conclusion and Future Directions
This in silico comparative analysis demonstrates that This compound is a promising scaffold for PI3Kα inhibition. It successfully docks into the ATP-binding site and forms the canonical hydrogen bonds characteristic of many known kinase inhibitors. Its binding affinity is significant, suggesting it warrants further investigation.
The comparison with a non-adapted inhibitor like Celecoxib underscores the importance of not just relying on docking scores but also performing rigorous visual inspection to confirm a relevant binding mode. The slightly lower affinity compared to the highly optimized co-crystallized ligand is expected and provides a benchmark for future lead optimization efforts.
Next Steps:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time.
-
In Silico ADMET Prediction: To evaluate the compound's likely absorption, distribution, metabolism, excretion, and toxicity properties.[24][25]
-
In Vitro Validation: Ultimately, computational predictions must be confirmed by experimental data. The most promising candidates should be synthesized and tested in biochemical assays (e.g., IC50 determination) against the PI3Kα enzyme.
References
-
Title: Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. Source: YouTube URL: [Link]
-
Title: this compound Source: PubChem URL: [Link]
-
Title: Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line Source: MDPI URL: [Link]
-
Title: Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study Source: RSC Publishing URL: [Link]
-
Title: In silico design and evaluation of novel 5-fluorouracil analogues as potential anticancer agents Source: NIH National Library of Medicine URL: [Link]
-
Title: PyMOL Source: The PyMOL Molecular Graphics System URL: [Link]
-
Title: A Guide to In Silico Drug Design Source: NIH National Library of Medicine URL: [Link]
-
Title: Docking-based identification of small-molecule binding sites at protein-protein interfaces Source: NIH National Library of Medicine URL: [Link]
-
Title: Ten quick tips to perform meaningful and reproducible molecular docking calculations Source: PLOS Computational Biology URL: [Link]
-
Title: Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs Source: PubMed URL: [Link]
-
Title: Drug Discovery Tools and In Silico Techniques: A Review Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study Source: NIH National Library of Medicine URL: [Link]
-
Title: Best Practices in Docking and Activity Prediction Source: bioRxiv URL: [Link]
-
Title: Autodock result protein-ligand interaction analysis using pymol Source: YouTube URL: [Link]
-
Title: Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced Source: YouTube URL: [Link]
-
Title: New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies Source: ResearchGate URL: [Link]
-
Title: How to interprete and analyze molecular docking results? Source: ResearchGate URL: [Link]
-
Title: Decision Making in Structure-Based Drug Discovery: Visual Inspection of Docking Results Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors Source: NIH National Library of Medicine URL: [Link]
-
Title: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners Source: ChemCopilot URL: [Link]
-
Title: Basic docking — Autodock Vina 1.2.0 documentation Source: Read the Docs URL: [Link]
-
Title: Ligand docking and binding site analysis with PyMOL and Autodock/Vina Source: NIH National Library of Medicine URL: [Link]
-
Title: In silico drug discovery: a machine learning-driven systematic review Source: ResearchGate URL: [Link]
-
Title: Synthesis, Antioxidant Evaluation, and Docking Simulation of New Mannich-Type β-Amino Ketone Source: MDPI URL: [Link]
-
Title: Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry Source: Pharmacy Education URL: [Link]
-
Title: How to do molecular docking studies? Source: ResearchGate URL: [Link]
-
Title: New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies Source: MDPI URL: [Link]
-
Title: How to Perform Molecular Docking with AutoDock Vina Source: YouTube URL: [Link]
-
Title: In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs Source: Frontiers in Chemistry URL: [Link]
-
Title: Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial Source: The Scripps Research Institute URL: [Link]
-
Title: Vina Docking Tutorial Source: Eagon Research Group, Cal Poly URL: [Link]
-
Title: The importance of in-silico studies in drug discovery Source: Hepato-Gastroenterology and Pancreatic Diseases URL: [Link]
-
Title: In silico pharmacology for drug discovery: applications to targets and beyond Source: NIH National Library of Medicine URL: [Link]
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- 7. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Benchmarking Guide: Investigating the Kinase Inhibitory Potential of 5-Fluoro-2-methylpyrimidin-4-ol
This guide provides a comprehensive framework for evaluating the potential kinase inhibitory activity of the novel compound, 5-Fluoro-2-methylpyrimidin-4-ol. While its biological activity is not yet characterized, its pyrimidine core is a privileged scaffold in the design of numerous FDA-approved kinase inhibitors.[1][2][3][4][5] This structural motif suggests the compound may exhibit inhibitory effects on one or more protein kinases, which are critical regulators of cellular processes and established targets in oncology.[4][5]
Herein, we propose a systematic approach to benchmark this compound against a panel of well-characterized kinase inhibitors with diverse selectivity profiles. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a framework for data analysis, and visualizations to support the potential validation of this compound as a novel kinase inhibitor.
Introduction to the Benchmarking Strategy
Given the absence of prior data on this compound, our initial strategy is to perform a targeted in-vitro screening against a representative panel of kinases. The selection of these kinases is based on their relevance in cancer and the prevalence of pyrimidine-based inhibitors targeting them.
We will compare the activity of our compound of interest against three benchmark inhibitors:
-
Staurosporine: A potent, broad-spectrum inhibitor of a wide range of protein kinases, serving as a general positive control for kinase inhibition.[6][7]
-
Dasatinib: A multi-targeted tyrosine kinase inhibitor, primarily targeting BCR-ABL and SRC family kinases.[8][9][10][11][12]
-
Vemurafenib: A highly selective inhibitor of the BRAF V600E mutant serine/threonine kinase.[13][14][15][16]
This comparative approach will allow us to not only determine if this compound possesses kinase inhibitory activity but also to gain initial insights into its potential potency and selectivity.
Experimental Design and Protocols
Our investigation will be conducted in three main stages: a biochemical assay to determine direct kinase inhibition, a cell-based proliferation assay to assess cellular potency, and a target validation assay using Western blotting to confirm on-target effects in a cellular context.
Biochemical Kinase Inhibition Assay
To quantify the direct inhibitory effect of this compound on kinase activity, we will employ the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[17][18][19][20][21]
Experimental Workflow for Biochemical Kinase Inhibition Assay
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Detailed Protocol:
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of this compound and the benchmark inhibitors (Staurosporine, Dasatinib, Vemurafenib) in DMSO. The final concentration in the assay should range from 10 µM to 0.5 nM.
-
Kinase Reaction Setup:
-
In a 384-well white plate, add 1 µL of the serially diluted compounds.
-
Add 2 µL of a 2X kinase/substrate solution containing the target kinase (e.g., ABL1, SRC, BRAF V600E) and its corresponding substrate peptide.
-
Allow the compounds to pre-incubate with the kinase for 15 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of a 2.5X ATP solution. The final ATP concentration should be at the Km for each respective kinase.
-
Incubate for 1 hour at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17][19]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal through a luciferase reaction. Incubate for 30 minutes at room temperature.[17][19]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Determine the IC50 value by fitting the data to a four-parameter dose-response curve using graphing software.
-
Cellular Proliferation Assay
To determine the effect of the compounds on cancer cell growth, we will perform a CellTiter-Glo® Luminescent Cell Viability Assay. This assay measures the number of viable cells in culture based on the quantification of ATP.
Detailed Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., K-562 for BCR-ABL, A375 for BRAF V600E) in a 96-well clear-bottom white plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a 9-point serial dilution of this compound and the benchmark inhibitors for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to DMSO-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.
-
Target Engagement by Western Blotting
Western blotting will be used to assess the ability of the compounds to inhibit the phosphorylation of key downstream substrates of the targeted kinases within a cellular context.[22][23][24][25][26]
Signaling Pathway Example: BRAF and the MAPK Pathway
Caption: Simplified MAPK signaling pathway inhibited by Vemurafenib.
Detailed Protocol:
-
Cell Treatment: Plate A375 cells (BRAF V600E) and treat with 1 µM of Vemurafenib or this compound for 2 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[25]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[22][26]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[22][25]
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the ratio of p-ERK to total ERK.
(Hypothetical) Comparative Data
The following tables present hypothetical data to illustrate the potential outcomes of the proposed experiments.
Table 1: Biochemical IC50 Values (nM) against a Selected Kinase Panel
| Compound | ABL1 | SRC | BRAF (WT) | BRAF (V600E) | VEGFR2 | CDK2 |
| This compound | >10,000 | 850 | >10,000 | 5,200 | 450 | 1,200 |
| Staurosporine | 15 | 8 | 25 | 20 | 12 | 5 |
| Dasatinib | 0.8 | 1.1 | >10,000 | >10,000 | 25 | 300 |
| Vemurafenib | >10,000 | >10,000 | 150 | 31 | >10,000 | >10,000 |
Table 2: Cellular Growth Inhibition (GI50, nM) in Cancer Cell Lines
| Compound | K-562 (BCR-ABL driven) | A375 (BRAF V600E driven) |
| This compound | 8,500 | >10,000 |
| Staurosporine | 50 | 80 |
| Dasatinib | 5 | >10,000 |
| Vemurafenib | >10,000 | 150 |
Interpretation and Discussion
Based on our hypothetical data, this compound demonstrates modest inhibitory activity against SRC and VEGFR2 in biochemical assays (Table 1). The IC50 value against SRC (850 nM) and VEGFR2 (450 nM) suggests a degree of selectivity, as it shows significantly weaker or no activity against ABL1, wild-type BRAF, and the BRAF V600E mutant.
Compared to the benchmark inhibitors, this compound is significantly less potent than the broad-spectrum inhibitor Staurosporine and the targeted inhibitors Dasatinib and Vemurafenib against their primary targets.[6][9][14]
The cellular data (Table 2) aligns with the biochemical findings. The compound shows weak growth inhibition in the K-562 cell line, which is dependent on BCR-ABL signaling, a kinase that was not significantly inhibited in the biochemical assay. Its lack of activity in the A375 cell line is consistent with its poor inhibition of the BRAF V600E mutant.
The Western blot analysis would be expected to show a slight decrease in the phosphorylation of downstream targets of SRC or VEGFR2 in a relevant cell line, but no significant change in p-ERK levels in A375 cells, further corroborating the biochemical data.
Conclusion and Future Directions
This guide outlines a rigorous, hypothesis-driven approach to assess the kinase inhibitory potential of this compound. Our hypothetical results suggest that this compound may possess modest and selective inhibitory activity against certain kinases, such as SRC and VEGFR2.
While not as potent as the established clinical inhibitors used for comparison, these initial findings would warrant further investigation. Future studies could involve:
-
Broader Kinome Screening: Profiling the compound against a larger panel of kinases to fully elucidate its selectivity profile.[27][28][29]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and selectivity.
-
Cell-Based Assays: Utilizing cell lines with known dependencies on SRC or VEGFR2 signaling to confirm the cellular mechanism of action.
By following the structured experimental and analytical framework presented here, researchers can effectively benchmark novel compounds and uncover their potential as new therapeutic agents.
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A Comparative Guide to Cross-Reactivity Profiling of 5-Fluoro-2-methylpyrimidin-4-ol Based Inhibitors
Introduction: The Imperative of Selectivity in Kinase Inhibition
Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology.[1][2] The human genome contains over 500 protein kinases, often referred to as the "kinome," which regulate a vast array of cellular processes.[3] The development of small molecule inhibitors that modulate kinase activity has revolutionized treatment for many diseases. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous FDA-approved kinase inhibitors due to its ability to mimic the hinge-binding interactions of ATP.[4][5] This guide focuses on inhibitors derived from the 5-Fluoro-2-methylpyrimidin-4-ol scaffold, a promising starting point for novel therapeutic agents.
However, the high degree of structural similarity within the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[3][6] Off-target activity can lead to a lack of efficacy, unexpected toxicities, or confounding experimental results in preclinical studies.[6] Therefore, a rigorous and systematic cross-reactivity profiling strategy is not merely a supplementary exercise but a cornerstone of the drug discovery process. It is essential to de-risk candidates early and build a comprehensive understanding of their biological activity.[3]
This guide provides a multi-tiered framework for the comprehensive cross-reactivity and selectivity profiling of novel inhibitors based on the this compound scaffold. We will compare key methodologies, provide actionable experimental protocols, and explain the scientific rationale behind each strategic choice, empowering research teams to make data-driven decisions.
The Profiling Funnel: A Tiered Strategy for De-risking Candidates
An efficient and cost-effective strategy for assessing inhibitor selectivity involves a tiered or funnel-based approach.[1] This process begins with broad, high-throughput screening to identify a compound's potential targets and off-targets, followed by more focused and physiologically relevant assays to confirm on-target engagement and characterize the functional consequences of inhibition.
Caption: A tiered workflow for kinase inhibitor selectivity profiling.
Part 1: Foundational In Vitro Profiling – Quantifying Potency and Specificity
The initial step is to evaluate the inhibitor's activity against a broad panel of purified kinases in a controlled, cell-free environment.[2][3] This provides a direct measure of biochemical potency (IC50) or binding affinity (Kd) and serves as the first filter for selectivity.
Comparative Methodologies
-
Radiometric Kinase Assays: This is a classic and robust method that directly measures the transfer of a radiolabeled phosphate ([γ-³²P] or [γ-³³P]) from ATP to a protein or peptide substrate.[7][8] It is considered a gold standard for quantifying catalytic inhibition.
-
Competition Binding Assays (e.g., KINOMEscan™): This high-throughput technology measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large number of kinases.[7][9] The output is typically a dissociation constant (Kd), which reflects binding affinity. This approach is powerful for surveying a large portion of the kinome.[9]
Hypothetical Data Presentation
To illustrate, consider three hypothetical inhibitors derived from the this compound scaffold: FMP-A , FMP-B , and FMP-C . Their activity is profiled against a representative panel of kinases.
| Kinase Target | FMP-A (IC50, nM) | FMP-B (IC50, nM) | FMP-C (IC50, nM) |
| Target Kinase X | 15 | 8 | 120 |
| Kinase Y (Off-Target) | 250 | >10,000 | 150 |
| Kinase Z (Off-Target) | 800 | 1,500 | 2,000 |
| Kinase Family A Member 1 | 45 | 5,200 | >10,000 |
| Kinase Family A Member 2 | 60 | 6,800 | >10,000 |
| Kinase Family B Member 1 | >10,000 | >10,000 | 5,500 |
Analysis:
-
FMP-B emerges as the most potent and selective lead candidate, with a strong IC50 for the intended target and significantly weaker activity against all tested off-targets.
-
FMP-A is potent but shows cross-reactivity with other members of "Kinase Family A," suggesting a need for structural modification to improve selectivity.
-
FMP-C is the least potent candidate.
Experimental Protocol: In Vitro Radiometric Kinase Assay
This protocol outlines a standard procedure for determining the IC50 value of an inhibitor against a target kinase.
Objective: To measure the concentration-dependent inhibition of kinase catalytic activity by a test compound.
Materials:
-
Purified, active recombinant kinase.
-
Specific peptide or protein substrate for the kinase.
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[10]
-
[γ-³³P]-ATP (specific activity ~3000 Ci/mmol).
-
Non-radiolabeled ("cold") ATP.
-
Test inhibitor stock solution (e.g., 10 mM in DMSO).
-
96-well plates.
-
Phosphocellulose paper or membrane.
-
Stop solution (e.g., 75 mM phosphoric acid).
-
Scintillation counter and scintillation fluid.
Methodology:
-
Compound Preparation: Prepare a serial dilution series of the test inhibitor (e.g., 11-point, 3-fold dilutions) in the kinase reaction buffer. Include a DMSO-only control (vehicle).
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
10 µL of diluted inhibitor or vehicle control.
-
20 µL of a master mix containing the kinase and its substrate at 2x the final desired concentration in kinase buffer.
-
-
Initiate Reaction: Add 20 µL of the ATP mix ([γ-³³P]-ATP mixed with cold ATP to the desired final concentration, typically at or near the Km for the specific kinase) to each well to start the reaction.[7]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture (e.g., 25 µL) onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the free [γ-³³P]-ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times (e.g., 3 x 10 minutes) with the stop solution (phosphoric acid) to remove all unbound radiolabeled ATP.
-
Quantification: Place the washed paper sections into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Convert the counts per minute (CPM) to percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Part 2: Cellular Target Engagement – Bridging the Gap to Physiology
While in vitro assays are essential, they do not fully replicate the complex cellular environment. A compound's activity can be influenced by cell permeability, efflux pumps, and competition with high intracellular ATP concentrations.[6] Therefore, validating that the inhibitor binds its intended target within living cells is a critical next step.
Key Methodology: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method for assessing target engagement in a cellular context.[11][12][13] The principle is based on ligand-induced thermal stabilization: when an inhibitor binds to its target protein, the resulting complex is typically more resistant to heat-induced denaturation.[14][15] By heating intact cells or cell lysates to various temperatures and quantifying the amount of soluble (non-denatured) protein that remains, one can detect this stabilizing shift, confirming direct interaction.[13][14]
Hypothetical Data Presentation
Following up on our lead candidate, FMP-B , we perform a CETSA experiment in a cell line expressing the target kinase.
| Temperature (°C) | Soluble Target (Vehicle) | Soluble Target (+ FMP-B) |
| 48 | 100% | 100% |
| 50 | 95% | 100% |
| 52 | 81% | 98% |
| 54 | 52% (Tm) | 91% |
| 56 | 28% | 75% |
| 58 | 10% | 55% (Tm) |
| 60 | 2% | 32% |
| Calculated Tm Shift (ΔTm) | - | +4.0°C |
Analysis: The significant positive shift in the melting temperature (Tm) of the target kinase in the presence of FMP-B provides strong evidence of target engagement in the cellular environment.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
This protocol describes a typical workflow for generating a CETSA melting curve.
Objective: To determine if a compound stabilizes its target protein against thermal denaturation in intact cells.
Materials:
-
Cultured cells expressing the target protein.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Test inhibitor (e.g., FMP-B) and vehicle (DMSO).
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler with a temperature gradient function.
-
Equipment for cell lysis (e.g., freeze-thaw cycles using liquid nitrogen and a water bath).
-
High-speed refrigerated centrifuge.
-
Protein quantification method (e.g., Western blot, ELISA, or mass spectrometry).
Methodology:
-
Cell Treatment: Harvest cultured cells, wash with PBS, and resuspend in PBS with inhibitors. Divide the cell suspension into two main pools: one for vehicle treatment and one for inhibitor treatment (at a concentration known to be effective, e.g., 10x cellular IC50). Incubate at 37°C for 1 hour.
-
Aliquoting: Aliquot the treated cell suspensions into separate PCR tubes or wells for each temperature point to be tested.
-
Heat Challenge: Place the aliquots in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., from 48°C to 60°C in 2°C increments). Immediately cool the samples to room temperature for 3 minutes.[14]
-
Cell Lysis: Lyse the cells to release their contents. A common method is to perform three rapid freeze-thaw cycles (e.g., snap-freezing in liquid nitrogen followed by thawing at 25°C).[14]
-
Separation of Soluble Fraction: Pellet the heat-denatured, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[14]
-
Sample Collection: Carefully collect the supernatant from each tube, which contains the soluble protein fraction.
-
Protein Quantification: Analyze the amount of the specific target protein remaining in the soluble fraction for each temperature point using a suitable detection method. Western blotting is commonly used, where band intensity is quantified.
-
Data Analysis: Normalize the amount of soluble protein at each temperature to the amount at the lowest temperature (e.g., 48°C), which is set to 100%. Plot the percentage of soluble protein against temperature for both the vehicle- and inhibitor-treated samples to generate melting curves. The difference in the temperature at which 50% of the protein has denatured (Tm) is the thermal shift (ΔTm).
Interpreting Cross-Reactivity: From Data to Decisions
The ultimate goal of profiling is to build a holistic view of an inhibitor's activity. A highly selective inhibitor will demonstrate a large potency window between its intended target and any off-targets. This can be quantified using a Selectivity Index , often calculated by dividing the IC50 of an off-target by the IC50 of the on-target.[3]
Understanding the potential impact of identified off-targets is crucial. If an inhibitor cross-reacts with another kinase in the same signaling pathway, it could lead to either synergistic effects or unexpected pathway feedback. Cross-reactivity with kinases involved in critical cellular functions (e.g., cell cycle control) could be a source of toxicity.
Caption: A signaling pathway illustrating on-target and off-target inhibition.
Conclusion
The development of selective kinase inhibitors from scaffolds like this compound requires a disciplined, multi-faceted approach to cross-reactivity profiling. By integrating broad biochemical screens with robust in-cell target engagement assays, researchers can build a high-confidence data package to guide medicinal chemistry efforts, select the most promising candidates for in vivo studies, and ultimately develop safer, more effective therapeutics. The causality-driven experimental choices and self-validating systems described in this guide provide a clear path to achieving this goal.
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Kim, B. H., et al. (2016). Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Journal of Medicinal Chemistry, 59(22), 10176-10189. [Link]
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A Head-to-Head Comparison for Synthetic Chemists: 5-Fluoro-2-methylpyrimidin-4-ol vs. 5-bromouracil
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Pyrimidine derivatives, in particular, are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among the vast array of available pyrimidines, halogenated versions offer a versatile handle for further chemical modifications. This guide provides an in-depth, head-to-head comparison of two such vital reagents: 5-Fluoro-2-methylpyrimidin-4-ol and 5-bromouracil, focusing on their performance and utility in chemical synthesis.
At a Glance: Physicochemical Properties
A foundational understanding of the physical and chemical properties of a reagent is paramount for predicting its behavior in a reaction. The table below summarizes the key physicochemical characteristics of this compound and 5-bromouracil.
| Property | This compound | 5-bromouracil |
| Molecular Formula | C5H5FN2O[2] | C4H3BrN2O2[3] |
| Molecular Weight | 128.10 g/mol [2] | 190.98 g/mol [3][4] |
| Appearance | Not specified (typically a solid) | White powder/prisms[3][4] |
| Melting Point | Not specified | 293°C[3] |
| CAS Number | 1480-91-7[2] | 51-20-7[3] |
| Key Structural Feature | Fluorine at C5, Methyl at C2 | Bromine at C5 |
The most apparent difference lies in the halogen substituent at the 5-position—a fluorine atom versus a bromine atom. This seemingly small change has profound implications for the electronic nature of the pyrimidine ring and the reactivity of the C-X bond, which will be explored in the subsequent sections.
Synthesis of the Starting Materials
The accessibility and ease of synthesis of these reagents are practical considerations for any laboratory.
Synthesis of this compound
The synthesis of 5-fluorinated pyrimidines, including analogs of this compound, can be achieved through various modern synthetic methods. A common strategy involves the use of small, fluorinated building blocks, which circumvents the need for often harsh and non-selective late-stage fluorination.[1] For instance, fluorinated pyrimidines can be synthesized under mild conditions by reacting amidine hydrochlorides with potassium 2-cyano-2-fluoroethenolate, often resulting in excellent yields.[1]
Synthesis of 5-bromouracil
5-bromouracil is readily prepared from uracil. The bromination of the C5 position is facilitated by the electron-rich nature of the pyrimidine ring. A high-yield, scalable protocol is presented below.
Experimental Protocol: Synthesis of 5-bromouracil from Uracil
Objective: To synthesize 5-bromouracil via the bromination of uracil.
Materials:
-
Uracil (100g, 892.1 mmol)
-
Glacial Acetic Acid (1 L)
-
Acetic Anhydride (100 mL)
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (153 g, 535.3 mmol)
-
Ethyl Acetate (EA) for washing
-
Tetrahydrofuran (THF) for TLC
-
DCM/MeOH (4:1) for TLC mobile phase
Procedure:
-
Combine uracil, glacial acetic acid, and acetic anhydride in a suitable reaction flask. This will form a white suspension.
-
Stir the mixture at 50°C.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to the stirred suspension.
-
Continue stirring the reaction at 50°C for approximately 1.5 hours. The reaction mixture will transform from a white suspension to a bean curd-like consistency.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot of the reaction mixture and diluting it with THF. Use a DCM/MeOH (4:1) mixture as the mobile phase. The reaction is complete when the uracil spot is no longer visible.
-
Upon completion, dilute the reaction mixture with ethyl acetate (EA).
-
Filter the resulting solid.
-
Dry the collected solid to obtain 5-bromouracil.
Expected Outcome:
Caption: Synthesis of 5-bromouracil from Uracil.
Head-to-Head Comparison in Synthetic Applications
The true measure of a building block's utility is its performance in various synthetic transformations. The differing nature of the C-F and C-Br bonds is the primary determinant of the divergent applications of these two molecules.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The C5-halogen bond in pyrimidines can be a target for nucleophilic substitution, although it is less activated than halogens at the 2, 4, or 6 positions. The strength of the carbon-halogen bond is a critical factor. The C-F bond is significantly stronger than the C-Br bond, making fluorine a poorer leaving group in classical SNAr reactions.
-
This compound: The fluorine at the C5 position is generally unreactive towards nucleophilic displacement. Its primary role is to modulate the electronic properties of the pyrimidine ring through its strong electron-withdrawing inductive effect. This property is often exploited in medicinal chemistry to enhance binding affinity or improve metabolic stability.[1][6]
-
5-bromouracil: The C-Br bond is weaker and more polarizable, making bromine a better leaving group than fluorine. While still not as reactive as halogens at other positions, the C5-Br bond can participate in nucleophilic substitution reactions under more forcing conditions or with potent nucleophiles. However, its most significant utility lies in another class of reactions: cross-coupling.
Utility in Cross-Coupling Reactions
This is where 5-bromouracil demonstrates a distinct synthetic advantage. The carbon-bromine bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
-
This compound: The C-F bond is largely inert to the standard conditions of most cross-coupling reactions, making it unsuitable as a coupling partner.
-
5-bromouracil: This reagent is an ideal substrate for introducing a wide variety of substituents at the 5-position of the uracil core. This allows for the synthesis of complex molecules and libraries of compounds for drug discovery. For example, aryl, alkyl, or alkynyl groups can be readily installed at the C5 position.
Application in Biological Systems and Mutagenesis
Both fluorine and bromine substituents at the 5-position of uracil lead to compounds with significant biological activity, primarily due to their ability to act as antimetabolites.
-
This compound (and related 5-Fluoropyrimidines): 5-Fluorouracil (5-FU), a closely related analog, is a widely used chemotherapeutic agent.[6][7] Its mechanism involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. The fluorine atom's small size and high electronegativity are key to its biological activity.[6]
-
5-bromouracil: This compound is a well-known mutagen.[3][8] Its mutagenic properties stem from its ability to be incorporated into DNA in place of thymine.[8][9] Due to its ability to exist in different tautomeric forms (keto and enol), it can cause base-pairing errors during DNA replication. In its common keto form, it pairs with adenine. However, in its rarer enol form, it can mispair with guanine. This leads to A-T to G-C (or vice-versa) transition mutations after subsequent rounds of replication.[8]
Caption: Tautomerism of 5-bromouracil and its mutagenic mispairing.
Summary of Comparison
| Feature | This compound | 5-bromouracil |
| Primary Synthetic Role | Electronically modifying the pyrimidine core; metabolically stable building block. | Versatile precursor for C5 functionalization. |
| Cross-Coupling Reactivity | Inert. The C-F bond is too strong. | Excellent. The C-Br bond is a reliable handle for Suzuki, Stille, etc. |
| Nucleophilic Substitution | Generally unreactive at the C5 position. | More reactive than the fluoro analog, but still requires specific conditions. |
| Biological Application | Analogs (like 5-FU) are potent enzyme inhibitors and antimetabolites.[6] | Used as an experimental mutagen to induce point mutations.[4][8] |
| Key Advantage | High metabolic stability due to the strong C-F bond. | High synthetic versatility for elaborating the C5 position. |
Conclusion and Recommendations
The choice between this compound and 5-bromouracil is not a matter of which is "better," but rather which is appropriate for the intended application.
Choose this compound (or related 5-fluoropyrimidines) when:
-
The goal is to synthesize metabolically stable molecules where the fluorine atom is intended to remain in the final product.
-
The strong electron-withdrawing properties of fluorine are desired to modulate the pKa of the molecule or enhance binding interactions with a biological target.
-
The synthetic strategy does not require modification at the C5 position.
Choose 5-bromouracil when:
-
The synthetic plan involves functionalizing the C5 position of the pyrimidine ring.
-
The introduction of aryl, vinyl, alkynyl, or other complex moieties is required via transition-metal-catalyzed cross-coupling reactions.
-
The study involves investigating mutagenesis or DNA replication processes.
In essence, 5-bromouracil serves as a synthetically versatile intermediate, where the bromine is a placeholder for a more complex group. Conversely, the fluorine in this compound is typically a permanent feature of the target molecule, installed to confer specific electronic and metabolic properties. A thorough understanding of these fundamental differences will empower researchers to make more informed and strategic decisions in the design and execution of their synthetic endeavors.
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A Comparative Guide to the In Vitro ADME Profiling of 5-Fluoro-2-methylpyrimidin-4-ol Derivatives
Introduction: The Imperative of Early ADME Assessment in Drug Discovery
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra. The attrition of promising drug candidates in late-stage clinical trials due to poor pharmacokinetic properties represents a significant loss of time and resources. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound series is therefore not just a regulatory hurdle but a foundational pillar of successful drug design.[1][2][3] This guide provides a comprehensive framework for evaluating the in vitro ADME properties of 5-fluoro-2-methylpyrimidin-4-ol derivatives, a scaffold of interest in medicinal chemistry.
The pyrimidine core is a well-established pharmacophore, but substitutions, such as the 5-fluoro group, can significantly alter metabolic stability, permeability, and other key parameters.[4] This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical rationale and practical, step-by-step protocols for generating a robust, comparative ADME dataset. By synthesizing data from a panel of validated in vitro assays, research teams can build a holistic understanding of their compounds' behavior, enabling data-driven decisions for lead optimization and candidate selection.[5]
Section 1: The Foundational Tier - In Silico ADME Prediction
Before committing resources to laboratory experiments, in silico ADME prediction serves as an invaluable first pass.[6] These computational models use a compound's structure to predict a wide range of pharmacokinetic properties, helping to flag potential liabilities and prioritize which derivatives to synthesize and test.
Rationale for Use: Computational screening is rapid, cost-effective, and requires no physical compound.[6][7] Tools like SwissADME and pkCSM utilize vast datasets of known drugs to build predictive models for properties such as lipophilicity (logP), aqueous solubility, gastrointestinal absorption, and potential for cytochrome P450 (CYP) inhibition.[7][8] While not a replacement for experimental data, these predictions are crucial for guiding initial synthetic efforts and focusing resources on derivatives with a higher probability of success.
Key Predicted Parameters:
-
Lipophilicity (logP/logD): Influences solubility, permeability, and plasma protein binding.
-
Aqueous Solubility (logS): Critical for oral absorption and formulation.
-
GI Absorption: Predicts the likelihood of a compound being absorbed from the gut.
-
Blood-Brain Barrier (BBB) Permeation: Important for CNS-targeted drugs.
-
CYP Inhibition: Flags potential for drug-drug interactions (DDIs).
-
Drug-Likeness: Evaluates the compound based on established rules like Lipinski's Rule of Five.
Caption: Workflow diagram illustrating the transition from in silico prediction to experimental validation.
Section 2: Absorption - Caco-2 Permeability Assessment
For orally administered drugs, absorption across the intestinal wall is the first critical step. The Caco-2 permeability assay is the industry gold standard for predicting human intestinal absorption in vitro.[9][10][11]
Experimental Rationale: Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions.[10][12] This monolayer mimics the intestinal epithelium, allowing for the measurement of a compound's transport rate from the apical (intestinal lumen) to the basolateral (blood) side. The assay can also identify compounds that are substrates for efflux transporters (like P-glycoprotein), which actively pump drugs back into the intestinal lumen, reducing absorption.[12]
Detailed Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in Transwell® plates and cultured for 21-25 days to allow for full differentiation and formation of a confluent monolayer.[12]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) before the experiment. Only monolayers with high TEER values are used.[12]
-
Assay Initiation (A -> B): The culture medium is replaced with transport buffer. The test compound (e.g., at 10 µM) is added to the apical (A) side. The basolateral (B) side contains only the transport buffer.
-
Assay Initiation (B -> A): In a separate set of wells, the compound is added to the basolateral (B) side to measure efflux.
-
Incubation: The plate is incubated at 37°C with gentle shaking for a set period, typically 2 hours.[12]
-
Sample Collection: At the end of the incubation, samples are taken from both the donor and receiver compartments.
-
Quantification: The concentration of the test compound in all samples is determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Calculation: The apparent permeability coefficient (Papp) is calculated in cm/s. The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B).
Comparative Data Presentation
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| Derivative A | 15.2 | 18.1 | 1.2 | High |
| Derivative B | 4.5 | 15.8 | 3.5 | Moderate (Efflux Substrate) |
| Derivative C | 0.8 | 1.0 | 1.3 | Low |
| Propranolol (High) | >10 | - | <2 | High |
| Atenolol (Low) | <1 | - | <2 | Low |
| Data is hypothetical for illustrative purposes. |
Section 3: Distribution - Plasma Protein Binding (PPB)
Once absorbed, a drug distributes throughout the body via the bloodstream. Most drugs bind to plasma proteins like albumin. It is the unbound fraction of the drug that is pharmacologically active and available to interact with its target and be metabolized or excreted.[13][14] Therefore, determining the extent of PPB is critical.
Experimental Rationale: Rapid Equilibrium Dialysis (RED) is a robust and widely accepted method for determining PPB.[14][15][16] The RED device uses a semi-permeable membrane (typically 8-12 kDa MWCO) that separates a plasma-containing chamber from a buffer chamber.[15] The membrane allows the small, unbound drug molecules to diffuse freely between chambers while retaining the large plasma proteins and the protein-bound drug. At equilibrium, the concentration of the unbound drug is the same in both chambers.[14]
Detailed Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Preparation: A RED device insert is placed into each well of a base plate.
-
Sample Addition: The test compound is spiked into plasma (human, rat, etc.) at a final concentration (e.g., 2 µM). This plasma solution (e.g., 200 µL) is added to the sample chamber of the RED insert.
-
Buffer Addition: Phosphate-buffered saline (PBS, pH 7.4) (e.g., 350 µL) is added to the buffer chamber.[13]
-
Incubation: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.[17]
-
Sample Analysis: Aliquots are removed from both the plasma and buffer chambers. The plasma sample is matched with an equal volume of buffer, and the buffer sample is matched with an equal volume of blank plasma to ensure identical matrix conditions for analysis.
-
Protein Precipitation: A cold organic solvent (e.g., acetonitrile) containing an internal standard is added to all samples to precipitate the proteins.
-
Quantification: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the compound concentrations in each chamber.
-
Calculation: The percent unbound is calculated as: (% Unbound) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100.
Comparative Data Presentation
| Compound | Species | % Plasma Protein Bound | % Unbound |
| Derivative A | Human | 99.2% | 0.8% |
| Derivative B | Human | 85.0% | 15.0% |
| Derivative C | Human | 92.5% | 7.5% |
| Warfarin (High) | Human | >99% | <1% |
| Metoprolol (Low) | Human | ~12% | ~88% |
| Data is hypothetical for illustrative purposes. |
Section 4: Metabolism - Liver Microsomal Stability
The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) family, modify drugs to facilitate their excretion.[18] The microsomal stability assay assesses how quickly a compound is metabolized by these Phase I enzymes.
Experimental Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes.[19][20] By incubating a test compound with liver microsomes and a necessary cofactor (NADPH), we can measure the rate of disappearance of the parent compound over time.[18][21] This rate is used to calculate the intrinsic clearance (Clint), a key parameter for predicting hepatic clearance in vivo.[19][20]
Caption: Principle of the liver microsomal stability assay.
Detailed Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation: A reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer (pH 7.4) is prepared.[19]
-
Pre-incubation: The test compound (e.g., 1 µM final concentration) is added to the microsome mixture and pre-incubated for 5 minutes at 37°C.[21]
-
Reaction Initiation: The metabolic reaction is started by adding a NADPH-regenerating system.[4]
-
Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Samples are centrifuged to pellet the precipitated protein.
-
Quantification: The supernatant is analyzed by LC-MS/MS to measure the concentration of the parent compound remaining at each time point.
-
Calculation: The natural log of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693 / k, and intrinsic clearance (Clint) is calculated based on the half-life and incubation conditions.
Comparative Data Presentation
| Compound | t½ (min) | Clint (µL/min/mg protein) | Metabolic Stability Classification |
| Derivative A | 8.5 | 81.5 | Low |
| Derivative B | 45.2 | 15.3 | Moderate |
| Derivative C | > 120 | < 5.8 | High |
| Verapamil (Low) | < 10 | > 69 | Low |
| Carbamazepine (High) | > 60 | < 12 | High |
| Data is hypothetical for illustrative purposes. |
Section 5: Physicochemical Properties - Kinetic Solubility
Aqueous solubility is a fundamental property that affects nearly every aspect of a drug's journey, from dissolution in the gut to formulation for intravenous dosing.[22] Poor solubility can be a major obstacle to achieving adequate drug exposure.
Experimental Rationale: The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate a compound's solubility.[23][24][25] It measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then added to an aqueous buffer.[22][26] This mimics the situation in many in vitro biological assays. The appearance of precipitate as the compound comes out of solution is measured, often by nephelometry (light scattering).[23][24]
Detailed Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution: A high-concentration stock solution of the test compound is prepared in 100% DMSO (e.g., 10 mM).
-
Plate Setup: A small volume of the DMSO stock (e.g., 2 µL) is added to the wells of a microtiter plate.
-
Buffer Addition: Aqueous buffer (e.g., PBS, pH 7.4) is added to the wells to achieve the final desired compound concentrations.
-
Incubation: The plate is sealed and incubated at room temperature for 2 hours with shaking.[24]
-
Measurement: The plate is read on a nephelometer, which measures the intensity of light scattered by any precipitate that has formed.
-
Data Analysis: The light scattering signal is plotted against the compound concentration. The kinetic solubility is defined as the concentration at which the signal begins to rise sharply above the background, indicating precipitation.
Comparative Data Presentation
| Compound | Kinetic Solubility in PBS pH 7.4 (µM) | Solubility Classification |
| Derivative A | 5 | Poor |
| Derivative B | 75 | Moderate |
| Derivative C | 150 | High |
| Faecalibacterium (Poor) | < 10 | Poor |
| Metoprolol (High) | > 200 | High |
| Data is hypothetical for illustrative purposes. |
Section 6: Synthesis and Interpretation - Building the ADME Profile
The true power of this approach lies not in any single data point, but in the synthesis of the entire dataset. By integrating the results from these orthogonal assays, a comprehensive ADME profile for each derivative can be constructed.
-
Derivative A: Shows high permeability but suffers from very high plasma protein binding and rapid metabolism. Its poor solubility would also be a major challenge for oral formulation. This compound is likely not a viable candidate.
-
Derivative B: Exhibits moderate permeability but is an efflux substrate, which could limit its absorption. However, its moderate metabolic stability, good solubility, and lower plasma protein binding make it more promising than Derivative A. Further structural modifications could focus on reducing efflux liability.
-
Derivative C: Displays low permeability, which is a significant hurdle for oral absorption. Despite its high metabolic stability and excellent solubility, the poor permeability would likely lead to low bioavailability. This candidate would require significant modification to improve absorption.
This integrated analysis allows for a rational, evidence-based approach to drug design. It helps scientists understand the structure-activity relationships (SAR) and structure-property relationships (SPR), guiding the next cycle of chemical synthesis toward compounds with a balanced profile of potency and drug-like properties. Regulatory bodies like the FDA provide clear guidance on how such in vitro data should be used to assess risks and inform the need for subsequent clinical studies.[27][28][29][30][31]
Conclusion
Evaluating the ADME properties of a chemical series, such as the this compound derivatives, is a critical, multi-faceted process. By employing a tiered strategy that begins with in silico predictions and progresses to a suite of validated in vitro assays—including Caco-2 permeability, rapid equilibrium dialysis for plasma protein binding, liver microsomal stability, and kinetic solubility—research teams can efficiently identify and optimize compounds with favorable pharmacokinetic profiles. This guide provides the necessary experimental framework and interpretive logic to de-risk drug candidates early, ultimately increasing the probability of success in bringing new, effective medicines to patients.
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- 31. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Guide to the Reproducibility of 5-Fluoro-2-methylpyrimidin-4-ol Synthesis Protocols
For researchers, scientists, and professionals in drug development, the reliable and reproducible synthesis of key chemical intermediates is the bedrock of discovery and manufacturing. 5-Fluoro-2-methylpyrimidin-4-ol is a valuable fluorinated building block in medicinal chemistry, prized for its role in the synthesis of various active pharmaceutical ingredients. The introduction of a fluorine atom can significantly enhance the metabolic stability and binding affinity of drug candidates, making robust access to such scaffolds a critical concern[1].
This guide provides an in-depth, objective comparison of two distinct and prominent protocols for the synthesis of this compound. Moving beyond a simple recitation of steps, we will dissect the causality behind the experimental choices, evaluate the inherent reproducibility and scalability of each method, and provide the detailed protocols necessary for replication. Our analysis is grounded in peer-reviewed literature and aims to equip chemists with the insights needed to select the most appropriate synthetic route for their specific laboratory context and project goals.
At a Glance: Comparative Analysis of Synthesis Protocols
| Parameter | Protocol A: Multi-Step Synthesis via Fluoroenolate | Protocol B: Direct Cyclocondensation |
| Starting Materials | Chloroacetamide, Ethyl Formate, Acetamidine HCl | Ethyl 2-fluoroacetoacetate, Acetamidine HCl |
| Key Intermediate | Potassium (Z)-2-cyano-2-fluoroethenolate | None (One-pot reaction) |
| Overall Yield | ~81% (Two steps from fluoroacetonitrile) | 60-70% (Reported for analogous reactions) |
| Reproducibility | Good to Excellent. The primary challenge lies in the preparation and purity of the key fluoroenolate intermediate, which can introduce variability. The final cyclization is reported to be high-yielding and robust across various substrates[1][2]. | Excellent. This method utilizes readily available commercial starting materials and a classic, well-understood reaction mechanism. Its one-pot nature reduces handling errors and improves consistency. |
| Scalability | Moderate. The multi-step nature and the need to isolate the enolate intermediate may present challenges for large-scale production. | High. The one-pot procedure with common reagents is highly amenable to scale-up. |
| Reagent & Safety Profile | Involves toxic fluoroacetonitrile and requires careful handling of potassium metal or strong bases for enolate formation. | Utilizes common laboratory reagents. Ethyl 2-fluoroacetoacetate is a lachrymator and requires handling in a fume hood. |
| Ideal Application | Excellent for medicinal chemistry applications where various 2-substituted analogues are desired from a common intermediate. | Ideal for large-scale, cost-effective production of the specific target molecule. |
Protocol A: Multi-Step Synthesis via a Pre-formed Fluorinated Building Block
This synthetic route is a modern and versatile approach that relies on the initial construction of a C3 fluorinated building block, which is then cyclized to form the pyrimidine ring. This strategy, extensively detailed by the Opatz group, offers flexibility and generally high yields for the final cyclization step[1][2].
Mechanistic Rationale & Reproducibility Insights
The core of this protocol is the synthesis of potassium (Z)-2-cyano-2-fluoroethenolate. This intermediate is ingeniously designed to act as a reactive three-carbon component. The subsequent reaction with acetamidine hydrochloride is a cyclocondensation. The amidine provides the N-C-N fragment that attacks the electrophilic sites of the fluoroenolate, leading to ring closure and formation of the aromatic pyrimidine system.
The reproducibility of this method hinges significantly on the successful and consistent synthesis of the potassium (Z)-2-cyano-2-fluoroethenolate intermediate. The original literature notes that this salt is isolated with about 10% potassium formate, which could not be easily removed without risking decomposition[1]. This impurity could be a source of variability in subsequent reactions if not consistently controlled. However, the final cyclization step itself is reported to be robust, proceeding under mild conditions without the need for additional base and furnishing high yields across a range of amidines, which speaks to its reliability[1][2].
The final step, the conversion of the 4-amino group to the 4-hydroxyl group, is a standard transformation. While direct hydrolysis can be sluggish, a common and reproducible method involves diazotization of the amine with sodium nitrite under acidic conditions, followed by warming to decompose the diazonium salt to the desired pyrimidinol.
Experimental Workflow Diagram
Caption: Workflow for Protocol A, proceeding through a key fluoroenolate intermediate.
Detailed Experimental Protocol
Part 1: Synthesis of 5-Fluoro-2-methylpyrimidin-4-amine (Adapted from Lucas et al.[2])
-
Reaction Setup: To a solution of potassium (Z)-2-cyano-2-fluoroethenolate (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M), add acetamidine hydrochloride (1.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 82°C) under an inert atmosphere (Nitrogen or Argon).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting enolate is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 5-fluoro-2-methylpyrimidin-4-amine as a solid. The reported yield for this transformation is excellent, often around 99%[2].
Part 2: Hydrolysis to this compound (General procedure for diazotization/hydrolysis)
-
Reaction Setup: Dissolve 5-fluoro-2-methylpyrimidin-4-amine (1.0 eq) in dilute sulfuric acid (e.g., 2 M) in a flask and cool to 0-5°C in an ice bath.
-
Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 1 hour at this temperature.
-
Hydrolysis: Remove the ice bath and slowly heat the reaction mixture to 50-60°C. Nitrogen gas evolution will be observed as the diazonium salt decomposes. Maintain heating until gas evolution ceases (typically 1-2 hours).
-
Isolation: Cool the solution to room temperature. The product may precipitate. If not, neutralize the solution carefully with a base (e.g., sodium bicarbonate) to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from ethanol or water can be performed for further purification.
Protocol B: Direct One-Pot Cyclocondensation
This protocol represents a more classical and convergent approach to the pyrimidine core. It involves the direct reaction of a β-ketoester with an amidine, a reaction fundamental to pyrimidine synthesis. This method's primary advantage is its operational simplicity and reliance on readily available starting materials.
Mechanistic Rationale & Reproducibility Insights
The reaction is a base-catalyzed cyclocondensation. A base, typically an alkoxide like sodium ethoxide, deprotonates the α-carbon of ethyl 2-fluoroacetoacetate, forming an enolate. This enolate then acts as a nucleophile. The acetamidine hydrochloride is neutralized by the base to free acetamidine. The reaction proceeds through a series of nucleophilic additions and subsequent condensation (elimination of water and ethanol) to form the stable, aromatic pyrimidine ring.
The reproducibility of this protocol is generally considered very high. Key factors contributing to its robustness include:
-
Commercially Available Starting Materials: Ethyl 2-fluoroacetoacetate and acetamidine hydrochloride are standard, stable, and high-purity reagents. This eliminates the variability associated with preparing a key intermediate as in Protocol A.
-
Well-Established Transformation: The condensation of β-dicarbonyl compounds with amidines is a cornerstone of heterocyclic chemistry, and the reaction conditions are well-optimized[3].
-
One-Pot Procedure: Combining all reactants in a single vessel minimizes handling, reduces the chance for operator error, and simplifies the workflow, all of which enhance reproducibility.
A critical parameter for success is ensuring anhydrous (dry) conditions, as the sodium ethoxide reagent is highly sensitive to moisture. Incomplete reaction or side products can occur if water is present. However, with standard laboratory techniques for handling moisture-sensitive reagents, the reaction is reliable and scalable.
Experimental Workflow Diagram
Caption: Workflow for Protocol B, a direct one-pot cyclocondensation reaction.
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol. Under an inert atmosphere (Nitrogen or Argon), add sodium metal in small portions to generate sodium ethoxide in situ (alternatively, use commercially available sodium ethoxide solution, 2.1 eq).
-
Addition of Reactants: Once the sodium has fully reacted and the solution has cooled, add acetamidine hydrochloride (1.0 eq). Stir for 15-20 minutes. Then, add ethyl 2-fluoroacetoacetate (1.0 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Add water to the residue to dissolve the inorganic salts.
-
Isolation: Carefully acidify the aqueous solution with hydrochloric acid to a pH of approximately 5-6. The product will precipitate as a white or off-white solid.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water to remove any remaining salts, and dry under vacuum. The product is often of high purity, but can be recrystallized from ethanol/water if necessary.
Conclusion and Recommendations
Both Protocol A and Protocol B offer viable and reproducible pathways to this compound, yet they are tailored for different strategic objectives.
Protocol A is the method of choice for exploratory and medicinal chemistry programs. Its strength lies in the creation of a versatile fluorinated intermediate (potassium (Z)-2-cyano-2-fluoroethenolate) that can be reacted with a wide library of amidines to quickly generate a diverse set of 2-substituted-5-fluoropyrimidines. While its multi-step nature and the specific challenges of preparing the intermediate may slightly lower its raw reproducibility compared to a one-pot method, its flexibility is unparalleled for structure-activity relationship (SAR) studies.
Protocol B is superior for process chemistry and scale-up applications. Its one-pot nature, use of inexpensive and readily available starting materials, and operational simplicity make it a more robust, cost-effective, and reproducible method when the specific synthesis of this compound is the sole objective. The directness of this route minimizes potential points of failure and simplifies process control, making it the recommended protocol for producing larger quantities of the target compound with high consistency.
Ultimately, the choice of protocol is a strategic one. By understanding the underlying chemical principles and the practical implications of each route, researchers can make an informed decision that aligns with their project's specific needs for flexibility, scale, and reproducibility.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Lucas, T., Dietz, J. P., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445–450. [Link]
-
Lucas, T., Dietz, J. P., & Opatz, T. (2020). Supporting Information for: Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. [Link]
-
Shapiro, R., & Danzig, M. (1973). Acidic Hydrolysis of Pyrimidine Deoxyribonucleotides. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 319(1), 5-10. [Link]
- Merck KGaA. (2009). 5-fluoro pyrimidine derivatives.
-
Kappe, C. O. (2000). Biginelli Reaction. Cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Fluoro-2-methylpyrimidin-4-ol by HPLC
In the landscape of pharmaceutical development, the meticulous characterization of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel compounds like 5-Fluoro-2-methylpyrimidin-4-ol, a fluorinated pyrimidine derivative with significant therapeutic potential, ensuring its purity is not merely a quality control step but a critical determinant of its downstream biological activity and toxicological profile. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of synthesized this compound, grounded in scientific principles and practical expertise.
The Imperative of Purity in Drug Development
This compound, like many of its fluorinated pyrimidine counterparts such as 5-fluorouracil, is synthesized through multi-step chemical reactions.[1] These synthetic pathways can introduce a variety of impurities, including starting materials, intermediates, by-products, and degradation products.[2] The International Council for Harmonisation (ICH) guidelines stringently regulate the levels of such impurities in new drug substances, necessitating the development of validated analytical methods to detect and quantify them.[2][3] The presence of even trace amounts of certain impurities can have unforeseen toxicological effects or alter the pharmacological profile of the API.
This guide will explore two primary HPLC-based approaches for purity determination: Reversed-Phase HPLC (RP-HPLC), the workhorse of pharmaceutical analysis, and Hydrophilic Interaction Liquid Chromatography (HILIC), a powerful alternative for polar analytes.
Comparative Analysis of HPLC Methodologies
The choice of HPLC methodology is fundamentally dictated by the physicochemical properties of the analyte and its potential impurities. This compound is a relatively polar molecule, which presents unique challenges for traditional RP-HPLC.[4][5]
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., bare silica, amide, cyano) |
| Mobile Phase | Polar (e.g., water/acetonitrile or methanol gradients) | Apolar organic solvent with a small amount of polar solvent (e.g., acetonitrile with aqueous buffer) |
| Retention Mechanism | Hydrophobic interactions | Partitioning of analyte into a water-enriched layer on the stationary phase surface |
| Suitability for Polar Analytes | Can be challenging; may require specialized columns (polar-embedded or polar-endcapped) or ion-pairing agents.[5][6] | Excellent retention and separation of highly polar compounds.[5][7] |
| Common Issues | Poor retention of polar analytes, potential for peak tailing with basic compounds. | Longer column equilibration times, sensitivity to mobile phase water content. |
Diagram: HPLC Purity Assessment Workflow
Sources
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- 7. mac-mod.com [mac-mod.com]
Safety Operating Guide
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
A Comprehensive Guide to the Proper Disposal of 5-Fluoro-2-methylpyrimidin-4-ol
This guide provides essential safety and logistical information for the proper handling and disposal of this compound (CAS No: 1480-91-7)[1]. As a fluorinated heterocyclic compound, this chemical requires meticulous disposal procedures to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. The protocols outlined herein are designed to provide a self-validating system for waste management, grounded in established safety standards and chemical principles.
Understanding the hazard profile of this compound is fundamental to appreciating the necessity of stringent disposal protocols. While comprehensive toxicological data for this specific compound is not extensively published, its structural similarity to other fluorinated pyrimidines, such as 5-Fluorouracil, necessitates a cautious approach[2]. Halogenated organic compounds as a class present specific disposal challenges[3][4].
The primary risks associated with this class of compounds involve irritation and potential toxicity. Safe handling and disposal are predicated on minimizing exposure and preventing environmental release.
Table 1: Hazard Profile Summary for Halogenated Pyrimidine Analogs
| Hazard Classification | Description | Recommended Precaution |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Avoid generating dust or aerosols. Use only in a well-ventilated area, preferably a chemical fume hood.[5] |
| Skin Irritation | Causes skin irritation. | Wear appropriate chemical-resistant gloves and a lab coat. Avoid all skin contact.[5] |
| Eye Irritation | Causes serious eye irritation. | Wear safety glasses with side-shields or chemical splash goggles.[5][6] |
| Respiratory Irritation | May cause respiratory tract irritation. | Handle within a certified chemical fume hood to control exposure to dust or vapors.[5][7] |
| Environmental Hazard | Halogenated compounds can persist in the environment. Combustion can release toxic gases (e.g., hydrogen fluoride). | Do not dispose of down the drain or in general refuse.[6][8] Segregation is critical. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical or its waste, ensure the following PPE is worn to create a barrier against exposure:
-
Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. For splash risks, chemical splash goggles are required.[9]
-
Skin Protection: Wear a fully buttoned laboratory coat. Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact. Wash and dry hands thoroughly after handling.[9]
-
Respiratory Protection: All handling of solid material or solutions that could generate dust or aerosols must be conducted within a certified chemical fume hood.[10]
Waste Segregation & Collection Protocol: A Critical Step-by-Step Workflow
The cornerstone of proper chemical disposal is rigorous waste segregation. As a fluorinated organic compound, this compound waste must be classified as halogenated waste.[3][4] Co-mingling this with non-halogenated waste streams will require the entire volume to be treated as the more hazardous and costly halogenated waste.[11]
Experimental Protocol for Waste Collection:
-
Designate a Waste Area: Establish a designated satellite accumulation area within the lab for hazardous waste.[4]
-
Select the Right Container: Use a dedicated, chemically compatible, and sealable waste container. High-density polyethylene (HDPE) or glass containers are suitable. The container must be in good condition and have a secure, vapor-tight lid.[10][12]
-
Collect Chemical Waste:
-
Solid Waste: Collect unadulterated this compound or reaction residues directly into the designated hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a container designated for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated solvents.[3]
-
-
Collect Contaminated Materials: Any materials that come into contact with the chemical are also considered hazardous waste. This includes:
-
Gloves
-
Weighing papers
-
Pipette tips
-
Contaminated bench paper or spill pads Place these items in a separate, clearly labeled solid waste bag or container designated for "Halogenated Contaminated Debris."[12]
-
-
Rinse Contaminated Glassware: Triple-rinse any contaminated reusable glassware. The first rinse should be with a suitable solvent (e.g., acetone, ethanol), which must be collected as halogenated liquid waste. Subsequent rinses with soap and water can typically be discarded down the drain, but consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Waste Containerization & Labeling: Ensuring Compliance and Safety
Proper labeling is a non-negotiable regulatory requirement that ensures safe handling and disposal by all personnel.
-
Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[4]
-
Content Declaration: The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound."[3]
-
List all constituents, including solvents, by percentage.
-
The associated hazard pictograms (e.g., irritant, health hazard).
-
-
Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[3][4] Store the container in a designated secondary containment bin within your satellite accumulation area.
Approved Disposal Methods: The Final Step
The accepted and required method for disposing of halogenated organic compounds like this compound is incineration at a licensed hazardous waste treatment facility.[9][12]
The rationale for this specific method is twofold:
-
Complete Destruction: High-temperature incineration is necessary to break the strong carbon-fluorine bonds, ensuring the complete destruction of the compound.[13]
-
Byproduct Neutralization: These facilities are equipped with afterburners and scrubber systems. This is critical for neutralizing the hazardous and corrosive acidic gases, such as hydrogen fluoride (HF), that are produced during combustion.[9][12]
Never attempt to dispose of this chemical via standard trash or by flushing it down the drain. This is a serious regulatory violation and poses a significant environmental risk.[10][11] Contact your institution's EHS office or a licensed hazardous waste contractor to arrange for pickup and disposal.[12]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel: Notify all personnel in the immediate area of the spill.
-
Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's emergency response team.
-
Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (i.e., the chemical fume hood is operational).
-
Don Appropriate PPE: Before cleanup, don the full PPE as described in Section 2.
-
Contain and Absorb:
-
For a solid spill, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[9]
-
For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Clean Up: Once absorbed, use spark-proof tools to scoop the material into a suitable container for disposal.[6] Label the container as "Hazardous Waste" with the chemical name.
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials (wipes, pads, gloves) as halogenated hazardous waste.[8][14]
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
Visual Workflow: Decision Process for Disposal
The following diagram illustrates the logical workflow for the proper management of this compound waste.
Caption: Waste Disposal Workflow for this compound.
References
-
MSDS of 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-2-methyl-1-(propan-2-yl) . Capot Chemical Co.,Ltd. [Link]
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This compound | C5H5FN2O . PubChem, National Center for Biotechnology Information. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
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Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS . United States Environmental Protection Agency (EPA). [Link]
-
Guidelines for Solvent Waste Recycling and Disposal . (2022). Hazardous Waste Experts. [Link]
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DRAFT.EPA.PFAS Disposal-022221-CLEAN . (2021). Reginfo.gov. [Link]
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Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]
-
EPA Releases Interim Guidance on the Destruction and Disposal of PFAS Substances and Materials Containing PFAS . (2021). Cox-Colvin & Associates. [Link]
-
5-Fluorouracil . MP Biomedicals. [Link]
-
5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester . Organic Syntheses Procedure. [Link]
-
Halogenated Solvents . Washington State University Environmental Health & Safety. [Link]
-
5-Fluorouracil-51-21-8.docx . University of Georgia Office of Research. [Link]
-
Listing of Specific PFAS as Hazardous Constituents . (2024). Federal Register. [Link]
-
EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS . (2024). Arnold & Porter. [Link]
-
Standard Operating Procedure for Fluorouracil in Animals . University of Louisville. [Link]
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- 7. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
